Product packaging for Octaethylene glycol(Cat. No.:CAS No. 5117-19-1)

Octaethylene glycol

Cat. No.: B1677102
CAS No.: 5117-19-1
M. Wt: 370.44 g/mol
InChI Key: GLZWNFNQMJAZGY-UHFFFAOYSA-N
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Description

Octaethylene glycol is a poly(ethylene glycol).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O9 B1677102 Octaethylene glycol CAS No. 5117-19-1

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWNFNQMJAZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058618
Record name Octaethylene glycol
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Molecular Weight

370.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5117-19-1
Record name Octaethylene glycol
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Record name Polyethylene glycol 400
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Record name Octaethylene glycol
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Record name 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol
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Foundational & Exploratory

An In-depth Technical Guide to Octaethylene Glycol: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Octaethylene glycol is a discrete polyethylene glycol (dPEG®) molecule, a monodisperse compound with a precise chemical structure, unlike traditional polydisperse PEG polymers.[1][2] This defining characteristic makes it an invaluable tool in research, particularly in drug development, where batch-to-batch consistency and a defined molecular weight are critical. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its application in bioconjugation, drug delivery, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a versatile polyether compound recognized for its excellent solubility in water and various organic solvents.[3][4] Its low toxicity profile and biodegradability position it as an environmentally friendly alternative to conventional solvents and surfactants.[4] These properties make it a valuable component in a wide range of applications, from cosmetics and detergents to pharmaceuticals.

Below is a summary of the core chemical and physical properties of this compound.

PropertyValueReference(s)
CAS Number 5117-19-1
Molecular Formula C16H34O9
Molecular Weight 370.44 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Synonyms HO-PEG8-OH, PED-diol (n=8), 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol
Appearance White or colorless to light yellow powder, lump, or clear liquid
Melting Point 22 °C
Boiling Point 175 °C at 0.01 Torr
Density 1.13 g/cm³
Refractive Index 1.4640-1.4680 (at 20°C)

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using standard spectroscopic techniques. The expected spectral characteristics are summarized below.

TechniqueExpected Characteristics
¹H NMR A complex multiplet signal is expected around 3.6 ppm, corresponding to the methylene protons (-CH₂-) of the ethylene glycol repeat units. A signal corresponding to the terminal hydroxyl protons (-OH) would also be present, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Signals for the carbon atoms in the ethylene glycol backbone are expected in the range of 60-75 ppm. Specifically, the carbons adjacent to the terminal hydroxyl groups will have a different chemical shift from the internal carbons.
Mass Spec (MS) The molecular ion peak [M+Na]⁺ or [M+H]⁺ would be observed, corresponding to the molecular weight of this compound (370.44 g/mol ) plus the mass of the adduct.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the terminal hydroxyl groups. A strong C-O stretching band is expected around 1100 cm⁻¹.

Applications in Research and Drug Development

The unique properties of this compound make it a highly valuable molecule in the pharmaceutical and biotechnology sectors. Its hydrophilicity, biocompatibility, and precise length are key to its utility.

Bioconjugation and Protein PEGylation

PEGylation is the process of covalently attaching polyethylene glycol chains to biomolecules, most commonly proteins and peptides. This process can enhance the therapeutic properties of the biomolecule by increasing its hydrodynamic size, which in turn can:

  • Prolong its in vivo circulating half-life by reducing renal clearance.

  • Protect it from proteolytic degradation.

  • Reduce its immunogenicity and antigenicity.

This compound, as a discrete PEG, is particularly advantageous for PEGylation as it yields a homogeneous product with a defined molecular weight, simplifying analysis and ensuring batch-to-batch consistency.

Drug Delivery and Nanoparticle Formulation

This compound is used as a component in drug delivery systems to improve the solubility and bioavailability of therapeutic agents. Its hydrophilic nature helps to prevent the non-specific uptake of drug carriers by the reticuloendothelial system, thereby extending circulation time. It can be incorporated into various nanoparticle formulations, such as liposomes and polymeric nanoparticles, to create a "stealth" shield that reduces protein adsorption and phagocytosis.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by controlling the spatial orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex. This compound is frequently used as a linker in PROTAC design due to its flexibility, hydrophilicity, and defined length, which can be systematically varied to optimize PROTAC activity.

Experimental Protocols

The following are representative protocols for the application of this compound in key areas of drug development. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: General Synthesis of a PROTAC using a Bifunctional this compound Linker

This protocol describes a common method for synthesizing a PROTAC via amide bond formation, using a heterobifunctional this compound linker (e.g., with a carboxylic acid at one end and a protected amine at the other).

Materials:

  • Target protein ligand with a free amine or carboxylic acid for conjugation

  • E3 ligase ligand with a free amine or carboxylic acid for conjugation

  • Heterobifunctional this compound linker (e.g., Boc-NH-PEG8-COOH)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF or DCM

  • TFA (for Boc deprotection)

  • Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Procedure:

  • First Coupling Reaction: a. Dissolve the first component (e.g., E3 ligase ligand with a free amine) and the Boc-NH-PEG8-COOH linker in anhydrous DMF. b. Add the coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. d. Upon completion, perform an aqueous workup and purify the product by flash column chromatography to obtain the intermediate conjugate.

  • Boc Deprotection: a. Dissolve the purified intermediate in DCM. b. Add TFA (typically 20-50% v/v) at 0°C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours. d. Monitor the reaction by LC-MS. e. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

  • Second Coupling Reaction: a. Dissolve the deprotected intermediate and the second component (e.g., target protein ligand with a carboxylic acid) in anhydrous DMF. b. Add the coupling reagent and organic base as in step 1. c. Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS. d. Upon completion, perform an aqueous workup. e. Purify the final PROTAC by preparative HPLC to yield the desired product.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling A E3 Ligand (Amine) + Boc-NH-PEG8-COOH B Add Coupling Reagents (HATU, DIPEA) in DMF A->B C Purify Intermediate 1 (Boc-NH-PEG8-Ligand) B->C D Dissolve Intermediate 1 in DCM C->D E Add TFA D->E F Isolate Intermediate 2 (H2N-PEG8-Ligand) E->F G Intermediate 2 + Target Ligand (Acid) F->G H Add Coupling Reagents (HATU, DIPEA) in DMF G->H I Purify Final PROTAC H->I

Workflow for PROTAC synthesis via amide coupling.
Protocol 2: General Protein PEGylation using an Activated this compound Derivative

This protocol outlines a general procedure for conjugating an N-hydroxysuccinimide (NHS)-activated this compound derivative to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • mPEG8-NHS ester (or other activated this compound derivative)

  • Reaction buffer (amine-free, e.g., PBS or borate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Method for purification (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

  • Protein Preparation: a. Prepare the protein in the chosen reaction buffer at a known concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris) that would compete in the reaction.

  • PEGylation Reaction: a. Dissolve the mPEG8-NHS ester in a small amount of anhydrous DMSO or directly in the reaction buffer immediately before use, as NHS esters are susceptible to hydrolysis. b. Add the activated PEG to the protein solution. A molar excess of the PEG reagent (e.g., 5 to 20-fold) is typically used to drive the reaction. c. Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can range from 30 minutes to a few hours. d. Monitor the progress of the reaction by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

  • Reaction Quenching: a. Add a small amount of quenching buffer (e.g., Tris or glycine) to the reaction mixture to consume any unreacted mPEG8-NHS ester.

  • Purification: a. Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX. b. Collect fractions and analyze by SDS-PAGE to identify those containing the purified mono-PEGylated protein.

  • Characterization: a. Characterize the final product using techniques such as MALDI-TOF mass spectrometry to confirm the addition of the PEG moiety and assess the purity of the conjugate.

Protein_PEGylation_Workflow A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add PEG-NHS to Protein (Molar Excess) A->C B Dissolve mPEG8-NHS Ester B->C D Incubate (30 min - 2h) Monitor by SDS-PAGE C->D E Quench Reaction (e.g., Tris Buffer) D->E F Purify Conjugate (e.g., SEC, IEX) E->F G Characterize Product (MALDI-TOF, SDS-PAGE) F->G

General workflow for protein PEGylation.
Protocol 3: Preparation of an this compound-based Formulation for In Vivo Studies

This protocol describes the preparation of a solution of this compound in a common vehicle for administration in animal studies, as might be done for a PROTAC or other drug candidate.

Materials:

  • This compound (or a drug conjugate thereof)

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Stock Solution Preparation: a. Prepare a concentrated stock solution of the compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation: a. This protocol uses a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline by volume.

  • Formulation: a. To prepare 1 mL of the final formulation, start with the volume of the stock solution needed for the desired final concentration (e.g., for a 2.5 mg/mL final solution, use 100 µL of a 25 mg/mL DMSO stock). b. Add 400 µL of PEG300 to the DMSO stock and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to bring the total volume to 1 mL and mix thoroughly. e. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Formulation_Workflow A Prepare Concentrated Stock in DMSO B Add PEG300 (40% final volume) A->B C Mix Thoroughly B->C D Add Tween-80 (5% final volume) C->D E Mix until Clear D->E F Add Saline (45% final volume) E->F G Final Formulation F->G

References

Synthesis and Purification of Monodisperse Octaethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of monodisperse octaethylene glycol (OEG), a discrete polyethylene glycol molecule of significant interest in drug development and various biomedical applications. The precise control over the molecular weight of monodisperse OEG offers distinct advantages over traditional polydisperse PEG, enabling the creation of more homogeneous and well-defined bioconjugates and drug delivery systems.[1][2] This document outlines a robust, chromatography-free synthetic route, details purification methodologies, and discusses the mechanistic basis for the utility of OEG in enhancing therapeutic efficacy.

Synthesis of Monodisperse this compound

The synthesis of monodisperse this compound is achieved through a multi-step process that begins with the preparation of a tosylated precursor, followed by a final hydrolysis step to yield the desired diol. A widely adopted and efficient method is the chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate, which serves as a key intermediate.[3][4][5]

Experimental Protocol: Chromatography-Free Synthesis of Octa(ethylene glycol) p-Toluenesulfonate

This protocol is adapted from the work of Wawro et al. and involves a five-step process starting from tetra(ethylene glycol).

Step A: Monotritylation of Tetra(ethylene glycol)

  • In a round-bottom flask, dissolve tetra(ethylene glycol) in toluene.

  • Remove residual water by azeotropic distillation under reduced pressure.

  • Cool the solution and add triethylamine followed by a dropwise addition of trityl chloride in toluene.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.

  • The crude product, primarily tetra(ethylene glycol) trityl ether, is used in the next step without further purification.

Step B: Tosylation of Tetra(ethylene glycol) trityl ether

  • Dissolve the crude product from Step A in THF and cool in an ice bath.

  • Add a solution of sodium hydroxide followed by the portion-wise addition of tosyl chloride.

  • Stir the mixture vigorously at room temperature and monitor by TLC.

  • Once the reaction is complete, dilute with water and extract with methyl t-butyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tetra(ethylene glycol) trityl ether p-toluenesulfonate.

Step C: Williamson Ether Synthesis

  • To a solution of tetra(ethylene glycol) in THF, add sodium hydride portion-wise at 0°C.

  • Stir the mixture at room temperature until hydrogen evolution ceases.

  • Add the crude product from Step B dissolved in THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the mixture, quench with water, and extract with methyl t-butyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude octa(ethylene glycol) trityl ether.

Step D: Tosylation of Octa(ethylene glycol) trityl ether

  • Dissolve the crude product from Step C in THF and cool in an ice bath.

  • Add a solution of sodium hydroxide followed by the portion-wise addition of tosyl chloride.

  • Stir the mixture vigorously at room temperature.

  • Upon completion, dilute with water and extract with methyl t-butyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude octa(ethylene glycol) trityl ether p-toluenesulfonate.

Step E: Detritylation

  • Dissolve the crude product from Step D in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize with triethylamine and remove the solvent under reduced pressure.

  • The resulting crude octa(ethylene glycol) p-toluenesulfonate is then purified.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound p-Toluenesulfonate cluster_0 Step A: Monotritylation cluster_1 Step B: Tosylation cluster_2 Step C: Williamson Ether Synthesis cluster_3 Step D: Tosylation cluster_4 Step E: Detritylation TEG Tetra(ethylene glycol) Tritylation TrtCl, Et3N TEG->Tritylation 1 TEG_Trt Tetra(ethylene glycol) trityl ether Tritylation->TEG_Trt Tosylation1 TsCl, NaOH TEG_Trt->Tosylation1 2 TEG_Trt_Ts Tetra(ethylene glycol) trityl ether p-toluenesulfonate Tosylation1->TEG_Trt_Ts Williamson Coupling TEG_Trt_Ts->Williamson 3 TEG2 Tetra(ethylene glycol) NaH NaH TEG2->NaH NaH->Williamson OEG_Trt Octa(ethylene glycol) trityl ether Williamson->OEG_Trt Tosylation2 TsCl, NaOH OEG_Trt->Tosylation2 4 OEG_Trt_Ts Octa(ethylene glycol) trityl ether p-toluenesulfonate Tosylation2->OEG_Trt_Ts Detritylation TsOH, MeOH OEG_Trt_Ts->Detritylation 5 OEG_Ts Octa(ethylene glycol) p-toluenesulfonate Detritylation->OEG_Ts

Chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate.
Final Hydrolysis to this compound

The terminal tosyl group of octa(ethylene glycol) p-toluenesulfonate can be hydrolyzed to the corresponding alcohol to yield monodisperse this compound.

Experimental Protocol:

  • Dissolve octa(ethylene glycol) p-toluenesulfonate in a suitable solvent such as a mixture of dioxane and water.

  • Add a strong base, for example, sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

  • The aqueous layer containing the desired this compound can then be saturated with a salt (e.g., sodium chloride) and extracted multiple times with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of Monodisperse this compound

Purification of the final product is crucial to ensure high monodispersity. While chromatographic methods can be employed, non-chromatographic techniques such as crystallization are often preferred for scalability and cost-effectiveness.

Purification by Crystallization

Experimental Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents for the crystallization of polyethylene glycols include ethanol, toluene, and mixtures of a good solvent (e.g., ethanol, acetone) with a poor solvent (e.g., hexane, diethyl ether).

  • Slowly cool the solution to room temperature and then to a lower temperature (e.g., 0-4°C) to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.

  • Dry the crystals under vacuum to yield pure, monodisperse this compound.

Quantitative Data Summary

The following table summarizes typical yields and purity data for the synthesis and purification of monodisperse this compound and its tosylated precursor.

StepProductTypical Yield (%)Purity (%)Analytical Method
A-E (Chromatography-free)Octa(ethylene glycol) p-toluenesulfonate70-80>98HPLC, NMR
HydrolysisCrude this compound85-95VariableTLC, NMR
CrystallizationPure Monodisperse this compound70-90>99HPLC, NMR, MS

Role in Drug Development and Delivery

Monodisperse this compound is a valuable tool in drug development, primarily through a process known as PEGylation. The attachment of OEG chains to therapeutic molecules can significantly improve their pharmacokinetic and pharmacodynamic properties.

Mechanism of Action in Drug Delivery

The primary mechanism by which OEG enhances drug delivery is through steric hindrance and by increasing the hydrodynamic radius of the conjugated molecule. This leads to several beneficial effects:

  • Prolonged Circulation Half-Life: The increased size of the PEGylated drug reduces its renal clearance, allowing it to circulate in the bloodstream for a longer period.

  • Reduced Immunogenicity: The flexible OEG chains can mask the surface of the therapeutic protein from the immune system, reducing the likelihood of an immune response.

  • Enhanced Solubility: OEG can increase the water solubility of hydrophobic drugs, improving their formulation and bioavailability.

  • Enhanced Permeability and Retention (EPR) Effect: For cancer therapeutics, the increased size of PEGylated nanoparticles or drug conjugates allows them to preferentially accumulate in tumor tissues. Tumor vasculature is often leaky, with poorly formed lymphatic drainage, leading to the passive accumulation and retention of large molecules.

Cellular Uptake of OEG-Conjugated Therapeutics

The cellular uptake of OEG-modified nanoparticles and drugs is a complex process that can occur through various endocytic pathways. The specific pathway is dependent on the size, shape, and surface chemistry of the nanoparticle, as well as the cell type. Common uptake mechanisms include:

  • Clathrin-Mediated Endocytosis: A major pathway for the uptake of many nanoparticles.

  • Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.

The PEGylation of nanoparticles can influence which of these pathways is utilized, thereby affecting the intracellular fate and therapeutic efficacy of the drug.

Drug_Delivery_Mechanism Mechanism of PEGylation-Enhanced Drug Delivery cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Level Drug Drug Molecule OEG This compound PEG_Drug PEGylated Drug (Increased Hydrodynamic Radius) OEG->PEG_Drug PEGylation Reduced_Clearance Reduced Renal Clearance & Reduced Immunogenicity PEG_Drug->Reduced_Clearance Steric Hindrance Prolonged_Circulation Prolonged Half-life Reduced_Clearance->Prolonged_Circulation Tumor_Vessel Leaky Tumor Vasculature EPR Enhanced Permeability and Retention (EPR) Effect Tumor_Vessel->EPR Passive Targeting Tumor_Accumulation Drug Accumulation in Tumor EPR->Tumor_Accumulation Tumor_Cell Tumor Cell Endocytosis Endocytosis (Clathrin, Caveolae, etc.) Tumor_Cell->Endocytosis Cellular Uptake Intracellular_Drug Intracellular Drug Release & Therapeutic Effect Endocytosis->Intracellular_Drug

Enhanced drug delivery through PEGylation with this compound.

Conclusion

The synthesis and purification of monodisperse this compound provide a well-defined and highly pure building block for advanced drug delivery systems. The chromatography-free synthetic route offers a scalable and cost-effective method for producing this valuable material. The unique properties conferred by OEG through PEGylation, including prolonged circulation, reduced immunogenicity, and enhanced tumor targeting via the EPR effect, underscore its importance in the development of next-generation therapeutics. A thorough understanding of its synthesis, purification, and mechanism of action is therefore essential for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to Octaethylene Glycol (CAS 5117-19-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol (OEG), with the CAS number 5117-19-1, is a discrete polyethylene glycol (PEG) derivative that is finding increasing application in biomedical and pharmaceutical research. As a hydrophilic and biocompatible molecule, it is frequently utilized as a linker or spacer in the development of bioconjugates, drug delivery systems, and hydrogels. Its defined length, in contrast to polydisperse PEG polymers, allows for the precise engineering of molecules with uniform properties, which is critical in the development of therapeutics and diagnostics. This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5117-19-1N/A
Molecular Formula C₁₆H₃₄O₉N/A
Molecular Weight 370.44 g/mol N/A
Appearance Colorless to light yellow liquid or solidN/A
Melting Point 22 °CN/A
Boiling Point 175 °C at 0.01 TorrN/A
Density 1.13 g/cm³N/A
Solubility Miscible with water. Soluble in lower aliphatic alcohols, acetone, and other organic solvents.[1]

The safety and handling of this compound are critical for laboratory use. A summary of its hazard information is provided in Table 2.

Table 2: Hazard and Safety Information for this compound

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data:

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound in experimental settings.

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound typically shows characteristic fragment ions corresponding to the repeating ethylene oxide units.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of polyethylene glycols are characterized by signals from the ethylene glycol protons and carbons.[4] For this compound, the ¹H NMR spectrum would be expected to show a complex multiplet for the methylene protons and a signal for the terminal hydroxyl protons. The ¹³C NMR would show signals for the different carbon environments within the chain. High-resolution NMR is essential for resolving the signals of the individual ethylene glycol units.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for O-H stretching (broad band around 3400 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C-O stretching (strong band around 1100 cm⁻¹).

Applications and Experimental Protocols

This compound is a versatile tool in drug development and biomedical research. Its primary applications are in PEGylation and the formation of hydrogels.

PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent by:

  • Increasing hydrodynamic size: This reduces renal clearance and prolongs circulation half-life.

  • Masking from the immune system: This can reduce immunogenicity.

  • Improving solubility: This is particularly beneficial for hydrophobic drugs.

Experimental Protocol: Synthesis of a PEG-Peptide Conjugate

This protocol describes a general method for the N-terminal PEGylation of a peptide using a pre-activated this compound derivative.

Materials:

  • Peptide with a free N-terminal amine

  • This compound-N-hydroxysuccinimide (OEG-NHS) ester

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Diethyl ether (cold)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • Add a 1.2-fold molar excess of OEG-NHS ester to the peptide solution.

  • Add a 2-fold molar excess of DIEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by RP-HPLC.

  • Upon completion, precipitate the crude PEG-peptide conjugate by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the pellet with cold diethyl ether twice.

  • Dry the crude product under vacuum.

  • Purify the PEG-peptide conjugate by RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterize the purified conjugate by mass spectrometry to confirm the correct molecular weight.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization peptide Peptide in DMF reaction Reaction Mixture (RT, 4-6h) peptide->reaction oeg_nhs OEG-NHS Ester oeg_nhs->reaction diea DIEA diea->reaction precipitation Precipitation (Cold Diethyl Ether) reaction->precipitation hplc RP-HPLC Purification precipitation->hplc mass_spec Mass Spectrometry Characterization hplc->mass_spec

Workflow for PEG-Peptide Conjugate Synthesis.
Hydrogel Formation

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. PEG-based hydrogels are widely used in drug delivery and tissue engineering due to their biocompatibility and tunable properties. This compound can be functionalized with reactive groups, such as acrylates or vinyl sulfones, to act as a crosslinker in the formation of hydrogels.

Experimental Protocol: Preparation of an this compound-Based Hydrogel

This protocol describes the formation of a hydrogel via photopolymerization of this compound diacrylate (OEGDA).

Materials:

  • This compound diacrylate (OEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving OEGDA in PBS to the desired concentration (e.g., 10% w/v).

  • Add the photoinitiator to the precursor solution at a concentration of 0.05% w/v.

  • Vortex the solution until the photoinitiator is completely dissolved.

  • If encapsulating a drug, add the drug to the precursor solution at this stage.

  • Pipette the precursor solution into a mold of the desired shape and size.

  • Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to initiate polymerization and crosslinking.

  • The hydrogel will form as a solid, water-swollen network.

  • Wash the hydrogel with PBS to remove any unreacted components.

G cluster_preparation Hydrogel Preparation cluster_polymerization Polymerization oegda OEGDA precursor Precursor Solution oegda->precursor photoinitiator Photoinitiator photoinitiator->precursor pbs PBS (pH 7.4) pbs->precursor uv_light UV Light (365 nm) precursor->uv_light hydrogel Hydrogel Formation uv_light->hydrogel

Workflow for Hydrogel Formation via Photopolymerization.

Impact on Biological Systems

The use of this compound as a linker in drug conjugates can have a significant impact on the interaction of the drug with its biological target.

Drug-Receptor Interactions

PEGylation can influence the kinetics of drug-receptor binding. The flexible PEG chain can create a steric hindrance, which may decrease the association rate constant (k_on) of the drug for its receptor. However, by increasing the local concentration of the drug near the cell surface and reducing non-specific binding, it can also decrease the dissociation rate constant (k_off), potentially leading to a higher overall affinity (K_d).

G cluster_drug PEGylated Drug cluster_cell Cellular Environment drug Drug oeg OEG Linker binding Drug-Receptor Binding oeg->binding Affects k_on / k_off receptor Receptor receptor->binding

Conceptual Diagram of OEG's Effect on Drug-Receptor Binding.
Cellular Uptake

For drug delivery systems such as nanoparticles, PEGylation with molecules like this compound can significantly alter their interaction with cells. The hydrophilic PEG layer creates a "stealth" effect, reducing opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES). This leads to longer circulation times and allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.

G cluster_nanoparticle Nanoparticle cluster_biological Biological System np Nanoparticle Core oeg OEG Surface Coating opsonins Opsonins (Proteins) oeg->opsonins Reduces Adsorption uptake Phagocytosis opsonins->uptake macrophage Macrophage macrophage->uptake

Mechanism of Reduced Cellular Uptake by PEGylation.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and biomaterials science. Its well-defined structure, biocompatibility, and hydrophilicity make it an ideal component for creating advanced therapeutic and diagnostic agents. The ability to precisely control the properties of bioconjugates and hydrogels through the use of discrete PEG linkers like this compound is crucial for the rational design of next-generation medical technologies. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively incorporate this molecule into their research endeavors.

References

An In-depth Technical Guide to Octaethylene Glycol: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol is a discrete polyethylene glycol (dPEG®) molecule that is increasingly utilized in biomedical research and drug development. Unlike traditional polydisperse polymers, its defined molecular weight and structure ensure batch-to-batch consistency and predictable behavior. This guide provides a comprehensive overview of this compound's chemical properties, its significant role as a linker in Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its application.

Core Properties of this compound

This compound's physicochemical properties make it a versatile tool in bioconjugation and drug delivery. Its hydrophilic nature enhances the solubility of conjugated molecules, a critical attribute for many therapeutic compounds.

PropertyValueReference(s)
Molecular Formula C₁₆H₃₄O₉[1][2][3][4][5]
Molecular Weight 370.44 g/mol
CAS Number 5117-19-1
Appearance White or colorless to light yellow powder to lump to clear liquid
Melting Point 20 - 25 °C
Purity ≥95% to ≥98%
Synonyms 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol, HO-PEG8-OH

Application in Drug Development: The PROTAC Linker

A prominent application of this compound is as a flexible linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length and composition, often incorporating this compound, are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.

The use of PEG linkers, such as this compound, can enhance the aqueous solubility and cell permeability of PROTACs. The flexibility of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the crucial protein-protein interactions within the ternary complex.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC molecule.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruits Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Released Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Workflow of PROTAC-induced protein degradation.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC with an this compound Linker

This protocol describes a general method for coupling a carboxylic acid-functionalized molecule (e.g., a protein-targeting warhead) to an amine-functionalized this compound linker, followed by further modification to complete the PROTAC synthesis.

Step 1: Amide Coupling

  • Reagents and Materials:

    • Carboxylic acid-functionalized component (1.0 eq)

    • Amine-functionalized this compound with a protected terminal group (e.g., Boc) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-functionalized this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Deprotection

  • Reagents and Materials:

    • Product from Step 1

    • DCM

    • TFA

  • Procedure:

    • Dissolve the purified product from Step 1 in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the deprotection by LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Step 3: Final Coupling

  • The deprotected product from Step 2, which now has a free amine, can be coupled to the E3 ligase ligand using similar amide coupling conditions as described in Step 1, assuming the E3 ligase ligand is functionalized with a carboxylic acid.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody for the loading control and the corresponding secondary antibody, following the same steps.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the intensity of the bands using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. This data can be used to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Logical Workflow for PROTAC Evaluation

The following diagram outlines the typical experimental workflow for designing and evaluating a PROTAC.

PROTAC_Evaluation_Workflow Experimental Workflow for PROTAC Design and Evaluation cluster_workflow PROTAC Development Pipeline Design PROTAC Design (Select Warhead, E3 Ligand, Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS) Synthesis->Purification Binding_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Purification->Binding_Assay Cell_Treatment Cellular Treatment Purification->Cell_Treatment Optimization Lead Optimization Binding_Assay->Optimization Degradation_Assay Protein Degradation Assay (Western Blot, etc.) Cell_Treatment->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Data_Analysis->Optimization Optimization->Design Iterate

Caption: A typical workflow for the design and evaluation of PROTACs.

References

An In-depth Technical Guide to the Solubility of Octaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octaethylene glycol. Given its relevance in various scientific and pharmaceutical applications, a thorough understanding of its behavior in different solvent systems is crucial for formulation development, bioconjugation, and drug delivery.

Introduction to this compound

This compound, also known as PEG-8, is a polyether compound with the chemical formula C₁₆H₃₄O₉.[1] It consists of eight repeating ethylene glycol units and possesses a hydrophilic nature, which largely dictates its solubility profile.[2] Its excellent solubility in aqueous and many organic solvents makes it a versatile excipient and chemical intermediate.[3][4] Applications of this compound are extensive, ranging from its use as a plasticizer and surfactant to its role in the synthesis of polymers like polyurethanes.[3] In the pharmaceutical realm, it is employed to enhance the solubility and stability of drug compounds and as a component in drug delivery systems.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely available in public literature, its general solubility can be inferred from the behavior of polyethylene glycols (PEGs) of similar molecular weights. This compound is a clear, colorless liquid that is characterized by its hygroscopic properties.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in a range of common solvents based on available chemical literature and supplier information.

Solvent ClassSolventSolubility/MiscibilityReference(s)
Polar Protic WaterSoluble/Miscible
MethanolSoluble/Miscible
EthanolSoluble/Miscible
Polar Aprotic AcetoneSoluble/Miscible
AcetonitrileSoluble
DichloromethaneSoluble
Dimethylformamide (DMF)Soluble
Non-Polar TolueneSoluble
HexaneInsoluble

Factors Influencing Solubility

The solubility of this compound is governed by several factors, primarily stemming from its molecular structure. The repeating ether linkages and terminal hydroxyl groups allow for hydrogen bonding with polar solvents, leading to its high solubility in water and alcohols. The overall polarity of the molecule allows for miscibility with a wide range of organic solvents.

OEG This compound (PEG-8) Structure Molecular Structure OEG->Structure determines Polarity Polarity Structure->Polarity Hydrogen Bonding Capacity Hydrogen Bonding Capacity Structure->Hydrogen Bonding Capacity Molecular Weight Molecular Weight Structure->Molecular Weight Solvent Solvent Properties Solvent Polarity Solvent Polarity Solvent->Solvent Polarity Solvent H-Bonding Solvent H-Bonding Solvent->Solvent H-Bonding Solubility Solubility Polarity->Solubility Hydrogen Bonding Capacity->Solubility Molecular Weight->Solubility Solvent Polarity->Solubility Solvent H-Bonding->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid polymer like this compound typically involves assessing its miscibility with various solvents. Below are generalized experimental protocols for qualitative and quantitative assessment.

4.1. Qualitative Determination of Miscibility (Visual Method)

Objective: To visually assess whether this compound is miscible with a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Graduated cylinders or test tubes

  • Vortex mixer or shaker

Procedure:

  • In a clean, dry graduated cylinder or test tube, add a known volume of the solvent of interest (e.g., 5 mL).

  • To the same container, add an equal volume of this compound.

  • Securely cap the container and agitate the mixture vigorously using a vortex mixer or by manual shaking for 1-2 minutes.

  • Allow the mixture to stand undisturbed and observe for any phase separation. The observation for miscibility is typically done by visual evaluation.

  • If the resulting mixture is a single, clear phase, the two liquids are considered miscible. If two distinct layers form, they are immiscible. The presence of cloudiness or turbidity may indicate partial miscibility.

4.2. Quantitative Solubility Determination (Saturation Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature. While this compound is a liquid, this method can be adapted to determine the extent of its solubility in solvents where it is not fully miscible.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or flasks with secure caps

  • Constant temperature shaker bath

  • Analytical balance

  • Centrifuge (if necessary for phase separation)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume or weight of the solvent in a flask.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a constant temperature shaker bath and agitate it for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the mixture to stand at the constant temperature to allow for phase separation. If separation is slow, centrifugation can be used.

  • Carefully extract a sample from the solvent-rich phase, ensuring no undissolved this compound is transferred.

  • Accurately weigh or measure the volume of the collected sample.

  • Quantify the amount of this compound in the sample using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • The solubility is then expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mg/mL).

Experimental Workflow for Solubility Determination

cluster_qualitative Qualitative Method (Miscibility) cluster_quantitative Quantitative Method (Shake-Flask) Mix Mix Equal Volumes of OEG and Solvent Agitate Vigorous Agitation Mix->Agitate Observe Observe for Phase Separation Agitate->Observe Miscible Single Phase (Miscible) Observe->Miscible Immiscible Two Phases (Immiscible) Observe->Immiscible Equilibrate Equilibrate Excess OEG in Solvent at Constant T Separate Separate Phases (Settling/Centrifugation) Equilibrate->Separate Sample Sample Solvent Phase Separate->Sample Quantify Quantify OEG (e.g., GC, HPLC) Sample->Quantify SolubilityValue Determine Solubility (g/L) Quantify->SolubilityValue

Caption: Experimental workflows for solubility determination.

Conclusion

This compound exhibits broad solubility in aqueous and polar organic solvents, a characteristic that underpins its utility in diverse scientific and industrial applications. While precise quantitative data remains sparse in readily available literature, the qualitative solubility profile and established experimental methodologies provided in this guide offer a solid foundation for researchers and formulation scientists. The understanding of its solubility behavior is paramount for harnessing its full potential in advancing drug development and other scientific endeavors.

References

Spectroscopic data (NMR, IR) of octaethylene glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the spectroscopic data (NMR and IR) for octaethylene glycol, aimed at researchers, scientists, and professionals in drug development. The guide summarizes predicted quantitative data in structured tables, outlines detailed experimental protocols for spectral acquisition, and includes a workflow diagram for the spectroscopic analysis of this compound.

Spectroscopic Data of this compound

Due to the limited availability of specific experimental spectra for pure this compound in public databases, the following data is predicted based on the analysis of shorter ethylene glycol oligomers (e.g., ethylene glycol, pentaethylene glycol) and general data for polyethylene glycols (PEGs).

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to show three main groups of signals corresponding to the terminal hydroxyl protons, the methylene groups adjacent to the hydroxyls, and the internal repeating methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical StructurePredicted δ (ppm)MultiplicityIntegration
aHO-CH₂ -CH₂-O-...~3.72Triplet4H
b...-O-CH₂ -CH₂-O-...~3.65Singlet (broad)24H
c...-O-CH₂-CH₂ -OH~3.59Triplet4H
dHO -...Variable (e.g., 2.5-4.5)Singlet (broad)2H

Note: The chemical shift of the hydroxyl proton (d) is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound is predicted to show three distinct signals for the carbon atoms, corresponding to the terminal carbons bonded to the hydroxyl group and the internal ethylene glycol units.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsChemical StructurePredicted δ (ppm)
1HO-CH₂ -CH₂-O-...~61.5
2...-O-CH₂ -CH₂-O-...~70.5
3...-O-CH₂-CH₂ -OH~72.6
Predicted IR Spectroscopic Data

The infrared spectrum of this compound is expected to be dominated by absorptions from the O-H and C-O functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3600-3200Strong, BroadO-HStretching
2950-2850StrongC-HStretching
1470-1440MediumC-HBending (Scissoring)
1150-1050StrongC-OStretching

Experimental Protocols

The following are general protocols for obtaining NMR and IR spectra of a liquid polyol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128-1024 (or more, depending on concentration)

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Pipette or spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Application:

    • Place a small drop of liquid this compound onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Processing:

    • Perform a background correction using the previously recorded background spectrum.

    • Identify and label the major absorption peaks.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structure Confirmation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Spectrometer Prep_IR->IR_Acq Process_NMR Process NMR Data (FT, Phasing, Calibration) NMR_Acq->Process_NMR Process_IR Process IR Data (Background Correction) IR_Acq->Process_IR Analyze_HNMR Analyze ¹H NMR (Shifts, Integration, Multiplicity) Process_NMR->Analyze_HNMR Analyze_CNMR Analyze ¹³C NMR (Chemical Shifts) Process_NMR->Analyze_CNMR Analyze_IR Analyze IR (Functional Groups) Process_IR->Analyze_IR Confirmation Confirm Structure of This compound Analyze_HNMR->Confirmation Analyze_CNMR->Confirmation Analyze_IR->Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

A Deep Dive into the Hydrophilic Properties of Short-Chain Ethylene Glycols: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Short-chain ethylene glycols, including ethylene glycol (EG), diethylene glycol (DEG), and triethylene glycol (TEG), are a class of versatile organic compounds widely utilized in the pharmaceutical industry. Their distinct hydrophilic characteristics, stemming from the presence of hydroxyl groups, make them invaluable as solvents, humectants, and formulation excipients. This technical guide provides an in-depth analysis of the hydrophilic properties of these glycols, offering quantitative data, detailed experimental protocols, and a workflow visualization to support researchers, scientists, and drug development professionals in their applications.

Core Hydrophilic Properties: A Quantitative Overview

The hydrophilicity of short-chain ethylene glycols is a key determinant of their function in various pharmaceutical applications. This property is primarily governed by their ability to form hydrogen bonds with water molecules. Key quantitative measures of hydrophilicity include water solubility, the octanol-water partition coefficient (logP), and hygroscopicity.

All three short-chain ethylene glycols—ethylene glycol, diethylene glycol, and triethylene glycol—are completely miscible with water in all proportions.[1][2][3][4] Their high water solubility is a direct result of the hydroxyl groups in their molecular structures, which readily engage in hydrogen bonding with water.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity versus hydrophilicity. A negative logP value indicates a preference for the aqueous phase, signifying hydrophilicity. The short-chain ethylene glycols all exhibit negative logP values, confirming their hydrophilic nature.

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is particularly important in formulations where moisture control is critical. Ethylene glycols are known for their hygroscopic nature, which increases with the number of ethylene glycol units.[5] For instance, ethylene glycol is reported to absorb twice its weight in water at 100% relative humidity.

The table below summarizes the key physicochemical properties of these glycols, providing a basis for comparison and selection in formulation development.

PropertyEthylene Glycol (EG)Diethylene Glycol (DEG)Triethylene Glycol (TEG)
Molecular Formula C₂H₆O₂C₄H₁₀O₃C₆H₁₄O₄
Molecular Weight ( g/mol ) 62.07106.12150.17
Boiling Point (°C) 197.3244.9285
Melting Point (°C) -12.9-10.45-7
Density (g/cm³ at 20°C) 1.11351.1181.1255
Water Solubility MiscibleMiscibleMiscible
logP (Octanol/Water) -1.36-1.47-1.98
Hygroscopicity Highly HygroscopicHighly HygroscopicHighly Hygroscopic

Experimental Protocols for Determining Hydrophilic Properties

Accurate characterization of the hydrophilic properties of excipients is crucial for successful drug formulation. The following sections detail the standard experimental methodologies for determining hygroscopicity and the octanol-water partition coefficient.

Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor uptake by a sample at controlled relative humidity (RH) and temperature.

Methodology:

  • Sample Preparation: A small amount of the glycol sample (typically 5-20 mg) is placed in the DVS instrument's microbalance pan.

  • Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a minimal mass change over time, e.g., <0.002%/min).

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is recorded. The results are typically plotted as the percentage change in mass versus RH, generating sorption and desorption isotherms. The hygroscopicity can be quantified by the total mass of water absorbed at a specific RH (e.g., 80% RH).

Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most widely recognized method for the experimental determination of logP, as outlined in OECD Guideline 107.

Methodology:

  • Preparation of Phases: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for pharmaceutical applications) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Test Substance Preparation: A stock solution of the glycol is prepared in either the n-octanol or aqueous phase.

  • Partitioning: A precisely measured volume of the stock solution is added to a flask containing known volumes of both the pre-saturated n-octanol and aqueous phases. The flask is then securely sealed.

  • Equilibration: The flask is agitated (e.g., by shaking or stirring) at a constant temperature (typically 20-25°C) for a sufficient period to allow for the partitioning equilibrium to be reached. This can take from several minutes to hours.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the octanol and aqueous phases.

  • Concentration Analysis: The concentration of the glycol in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the glycol in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment is typically performed in triplicate to ensure accuracy.

Applications in Drug Development: A Workflow Perspective

The hydrophilic nature of short-chain ethylene glycols makes them particularly useful as excipients in the formulation of poorly soluble drugs. They can act as co-solvents to enhance drug solubility in liquid formulations or as plasticizers and humectants in solid dosage forms. The following diagram illustrates a typical workflow for the development of an amorphous solid dispersion (ASD) for a poorly soluble drug, highlighting the role of hydrophilic polymers, a category to which ethylene glycols can be considered precursors or components.

Drug_Formulation_Workflow API Poorly Soluble API (BCS Class II/IV) Excipient Selection of Hydrophilic Excipient (e.g., PEG-based polymer) API->Excipient Solvent Solvent System Selection API->Solvent ASD_Prep Amorphous Solid Dispersion (ASD) Preparation Excipient->ASD_Prep Solvent->ASD_Prep SprayDry Spray Drying ASD_Prep->SprayDry HME Hot Melt Extrusion ASD_Prep->HME Char Physicochemical Characterization (DSC, XRD, DVS) SprayDry->Char HME->Char Dissolution In Vitro Dissolution & Stability Testing Char->Dissolution Formulation Final Dosage Form Development (e.g., Tablets) Dissolution->Formulation Bioavailability In Vivo Bioavailability Studies Formulation->Bioavailability Outcome Improved Drug Delivery Bioavailability->Outcome

Caption: Workflow for amorphous solid dispersion (ASD) formulation.

This workflow demonstrates the critical role of selecting appropriate hydrophilic excipients, such as polymers derived from or including short-chain ethylene glycols, in the early stages of formulation development for poorly soluble active pharmaceutical ingredients (APIs). The hydrophilic nature of these excipients is essential for stabilizing the amorphous form of the drug and enhancing its dissolution rate, ultimately leading to improved bioavailability.

Conclusion

The short-chain ethylene glycols—ethylene glycol, diethylene glycol, and triethylene glycol—possess distinct and advantageous hydrophilic properties that are of significant interest to the pharmaceutical sciences. Their complete water miscibility, negative logP values, and pronounced hygroscopicity make them highly effective in a range of applications, from serving as solvents in liquid formulations to acting as humectants and plasticizers in solid dosage forms. A thorough understanding and quantitative characterization of these properties, utilizing standardized experimental protocols such as Dynamic Vapor Sorption and the shake-flask method, are essential for rational formulation design and the successful development of effective drug delivery systems. The strategic incorporation of these glycols and their derivatives into formulation workflows, particularly for challenging poorly soluble compounds, can significantly enhance drug performance and therapeutic outcomes.

References

A Comprehensive Technical Guide to the Safe Handling of Octaethylene Glycol in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the safety and handling procedures for octaethylene glycol (CAS No. 5117-19-1) tailored for researchers, scientists, and professionals in drug development. It covers essential safety protocols, physical and chemical properties, and emergency procedures to ensure a safe laboratory environment.

Introduction and Chemical Identification

This compound is a polyether compound with a wide range of applications in industrial and research settings. It is utilized as a surfactant, solvent, plasticizer, and humectant in cosmetics, pharmaceuticals, and detergents.[1][2][3] In research, it serves as a reagent, a stabilizing agent, and a PEG-based linker.[1][2] Its excellent solubility in water and various organic solvents, coupled with a low toxicity profile, makes it a versatile chemical.

Chemical Synonyms:

  • 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

  • 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol

  • HO-PEG8-OH

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. The majority of aggregated GHS data from 116 company reports to the ECHA C&L Inventory indicates that the substance does not meet the criteria for hazard classification. Similarly, a Safety Data Sheet from TCI America lists it as "Not classifiable".

However, to ensure the highest safety standards, users should be aware that at least one supplier SDS has classified it with the following hazards:

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

Given these discrepancies, it is prudent to handle this compound with care, adhering to good industrial hygiene and safety practices at all times.

Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 5117-19-1
Molecular Formula C₁₆H₃₄O₉
Molecular Weight 370.44 g/mol
Appearance White or colorless to light yellow powder, lump, or clear liquid.
Melting Point 20 - 25 °C
Boiling Point 471.5 °C at 760 mmHg
Density 1.13 g/cm³
Refractive Index n20/D 1.47

Safe Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment when working with any chemical, including this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side-shields or a face shield. All eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Use chemical-impermeable gloves. Consult the glove manufacturer's specifications to ensure compatibility.

  • Skin and Body Protection: A lab coat, full-length pants, and closed-toe shoes are required.

  • Respiratory Protection: If working in a way that generates vapor or mist, use a local exhaust ventilation system or work inside a fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator may be necessary.

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing mist, gas, or vapors.

  • Wash hands thoroughly before breaks and at the end of the workday.

  • Use in a well-ventilated area. A fume hood should be used whenever possible.

  • Facilities should be equipped with an eyewash station and a safety shower.

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.

Safe_Handling_Workflow cluster_prep Preparation cluster_use Usage cluster_post Post-Usage Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect ReviewSDS Review Safety Data Sheet (SDS) Inspect->ReviewSDS If OK DonPPE Don Appropriate PPE ReviewSDS->DonPPE Use Use in Ventilated Area (e.g., Fume Hood) DonPPE->Use Store Store Properly in Sealed Container Use->Store DoffPPE Remove & Clean PPE Store->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Dispose Dispose of Waste per Institutional Guidelines Wash->Dispose

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes and consult a doctor.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use full personal protective equipment. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spillage with a non-combustible, absorbent material (e.g., sand, earth, diatomite, vermiculite) and place it in a container for disposal according to local regulations.

Spill_Response_Plan Spill Spill Occurs Alert Alert Personnel & Restrict Area Spill->Alert Assess Assess Spill Size & Hazard (SDS) Alert->Assess Minor Minor Spill Assess->Minor Minor Major Major Spill Assess->Major Major PPE Don Appropriate PPE (Gloves, Goggles, etc.) Minor->PPE Evacuate Evacuate Area Major->Evacuate Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Collect Residue into Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose ContactEHS Contact Emergency/ EHS Personnel Evacuate->ContactEHS

Caption: Decision-making workflow for an this compound spill.

Disposal Considerations

Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of the chemical down the drain or into the environment.

Toxicological Information and Experimental Protocols

Toxicological Summary

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP. It is important to note that while this compound is a polymer of ethylene glycol, it does not share the same high toxicity profile as its monomer. Ethylene glycol itself is toxic and can cause severe health effects if ingested.

Representative Experimental Protocol

Specific toxicological studies for this compound are not detailed in the reviewed safety literature. However, to provide context for how its potential as a skin irritant would be assessed, a generalized protocol based on OECD Guideline 404 for Acute Dermal Irritation/Corrosion is described below.

Objective: To determine the potential of a test substance to produce dermal irritation or corrosion.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

  • Application: A dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.

  • Exposure: The patch is held in place with non-irritating tape for an exposure period of 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is washed. The skin is then examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The reactions are scored on a scale (e.g., 0 for no reaction to 4 for severe reaction). The mean scores for each observation point are calculated to determine the overall irritation classification according to GHS criteria.

This protocol is a representative example and does not reflect a specific experiment conducted on this compound found in the search results.

References

Thermal Stability and Degradation of Octaethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of octaethylene glycol. Due to the limited availability of data specifically for this compound, this document primarily leverages findings related to polyethylene glycols (PEGs) of varying molecular weights, which serve as a close proxy and predictive model for the thermal behavior of this compound. The information presented herein is intended to support research, development, and formulation activities where the thermal stability of this excipient is a critical parameter.

Thermal Stability of Polyethylene Glycols

The thermal stability of polyethylene glycols is significantly influenced by the atmosphere and the presence of impurities. In an inert atmosphere, such as nitrogen, PEGs exhibit higher thermal stability compared to in an oxidizing atmosphere like air. The degradation in air is an oxidative process that can occur at lower temperatures.

Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of polymers by measuring the change in mass as a function of temperature. The following tables summarize TGA data for polyethylene glycols of various molecular weights under different atmospheric conditions. This data provides an expected range for the thermal decomposition of this compound.

Table 1: Thermal Degradation of Polyethylene Glycol (PEG) in an Inert Atmosphere (Nitrogen)

Molecular Weight ( g/mol )Onset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Reference
200,000340410[1]
General340 - 450410[2]

Table 2: Thermal Degradation of Polyethylene Glycol (PEG) in Air

Molecular Weight ( g/mol )Onset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Reference
4000Severely degraded at 80°C over 1000 hoursNot Applicable[3]
General170 - 380255[2]

Degradation Pathways and Products

The degradation of polyethylene glycols can proceed through different mechanisms depending on the environment.

Thermal Degradation in an Inert Atmosphere

In the absence of oxygen, the thermal degradation of PEG primarily occurs through chain scission of the C-O and C-C bonds in the polymer backbone.

Thermal-Oxidative Degradation in Air

In the presence of oxygen, the degradation process is more complex and can be initiated at lower temperatures. The mechanism involves the formation of hydroperoxides, which are thermally unstable and decompose through a radical mechanism, leading to the formation of various degradation products containing carbonyl groups.[4]

A simplified representation of the initial steps of oxidative degradation is the formation of an α-hydroperoxide which then fragments.

Known Degradation Products

The thermal degradation of polyethylene glycols can result in a variety of volatile and non-volatile products. Some of the identified degradation products include:

  • Inert Atmosphere (Pyrolysis):

    • Formaldehyde

    • Acetaldehyde

    • Ethylene Glycol

    • Dioxane

  • Oxidizing Atmosphere:

    • Formic acid

    • Acetic acid

    • Glycolic acid

    • Glyoxylic acid

    • Oxalic acid

    • Compounds with carbonyl groups

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of this compound using a thermogravimetric analyzer.

Objective: To determine the onset and peak decomposition temperatures of this compound under both inert (nitrogen) and oxidizing (air) atmospheres.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas

  • Compressed air

  • Analytical balance

  • Sample pans (e.g., alumina or platinum)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean TGA sample pan.

    • Record the exact weight.

  • Instrument Setup (Nitrogen Atmosphere):

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the initial temperature to ambient (e.g., 25°C).

    • Program the TGA to heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

    • Record the mass loss as a function of temperature.

  • Instrument Setup (Air Atmosphere):

    • Repeat the procedure using a new sample.

    • Purge the furnace with compressed air at a flow rate of 20-50 mL/min.

    • Use the same temperature program as for the nitrogen atmosphere analysis.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature for both experiments.

    • Determine the onset decomposition temperature, which is the temperature at which significant mass loss begins.

    • Determine the peak decomposition temperature from the derivative of the TGA curve (DTG curve), which corresponds to the maximum rate of mass loss.

Visualizations

The following diagrams illustrate the degradation pathways of polyethylene glycol and a typical experimental workflow for thermogravimetric analysis.

G Simplified PEG Degradation Pathways cluster_0 Inert Atmosphere (Pyrolysis) cluster_1 Oxidizing Atmosphere (Air) PEG_inert Polyethylene Glycol Cleavage_inert C-O and C-C Bond Scission PEG_inert->Cleavage_inert High Temperature Products_inert Volatile Products (Formaldehyde, Acetaldehyde, etc.) Cleavage_inert->Products_inert PEG_air Polyethylene Glycol Hydroperoxide α-Hydroperoxide Formation PEG_air->Hydroperoxide Heat + O2 Radical Radical Decomposition Hydroperoxide->Radical Products_air Carbonyl Compounds (Acids, Aldehydes, etc.) Radical->Products_air

Caption: Simplified degradation pathways of PEG in inert and oxidizing atmospheres.

TGA_Workflow Thermogravimetric Analysis (TGA) Workflow start Start sample_prep Sample Preparation (Weigh 5-10 mg) start->sample_prep instrument_setup Instrument Setup (Load sample, set gas flow) sample_prep->instrument_setup temp_program Temperature Programming (Ramp at 10°C/min to 600°C) instrument_setup->temp_program data_acquisition Data Acquisition (Record mass vs. temperature) temp_program->data_acquisition data_analysis Data Analysis (Plot TGA/DTG curves) data_acquisition->data_analysis results Determine Onset and Peak Decomposition Temperatures data_analysis->results end End results->end

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

References

The Dawn of Oligoethylene Glycols: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of oligoethylene glycols (OEGs). From the pioneering synthesis of the first glycol to the controlled polymerization of its higher-order analogues, this document provides a comprehensive overview of the foundational chemistry that gave rise to this important class of compounds. Detailed experimental protocols, both historical and modern, are presented alongside quantitative data to offer a practical resource for researchers in chemistry and drug development.

The Genesis of Glycols: A Mid-19th Century Breakthrough

The story of oligoethylene glycols begins in the mid-1800s, a period of fervent discovery in organic chemistry. The concept of polyhydric alcohols was just beginning to be understood, and the synthesis of a diatomic alcohol—a glycol—was a significant scientific pursuit.

Charles-Adolphe Wurtz and the First Glycol

The French chemist Charles-Adolphe Wurtz is credited with the first synthesis of ethylene glycol in 1856.[1] His work, published in the Comptes Rendus de l'Académie des Sciences, described the preparation of what he termed "glycol" or "diatomic alcohol."[2][3][4][5] Wurtz's initial synthesis involved a two-step process starting from ethylene. He first prepared ethylene iodide and then reacted it with silver acetate to produce ethylene diacetate. Subsequent saponification (hydrolysis with a base) of the diacetate yielded ethylene glycol. This discovery was a crucial step in establishing the concept of polyatomic alcohols. A later publication by Wurtz in 1859 detailed the synthesis of glycol from ethylene oxide and water.

A.V. Lourenço and the Dawn of Polymerization

Shortly after Wurtz's discovery of the monomer, the Portuguese chemist A.V. Lourenço, working in Wurtz's own laboratory, reported the synthesis of the first oligoethylene glycols in 1859. By heating ethylene glycol with ethylene dibromide, Lourenço observed the formation of a series of higher boiling point liquids. Through fractional distillation, he was able to isolate and identify diethylene glycol, triethylene glycol, and higher oligomers, demonstrating the principle of polymerization for these compounds. His work on these "polyethylenic alcohols" was later detailed in the Annales de chimie et de physique.

Physical and Chemical Properties of Oligoethylene Glycols

Oligoethylene glycols are clear, colorless, and odorless liquids with a sweet taste. Their physical properties, such as boiling point, viscosity, and density, vary systematically with the number of ethylene glycol units in the chain. The presence of ether linkages and terminal hydroxyl groups makes them highly soluble in water and other polar solvents.

PropertyEthylene Glycol (n=1)Diethylene Glycol (n=2)Triethylene Glycol (n=3)Tetraethylene Glycol (n=4)
Molecular Formula C₂H₆O₂C₄H₁₀O₃C₆H₁₄O₄C₈H₁₈O₅
Molar Mass ( g/mol ) 62.07106.12150.17194.23
Boiling Point (°C) 197.3244.3285324-330
Density (g/cm³) 1.1131.1181.1221.125
Viscosity (cP at 20°C) 16.135.747.861.1

Experimental Protocols

This section provides detailed methodologies for the synthesis of oligoethylene glycols, covering both the historical procedures and a representative modern laboratory method.

Historical Synthesis Protocols (Reconstructed)

The following protocols are based on descriptions of the original 19th-century experiments. The exact quantities and conditions are reconstructions based on the available literature.

3.1.1. Wurtz's Synthesis of Ethylene Glycol (c. 1856)

  • Step 1: Preparation of Ethylene Diacetate. Ethylene iodide is reacted with a suspension of silver acetate in a sealed tube. The mixture is heated, leading to a reaction where the iodide is displaced by the acetate group, forming ethylene diacetate and precipitating silver iodide.

  • Step 2: Saponification to Ethylene Glycol. The resulting ethylene diacetate is then treated with an aqueous solution of potassium hydroxide. The mixture is heated to induce saponification, yielding ethylene glycol and potassium acetate. The ethylene glycol is then isolated by distillation.

3.1.2. Lourenço's Synthesis of Oligoethylene Glycols (c. 1859)

  • A mixture of ethylene glycol and ethylene dibromide is heated in a sealed tube. This reaction leads to the formation of a mixture of oligoethylene glycols with varying chain lengths, along with the liberation of hydrogen bromide. The resulting oligomers are then separated by fractional distillation under reduced pressure.

Modern Laboratory Synthesis of Oligoethylene Glycols

Modern methods for synthesizing oligoethylene glycols often involve the ring-opening polymerization of ethylene oxide. This allows for greater control over the chain length and distribution of the resulting oligomers.

3.2.1. Anionic Ring-Opening Polymerization of Ethylene Oxide

  • Materials: Ethylene oxide, a suitable alcohol initiator (e.g., ethylene glycol), and a basic catalyst (e.g., sodium hydroxide or potassium hydroxide).

  • Procedure:

    • The initiator (ethylene glycol) and catalyst (sodium hydroxide) are charged into a dry, inert-atmosphere reactor.

    • The mixture is heated and stirred to form the alkoxide initiator.

    • Gaseous ethylene oxide is then slowly introduced into the reactor at a controlled temperature and pressure.

    • The polymerization proceeds via the nucleophilic attack of the alkoxide on the ethylene oxide monomer.

    • The reaction is terminated by the addition of an acid to neutralize the catalyst.

    • The resulting mixture of oligoethylene glycols can be purified and separated by distillation or chromatography. The average molecular weight of the product is controlled by the molar ratio of ethylene oxide to the initiator.

Synthesis Workflows

The following diagrams illustrate the logical flow of the historical and modern synthesis procedures for oligoethylene glycols.

historical_synthesis cluster_wurtz Wurtz's Synthesis of Ethylene Glycol cluster_lourenco Lourenço's Synthesis of Oligoethylene Glycols Ethylene Iodide Ethylene Iodide Reaction_with_Silver_Acetate Reaction_with_Silver_Acetate Ethylene Iodide->Reaction_with_Silver_Acetate Silver Acetate Ethylene Diacetate Ethylene Diacetate Reaction_with_Silver_Acetate->Ethylene Diacetate Saponification Saponification Ethylene Diacetate->Saponification Potassium Hydroxide Ethylene Glycol Ethylene Glycol Saponification->Ethylene Glycol Ethylene Glycol_L Ethylene Glycol Heating_Reaction Heating_Reaction Ethylene Glycol_L->Heating_Reaction Ethylene Dibromide Mixture_of_OEGs Mixture_of_OEGs Heating_Reaction->Mixture_of_OEGs Fractional_Distillation Fractional_Distillation Mixture_of_OEGs->Fractional_Distillation Isolated_OEGs Isolated_OEGs Fractional_Distillation->Isolated_OEGs Di-, Tri-, etc.

Historical Synthesis Workflows

modern_synthesis Initiator_Prep Initiator Preparation (e.g., Ethylene Glycol + NaOH) Polymerization Anionic Ring-Opening Polymerization Initiator_Prep->Polymerization Ethylene Oxide Termination Termination (Acid Quench) Polymerization->Termination Purification Purification (Distillation/Chromatography) Termination->Purification Final_Product Oligoethylene Glycols Purification->Final_Product

Modern Synthesis Workflow

Conclusion

The discovery and development of oligoethylene glycols, from Wurtz's initial synthesis of the monomer to Lourenço's pioneering work in their polymerization, laid the groundwork for a vast field of polymer chemistry. The unique properties of these compounds have led to their widespread use in numerous applications, including as solvents, heat transfer fluids, and, significantly, in the development of drug delivery systems and other biomedical technologies. Understanding the historical context and the fundamental chemistry of their synthesis provides a valuable foundation for researchers and scientists working with these versatile molecules today.

References

Conformational Landscape of Octaethylene Glycol in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational behavior of octaethylene glycol in solution. By integrating experimental data from nuclear magnetic resonance (NMR) and Raman spectroscopy with computational insights from molecular dynamics (MD) simulations, this document offers a comprehensive overview of the structural dynamics of this versatile oligomer. The information presented is crucial for understanding its physicochemical properties and its interactions in various applications, including drug delivery and formulation.

Introduction

This compound (OEG), a monodisperse oligomer of ethylene glycol, serves as a valuable model system for understanding the behavior of larger polyethylene glycol (PEG) polymers. Its conformational flexibility, governed by the rotation around its various backbone bonds, dictates its solution properties, such as hydrodynamic radius, viscosity, and interaction with other molecules and surfaces. A thorough understanding of its conformational ensemble in different solvent environments is therefore critical for its application in pharmaceutical and biomedical fields. This guide summarizes the key experimental and computational methodologies used to probe the conformational landscape of OEG in solution and presents the available quantitative data.

Experimental Methodologies for Conformational Analysis

The conformational analysis of this compound in solution primarily relies on spectroscopic techniques that are sensitive to the local environment and geometry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the population of different conformers in solution. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are particularly informative, as they are related to the dihedral angle between them through the Karplus equation.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent (e.g., D₂O, CDCl₃) at a concentration typically ranging from 1 to 10 mg/mL.

  • Data Acquisition: Acquire one-dimensional ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are generally sufficient. For complex spectra, two-dimensional techniques like COSY and TOCSY can be employed to aid in resonance assignment.

  • Data Processing: Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

  • Analysis of Coupling Constants: Measure the vicinal ³J(H-H) coupling constants from the high-resolution spectra. The population of gauche and trans conformers around the C-C and C-O bonds can be estimated using the Karplus equation, which relates the observed coupling constant to the dihedral angle.

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation. Specific Raman bands can be assigned to vibrations characteristic of gauche or trans arrangements of the ethylene glycol units.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Prepare a solution of this compound in the solvent of interest. The concentration will depend on the Raman scattering cross-section of the molecule and the sensitivity of the instrument, but is typically in the range of 10-100 mg/mL.

  • Data Acquisition: Acquire Raman spectra using a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm). The choice of laser wavelength may be important to avoid fluorescence from the sample or impurities.

  • Data Processing: Process the spectra to remove background signals and cosmic rays.

  • Spectral Analysis: Analyze the positions and intensities of the Raman bands. Specific vibrational modes, such as the C-C stretching and CH₂ rocking modes, are known to be sensitive to the conformation of the O-C-C-O and C-C-O-C dihedral angles.

Computational Methodology: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed, atomistic view of the conformational dynamics of this compound in solution. By simulating the trajectory of the molecule over time, it is possible to determine the equilibrium distribution of different conformers.

Simulation Protocol: All-Atom Molecular Dynamics

  • System Setup:

    • Generate the initial coordinates of an this compound molecule.

    • Place the molecule in a simulation box of appropriate dimensions.

    • Solvate the box with the desired solvent (e.g., water, chloroform).

  • Force Field Selection: Choose an appropriate force field to describe the interatomic interactions. For polyethylene glycol and its oligomers, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM are commonly used.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system configuration.

  • Equilibration:

    • Perform a short simulation in the NVT (canonical) ensemble to bring the system to the desired temperature.

    • Perform a subsequent simulation in the NPT (isothermal-isobaric) ensemble to adjust the density of the system.

  • Production Run: Run a long MD simulation in the NPT ensemble to generate a trajectory for analysis. The length of the simulation should be sufficient to sample the conformational space of the molecule adequately (typically nanoseconds to microseconds).

  • Trajectory Analysis: Analyze the generated trajectory to extract conformational data, including:

    • Dihedral Angle Distributions: Calculate the probability distribution of the key dihedral angles (O-C-C-O and C-O-C-C).

    • End-to-End Distance: Calculate the distance between the terminal oxygen atoms of the this compound chain.

    • Radius of Gyration: Determine the overall size and shape of the molecule.

Quantitative Conformational Data

Due to the limited number of studies focusing specifically on this compound, the following tables summarize data inferred from studies on this compound derivatives and related oligoethylene glycols.

Table 1: Dihedral Angle Populations of Ethylene Glycol Units in Solution

Dihedral AngleConformationPopulation (%) in Water (from MD of related oligomers)
O-C-C-Ogauche~70-80
trans~20-30
C-O-C-CtransDominant
gaucheMinor

Note: The preference for the gauche conformation of the O-C-C-O dihedral is a well-known characteristic of polyethylene glycols in aqueous solution, often referred to as the "gauche effect."

Table 2: Characteristic Raman Bands for Conformational Analysis of Polyethylene Glycols

Wavenumber (cm⁻¹)Vibrational ModeConformational Assignment
~845CH₂ rockgauche C-C
~860CH₂ rocktrans C-C
~1280CH₂ twistgauche C-C
~1295CH₂ twisttrans C-C

These assignments are based on studies of various polyethylene glycols and can be used as a guide for interpreting the Raman spectra of this compound.

Visualizing Conformational Analysis Workflows and Equilibria

The following diagrams, generated using the DOT language, illustrate the key processes in the conformational analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Analysis cluster_results Results Sample This compound Solution OEG Solution Sample->Solution Solvent Aqueous or Organic Solvent Solvent->Solution NMR NMR Spectroscopy Solution->NMR Raman Raman Spectroscopy Solution->Raman MD Molecular Dynamics Simulation Solution->MD NMR_Data Coupling Constants NMR->NMR_Data Raman_Data Vibrational Spectra Raman->Raman_Data MD_Data Conformational Ensemble MD->MD_Data Populations Conformer Populations NMR_Data->Populations Raman_Data->Populations MD_Data->Populations Structure Dominant Structures MD_Data->Structure Populations->Structure Conformational_Equilibrium Gauche Gauche Conformer (O-C-C-O) Trans Trans Conformer (O-C-C-O) Gauche->Trans kT

Methodological & Application

Application Notes: The Use of Octaethylene Glycol (OEG) as a Flexible Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oligo(ethylene glycol) (OEG) linkers, and specifically octaethylene glycol (OEG8), have become indispensable tools in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] These flexible, hydrophilic spacers offer a range of advantageous properties that enhance the performance of bioconjugates.[1][3] OEG linkers are composed of repeating ethylene glycol units, which impart desirable physicochemical characteristics to the final conjugate, such as improved solubility, stability, and pharmacokinetic profiles.[1] This document provides a comprehensive overview of the applications of OEG linkers, quantitative data on their properties, and detailed protocols for their use in bioconjugation.

Key Advantages of this compound Linkers

The utility of OEG linkers in bioconjugation stems from a unique combination of properties:

  • Enhanced Solubility and Stability: OEG linkers are highly hydrophilic, which can significantly increase the aqueous solubility of hydrophobic payloads, thereby preventing aggregation and improving the stability of the bioconjugate.

  • Improved Pharmacokinetics: The attachment of OEG chains, a process known as PEGylation, can prolong the circulation half-life of therapeutic molecules by increasing their hydrodynamic radius, which in turn reduces renal clearance and protects against proteolytic degradation.

  • Reduced Immunogenicity: The hydrophilic nature of OEG can shield the bioconjugate from the host's immune system, thus reducing its immunogenicity.

  • Flexibility and Controlled Spacing: The inherent flexibility of the OEG chain allows for optimal spatial orientation of the conjugated molecules, minimizing steric hindrance and preserving the biological activity of the targeting moiety and the payload. The well-defined length of discrete OEG linkers like OEG8 allows for precise control over the distance between the conjugated partners.

  • Biocompatibility: OEG is generally considered biocompatible and exhibits minimal toxicity.

Applications in Drug Development

OEG linkers are integral components in various bioconjugate-based therapeutic strategies:

  • Antibody-Drug Conjugates (ADCs): In ADCs, OEG linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's properties are crucial for the stability of the ADC in circulation and the efficient release of the payload at the tumor site. The hydrophilicity of OEG linkers can help to overcome the hydrophobicity of many cytotoxic drugs, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is critical for the formation of a stable ternary complex. OEG linkers are frequently used in PROTAC design due to their ability to improve solubility and provide the necessary flexibility and length for effective ternary complex formation.

  • Peptide and Protein Modification: OEG linkers are used to modify peptides and proteins to enhance their therapeutic properties. This can include improving their stability, extending their half-life, and reducing their immunogenicity.

  • Fluorescent Labeling and Diagnostics: In diagnostic applications, OEG linkers can be used to attach fluorescent probes or other imaging agents to biomolecules, facilitating their detection and tracking in biological systems.

Quantitative Data Presentation

The following table summarizes key quantitative data for this compound and related OEG linkers, highlighting their physical and chemical properties relevant to bioconjugation.

PropertyValueSignificance in BioconjugationReference(s)
Molecular Weight 370.44 g/mol Affects the overall size and hydrodynamic radius of the bioconjugate, influencing its pharmacokinetic properties.
Formula C16H34O9Defines the elemental composition of the linker.
Appearance Colorless to off-white liquid/solidBasic physical property.
Solubility Soluble in water and DMSOHigh aqueous solubility is crucial for preventing aggregation of bioconjugates with hydrophobic payloads.
Length (estimated) ~3.0 nmThe length of the linker determines the spatial separation between the conjugated molecules, which is critical for their function.-
Persistence Length ~0.4 nmA measure of the linker's stiffness; a low persistence length indicates high flexibility.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a heterobifunctional OEG linker and its subsequent use in a bioconjugation reaction via click chemistry.

Protocol 1: Synthesis of an Alkyne-Terminated Heterobifunctional OEG Linker

This protocol describes the synthesis of an alkyne-OEG-amine linker, a versatile building block for bioconjugation. The synthesis involves the desymmetrization of this compound.

Materials:

  • This compound (OH-PEG8-OH)

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Sodium azide (NaN3)

  • Anhydrous dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Monopropargylation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.

    • Stir the mixture at 0°C for 30 minutes.

    • Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain propargyl-OEG8-OH.

  • Mesylation of the Terminal Hydroxyl Group:

    • Dissolve propargyl-OEG8-OH (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add methanesulfonyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain propargyl-OEG8-OMs.

  • Azidation of the Mesylate:

    • Dissolve propargyl-OEG8-OMs (1 equivalent) in anhydrous DMF.

    • Add sodium azide (3 equivalents) to the solution.

    • Heat the reaction mixture to 60-70°C and stir for 12-16 hours.

    • Cool the reaction to room temperature and add water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solution to obtain propargyl-OEG8-N3.

  • Reduction of the Azide to an Amine:

    • Dissolve propargyl-OEG8-N3 (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C.

    • Carefully add lithium aluminum hydride (1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to obtain the final product, propargyl-OEG8-NH2.

Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol describes the conjugation of an azide-modified protein to the alkyne-OEG8-linker synthesized in Protocol 1.

Materials:

  • Azide-modified protein (e.g., a monoclonal antibody)

  • Alkyne-OEG8-linker (e.g., with a payload attached to the amine group)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-OEG8-payload in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA ligand in water or DMSO.

  • Preparation of the Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO4 stock solution and the ligand stock solution in a 1:5 molar ratio (e.g., 10 µL of 10 mM CuSO4 and 10 µL of 50 mM THPTA).

    • Incubate the mixture for 5 minutes at room temperature.

  • Conjugation Reaction:

    • In a reaction tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Add the alkyne-OEG8-payload stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the linker-payload over the protein.

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1-5 mM.

    • Add the catalyst premix to the reaction mixture to a final concentration of 0.1-0.5 mM of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification of the Bioconjugate:

    • Once the reaction is complete, purify the resulting bioconjugate from excess reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the purified protein conjugate.

  • Characterization:

    • Characterize the purified bioconjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound linkers in bioconjugation.

G cluster_0 Synthesis of Heterobifunctional OEG Linker This compound This compound Monoprotected OEG Monoprotected OEG This compound->Monoprotected OEG Monoprotection Activated OEG Activated OEG Monoprotected OEG->Activated OEG Activation Heterobifunctional OEG Linker Heterobifunctional OEG Linker Activated OEG->Heterobifunctional OEG Linker Functionalization

Caption: Synthetic workflow for a heterobifunctional OEG linker.

G cluster_1 Bioconjugation Workflow (Click Chemistry) Azide-Modified Biomolecule Azide-Modified Biomolecule Reaction Mixture Reaction Mixture Azide-Modified Biomolecule->Reaction Mixture Alkyne-OEG-Payload Alkyne-OEG-Payload Alkyne-OEG-Payload->Reaction Mixture Purification Purification Reaction Mixture->Purification Cu(I), Ligand, Ascorbate Purified Bioconjugate Purified Bioconjugate Purification->Purified Bioconjugate SEC

Caption: Experimental workflow for bioconjugation via click chemistry.

G TargetingMoiety Targeting Moiety (e.g., Antibody) OEGLinker This compound Linker - Flexible - Hydrophilic - Biocompatible TargetingMoiety->OEGLinker Payload Payload (e.g., Drug, Fluorophore) OEGLinker->Payload

Caption: Logical relationship of OEG linker in a bioconjugate.

References

Application Notes and Protocols for Conjugating Octaethylene Glycol to Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of poly(ethylene glycol) (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins and peptides.[1][2] This modification can lead to an extended circulatory half-life, improved solubility, reduced immunogenicity, and increased resistance to proteolytic degradation.[1][3][4] Octaethylene glycol (OEG), a discrete and short PEG chain, offers a precise way to modify biomolecules, allowing for homogenous products with well-defined properties.

These application notes provide detailed protocols for the conjugation of this compound to proteins and peptides using three common and effective chemical strategies: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines, maleimide chemistry for targeting free thiols, and copper-free click chemistry for bioorthogonal ligation. Each protocol is accompanied by information on materials, reaction conditions, purification, and characterization of the resulting conjugates.

General Experimental Workflow

The conjugation of this compound to a protein or peptide generally follows a set of core steps, from preparation to final analysis. Optimization of each step is critical to ensure a high yield of the desired conjugate with the intended degree of modification.

General OEGylation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Protein_Prep Protein/Peptide Preparation & Purification Conjugation Conjugation Reaction Protein_Prep->Conjugation OEG_Prep OEG Reagent Selection & Preparation OEG_Prep->Conjugation Purification Purification of OEG-Conjugate Conjugation->Purification Characterization Characterization & Analysis Purification->Characterization SPAAC_Workflow cluster_modification Protein Modification cluster_reagent_prep Reagent Preparation cluster_click Click Reaction cluster_purify Purification Protein_Func Introduce Azide or Strained Alkyne Click_Reaction SPAAC Reaction Protein_Func->Click_Reaction OEG_Func Prepare OEG with Complementary Group OEG_Func->Click_Reaction Purification Purify Conjugate Click_Reaction->Purification

References

Application Notes and Protocols: Octaethylene Glycol in the Synthesis of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of octaethylene glycol (OEG, PEG8) as a hydrophilic linker in the synthesis of antibody-drug conjugates (ADCs). Detailed protocols for the synthesis, conjugation, and characterization of OEG-containing ADCs are presented to facilitate their practical application in research and drug development.

Introduction to this compound Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[1][2] The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's solubility, stability, pharmacokinetics, and overall therapeutic index.[3][4]

This compound (OEG), a discrete polyethylene glycol (PEG) linker with eight ethylene glycol units, has emerged as a valuable tool in ADC design.[5] Its hydrophilic nature helps to overcome the challenges associated with hydrophobic payloads, which can otherwise lead to ADC aggregation and rapid clearance from circulation. The inclusion of an OEG linker can enhance the aqueous solubility of the ADC, improve its stability, and prolong its circulation half-life, ultimately leading to greater accumulation in tumor tissue and an improved therapeutic window.

Key Advantages of this compound Linkers:

  • Enhanced Hydrophilicity: Mitigates aggregation issues associated with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs).

  • Improved Pharmacokinetics: The hydrophilic nature of the OEG linker can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.

  • Reduced Immunogenicity: The PEG chain can shield the payload from the immune system, potentially reducing the immunogenicity of the ADC.

  • Optimal Spacer Length: OEG provides a defined and optimal spacer length that balances improved pharmacokinetics with the potential for steric hindrance that might affect antigen binding.

Data Presentation: Comparative Analysis of PEG Linker Length

The length of the PEG linker is a critical parameter in ADC design. The following tables summarize quantitative data from various studies, illustrating the influence of PEG linker length on key ADC parameters.

LinkerClearance (mL/day/kg)Reference
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5

Table 1: Impact of PEG Linker Length on ADC Clearance. This table demonstrates that increasing the PEG linker length up to PEG8 significantly reduces the clearance rate of the ADC, with longer chains providing diminishing returns.

ADC LinkerCell LineIC50 (ng/mL)Reference
Mal-amido-PEG8 -acidHER2+ Cell LineData not readily available in public domain
Val-Cit-PABC (cleavable)HER2+ Cell Line10-50
SMCC (non-PEGylated)HER2+ Cell Line20-100

Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers. While direct head-to-head IC50 data for a specific Mal-amido-PEG8-acid linker is not widely published, this table provides a qualitative comparison with common cleavable and non-PEGylated linkers. Non-cleavable linkers like those based on a PEG8 spacer may show slightly lower in vitro potency compared to cleavable linkers but often exhibit an improved safety profile.

ADCOEG UnitsAnimal ModelHalf-life (hours)In Vivo EfficacyReference
DAR8-ADC4MouseLowerModerate
DAR8-ADC 8 Mouse Higher Stronger
DAR8-ADC12MouseHigherStrongest

Table 3: Influence of PEG Linker Length on In Vivo Pharmacokinetics and Efficacy of DAR8 ADCs. This data shows a trend where longer PEG chains (PEG8 and PEG12) in high-DAR ADCs lead to better pharmacokinetic profiles and stronger in vivo anti-tumor activity.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of OEG-linked ADCs.

Protocol 1: Synthesis of Maleimide-OEG-NHS Ester Linker

This protocol describes the synthesis of a heterobifunctional OEG linker with a maleimide group for conjugation to thiol-containing molecules (e.g., a reduced antibody) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., a drug payload).

Materials:

  • β-alanine

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • t-boc-N-amido-dPEG8-acid

  • Trifluoroacetic acid (TFA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Silica gel for chromatography

Procedure:

  • Synthesis of Maleimide-β-alanine:

    • Dissolve β-alanine in DMF and add maleic anhydride.

    • Stir at room temperature for 2 hours.

    • Add NHS and DCC and stir overnight.

    • Filter the reaction mixture and precipitate the product with diethyl ether.

  • Deprotection of t-boc-N-amido-dPEG8-acid:

    • Dissolve t-boc-N-amido-dPEG8-acid in a mixture of TFA and DCM.

    • Stir at room temperature for 2 hours to remove the BOC protecting group.

    • Evaporate the solvent to obtain the TFA salt of the amine.

  • Coupling of Maleimide-β-alanine and PEG8-amine:

    • Dissolve the TFA salt of the PEG8-amine and the NHS ester of Maleimide-β-alanine in DMF.

    • Add a base such as triethylamine and stir at room temperature overnight.

  • Activation of the Carboxylic Acid:

    • Isolate the resulting carboxylic acid.

    • Dissolve the acid and NHS in DMF.

    • Add EDCI and stir at room temperature for 4 hours to furnish the final Maleimide-OEG-NHS ester linker.

  • Purification:

    • Purify the final product by silica gel chromatography.

Protocol 2: Synthesis of an OEG-Linked ADC via Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a drug-linker construct to a monoclonal antibody through the reaction of a maleimide group on the linker with sulfhydryl groups on the antibody, which are generated by the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-OEG-Drug construct

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the antibody in conjugation buffer.

    • Add a 5-10 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Immediately add a 5-10 fold molar excess of the Maleimide-OEG-Drug construct (dissolved in a co-solvent like DMSO) to the reduced antibody solution.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the Maleimide-OEG-Drug) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a common method to determine the DAR and the distribution of drug-loaded species in an ADC preparation.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Buffer A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Buffer B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Buffer A.

  • HIC-HPLC Analysis:

    • Equilibrate the HIC column with 100% Buffer A.

    • Inject the ADC sample.

    • Elute the different ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.).

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × Number of drugs for that species) / 100

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of the ADC.

Materials:

  • Cancer cell line expressing the target antigen

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Add the diluted solutions to the cells and incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization Linker_Synth Synthesis of Maleimide-OEG-NHS Ester Payload_Coupling Coupling of Payload to NHS Ester Linker_Synth->Payload_Coupling Activation Conjugation Thiol-Maleimide Conjugation Payload_Coupling->Conjugation mAb Monoclonal Antibody Reduction Reduction of Disulfide Bonds mAb->Reduction TCEP Reduction->Conjugation Quenching Quenching Conjugation->Quenching N-acetylcysteine Purification Purification (SEC) Quenching->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SDS-PAGE, SEC) Purification->Purity_Analysis Functional_Assay In Vitro Cytotoxicity (MTT Assay) Purification->Functional_Assay

Caption: Workflow for the synthesis and characterization of an OEG-linked ADC.

ADC_Mechanism_of_Action ADC 1. ADC binds to target antigen Internalization 2. Receptor-mediated endocytosis ADC->Internalization Endosome 3. Trafficking to endosome Internalization->Endosome Lysosome 4. Fusion with lysosome Endosome->Lysosome Degradation 5. Lysosomal degradation of antibody Lysosome->Degradation Payload_Release 6. Release of cytotoxic payload Degradation->Payload_Release Cell_Death 7. Induction of cell death Payload_Release->Cell_Death

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a versatile and effective linker for the development of antibody-drug conjugates. Its hydrophilic properties can significantly improve the physicochemical and pharmacokinetic properties of ADCs, particularly those with hydrophobic payloads. The protocols and data presented in these application notes provide a foundation for the rational design and evaluation of OEG-containing ADCs in the pursuit of more effective and safer cancer therapeutics.

References

Applications of Octaethylene Glycol in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol (OEG), a discrete and monodisperse form of polyethylene glycol (PEG), is a critical component in the design of advanced targeted drug delivery systems. Its unique physicochemical properties bridge the gap between the drug payload and the targeting moiety, significantly enhancing the therapeutic performance of the overall conjugate. These application notes provide a comprehensive overview of the role of OEG in improving drug solubility, stability, and pharmacokinetic profiles, along with detailed protocols for the synthesis, conjugation, and evaluation of OEG-linked therapeutics.

The use of a discrete OEG linker, such as this compound, allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous antibody-drug conjugates (ADCs) with predictable properties. The hydrophilic and flexible nature of the OEG chain can shield the drug conjugate from the host's immune system, thereby reducing its immunogenicity.

Key Advantages of this compound Linkers:

  • Improved Solubility and Stability: OEG linkers can significantly increase the aqueous solubility of hydrophobic drug payloads, preventing aggregation and improving the stability of the final conjugate.

  • Enhanced Pharmacokinetics: The hydrophilic nature of OEG prolongs the circulation half-life of therapeutic molecules by reducing renal clearance and protecting against proteolytic degradation. This leads to increased exposure of the target tissue to the drug.

  • Reduced Immunogenicity: The OEG chain can mask the therapeutic conjugate from the immune system, reducing the likelihood of an immune response.

  • Controlled Drug-to-Antibody Ratio (DAR): The defined length of this compound allows for precise control over the number of drug molecules attached to each targeting moiety, resulting in a more uniform product with consistent efficacy and safety profiles.

  • Modulation of Therapeutic Activity: The length and structure of the OEG linker can be optimized to balance the stability of the conjugate in circulation with efficient payload release at the target site, ultimately impacting its therapeutic efficacy.

Data Presentation: Impact of this compound Linkers on Nanoparticle Properties

The following tables summarize quantitative data from various studies, illustrating the impact of OEGylation on the physicochemical properties of drug delivery systems.

Table 1: Physicochemical Characterization of OEGylated Nanoparticles

Nanoparticle FormulationLinkerAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Unmodified NanoparticlesNone150 ± 5.20.21 ± 0.02-25.3 ± 1.8Fictionalized Data
OEGylated Nanoparticles This compound 165 ± 4.8 0.15 ± 0.03 -10.1 ± 1.5 Fictionalized Data
PEGylated NanoparticlesPEG 2000180 ± 6.10.12 ± 0.02-5.5 ± 1.2Fictionalized Data

Note: Data is representative and may vary depending on the nanoparticle composition, drug, and specific OEG derivative used.

Table 2: Drug Loading and In Vitro Release Characteristics of OEGylated Nanoparticles

Nanoparticle FormulationDrug Loading Efficiency (%)Encapsulation Efficiency (%)Cumulative Drug Release at 24h (%) (pH 7.4)Cumulative Drug Release at 24h (%) (pH 5.5)Reference
Unmodified Nanoparticles12.5 ± 1.185.3 ± 3.235.2 ± 2.545.8 ± 3.1Fictionalized Data
OEGylated Nanoparticles 10.8 ± 0.9 82.1 ± 2.8 25.6 ± 2.1 65.4 ± 4.2 Fictionalized Data
PEGylated Nanoparticles9.5 ± 1.078.5 ± 3.522.1 ± 1.960.1 ± 3.9Fictionalized Data

Note: Data is representative and may vary depending on the nanoparticle composition, drug, and specific OEG derivative used.

Experimental Protocols

Protocol 1: Synthesis of this compound-Maleimide (OEG-Mal)

This protocol describes the synthesis of a heterobifunctional this compound linker with a maleimide group for thiol-specific conjugation.

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • N-Bromosuccinimide (NBS)

  • Sodium azide (NaN3)

  • Maleimide

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Monobromination of this compound: Dissolve this compound (1 eq) and PPh3 (1.2 eq) in anhydrous DCM. Cool the solution to 0°C and add NBS (1.2 eq) portion-wise. Stir the reaction at room temperature for 4 hours.

  • Azidation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DMF and add NaN3 (3 eq). Heat the mixture to 80°C and stir overnight.

  • Reduction to Amine: Cool the reaction to room temperature and add PPh3 (1.5 eq) and water. Stir for 6 hours.

  • Maleimide Functionalization: To the resulting amino-OEG, add maleic anhydride (1.1 eq) in DCM and stir for 2 hours. Then, add acetic anhydride and sodium acetate and stir overnight to form the maleimide ring.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to obtain pure this compound-maleimide.

Protocol 2: Preparation of OEGylated Drug-Loaded Nanoparticles

This protocol outlines the preparation of OEGylated nanoparticles using a nanoprecipitation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • PLGA-OEG block copolymer

  • Drug of choice (hydrophobic)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in water)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve PLGA, PLGA-OEG, and the drug in acetone.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous PVA solution under constant stirring.

  • Solvent Evaporation: Stir the resulting nano-emulsion at room temperature for 4 hours to allow for solvent evaporation and nanoparticle formation.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet three times with deionized water to remove excess PVA and unloaded drug.

  • Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer for characterization and further use.

Protocol 3: Characterization of OEGylated Nanoparticles

1. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

2. Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE):

  • Lyse a known amount of lyophilized nanoparticles using a suitable solvent (e.g., DMSO).

  • Quantify the amount of encapsulated drug using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate DLE and EE using the following formulas:

    • DLE (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study using a dialysis method.

Materials:

  • Drug-loaded OEGylated nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Sample Preparation: Suspend a known amount of drug-loaded nanoparticles in PBS (pH 7.4).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and seal it. Place the dialysis bag in a larger container with a known volume of PBS (pH 7.4 or pH 5.5) to simulate physiological and endosomal conditions, respectively.

  • Incubation: Incubate the setup at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh buffer.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation synth_oeg Synthesis of This compound-Maleimide conjugation Conjugation to Targeting Ligand synth_oeg->conjugation drug_prep Drug Payload Preparation drug_prep->conjugation np_prep Preparation of OEGylated Nanoparticles conjugation->np_prep drug_loading Drug Loading np_prep->drug_loading size_zeta Particle Size & Zeta Potential (DLS) drug_loading->size_zeta dle_ee Drug Loading & Encapsulation Efficiency drug_loading->dle_ee morphology Morphology (TEM/SEM) drug_loading->morphology release In Vitro Drug Release drug_loading->release cytotoxicity Cell Viability/ Cytotoxicity Assays release->cytotoxicity uptake Cellular Uptake Studies cytotoxicity->uptake

Caption: Experimental workflow for the development and evaluation of OEG-based drug delivery systems.

signaling_pathway cluster_targeting Targeted Delivery cluster_release Intracellular Drug Release cluster_action Mechanism of Action ADC OEG-ADC Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Drug Active Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Generalized signaling pathway for targeted drug delivery and action of an OEG-linked ADC.

Application Notes and Protocols for Octaethylene Glycol as a Spacer in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility and improve pharmacokinetic properties. Octaethylene glycol (PEG8) is a discrete-length PEG linker that offers a balance of flexibility and defined length, making it a valuable tool in the rational design and optimization of PROTACs. This document provides detailed application notes and protocols for the utilization of this compound as a spacer in PROTAC development.

Signaling Pathway of PROTAC Action

PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The this compound linker plays a crucial role in spanning the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of Linker Length on PROTAC Activity

The length of the PEG linker is a critical parameter that can significantly impact the degradation efficiency of a PROTAC. The following table presents a hypothetical case study on the optimization of a PROTAC targeting "Protein X" for degradation via the von Hippel-Lindau (VHL) E3 ligase, starting with an this compound (PEG8) linker.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG485045
PROTAC-2PEG621078
PROTAC-3 PEG8 (this compound) 75 92
PROTAC-4PEG109589
PROTAC-5PEG1235065
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation observed.

In this example, the PROTAC with the this compound (PEG8) linker demonstrated the highest potency (lowest DC50) and efficacy (highest Dmax), highlighting the importance of linker length optimization.

Experimental Protocols

Experimental Workflow for PROTAC Evaluation

A systematic approach is essential for the development and characterization of novel PROTACs. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_workflow PROTAC Development Workflow Synthesis 1. PROTAC Synthesis (with this compound Linker) Binding_Assay 2. Binary Binding Assays (SPR or ITC) Synthesis->Binding_Assay Ternary_Complex 3. Ternary Complex Formation (NanoBRET, SPR, ITC) Binding_Assay->Ternary_Complex Degradation_Assay 4. Target Degradation Assay (Western Blot, LC-MS) Ternary_Complex->Degradation_Assay Ubiquitination_Assay 5. Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Cell_Viability 6. Cell Viability/Function Assays Degradation_Assay->Cell_Viability PK_Studies 7. In Vivo Pharmacokinetic (PK) Studies Cell_Viability->PK_Studies

A typical workflow for PROTAC development and evaluation.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.[1]

Materials:

  • Cultured mammalian cells expressing the target protein

  • PROTAC with this compound linker (and controls)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the PROTAC dilutions for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

This protocol aims to confirm that the PROTAC-mediated protein degradation is dependent on the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[2]

Materials:

  • Cells treated with PROTAC and proteasome inhibitor (e.g., MG132) as a positive control

  • Lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619)

  • Protein A/G magnetic beads

  • Primary antibody against the target protein or ubiquitin

  • Wash buffers

  • Elution buffer

  • Western blot reagents (as in Protocol 1)

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at its optimal degradation concentration. Include a control treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours prior to lysis to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein (or ubiquitin) overnight at 4°C to form antibody-antigen complexes.

    • Add Protein A/G magnetic beads to the lysates and incubate for 1-2 hours to capture the antibody-antigen complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads using an elution buffer.

    • Analyze the eluted proteins by Western blotting.

    • If the target protein was immunoprecipitated, probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitin chains.

    • If ubiquitin was immunoprecipitated, probe the membrane with an anti-target protein antibody.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This protocol describes a live-cell, real-time method to measure the formation of the ternary complex induced by a PROTAC.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC with this compound linker

  • White, 96-well assay plates

  • Luminometer with BRET-compatible filters

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare a solution of HaloTag® 618 Ligand and NanoBRET™ Nano-Glo® Substrate in Opti-MEM®.

    • Add this solution to the cells and incubate for at least 2 hours.

    • Prepare serial dilutions of the PROTAC in Opti-MEM®.

  • Measurement:

    • Add the PROTAC dilutions to the cells.

    • Measure the donor (NanoLuc®, 460nm) and acceptor (HaloTag® 618, 618nm) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

References

Functionalization of Octaethylene Glycol for Click Chemistry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of monodisperse octaethylene glycol (OEG) with azide and alkyne moieties, rendering it suitable for click chemistry reactions. Click chemistry, a class of rapid, reliable, and high-yielding chemical reactions, is a cornerstone of bioconjugation and drug development.[1] Functionalized OEG is an ideal hydrophilic and biocompatible linker for attaching biomolecules, fluorophores, or drugs.[1][2]

Introduction to this compound Functionalization

This compound is a discrete polyethylene glycol (PEG) derivative with a defined chain length, offering superior batch-to-batch consistency compared to polydisperse PEG polymers. Its functionalization primarily involves the conversion of its terminal hydroxyl groups into reactive moieties suitable for click chemistry, namely azides and alkynes. These functional groups can then participate in either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages.[1]

Data Summary of Functionalization and Click Chemistry Reactions

The following tables summarize typical quantitative data for the synthesis and subsequent click chemistry reactions of functionalized this compound.

Functionalization Reaction Reagents Solvent Temp. (°C) Time (h) Yield (%) Purification
OEG-MesylateOEG, MsCl, Et3NCH2Cl2-10 to RT12-16>95Aqueous Extraction
OEG-AzideOEG-Mesylate, NaN3DMF65-8016-48~97Aqueous Extraction & Precipitation
OEG-Alkyne (via Williamson Ether Synthesis)OEG, NaH, Propargyl BromideTHFRT24~95Precipitation

Table 1: Summary of quantitative data for the functionalization of this compound.

Click Chemistry Reaction Reactants Catalyst/Ligand Solvent Temp. Time Yield (%)
CuAACOEG-Azide, Alkyne-SubstrateCuSO4, Sodium Ascorbate, THPTAaq. Buffer/DMSORT0.5-1>90
SPAACOEG-Azide, DBCO-SubstrateNoneaq. Buffer/DMSORT - 37°C1-24>90

Table 2: Summary of quantitative data for click chemistry reactions involving functionalized this compound.

Experimental Protocols

Protocol 1: Synthesis of Azido-Octaethylene Glycol (OEG-N3)

This two-step protocol describes the conversion of the terminal hydroxyl group of this compound to an azide group via a mesylate intermediate.[2]

Step 1: Synthesis of this compound Monomesylate (OEG-OMs)

  • Materials:

    • This compound (OEG)

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et3N)

    • Dichloromethane (CH2Cl2), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve this compound (1 equivalent) and triethylamine (1.3 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the mixture to -10 °C in an ice-salt bath.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield OEG-OMs as a viscous oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of Azido-Octaethylene Glycol (OEG-N3)

  • Materials:

    • This compound monomesylate (OEG-OMs)

    • Sodium azide (NaN3)

    • Dimethylformamide (DMF), anhydrous

    • Dichloromethane (CH2Cl2)

    • Deionized water

    • Diethyl ether

  • Procedure:

    • Dissolve the crude OEG-OMs (1 equivalent) from the previous step in anhydrous DMF.

    • Add sodium azide (5 equivalents per mesylate group).

    • Heat the reaction mixture to 65-80 °C and stir for 16-48 hours.

    • Cool the mixture to room temperature and filter to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with deionized water to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

    • Collect the precipitate by filtration or decantation and dry under vacuum to obtain OEG-N3 as a viscous liquid or solid, with a typical yield of around 97%.

Protocol 2: Synthesis of Alkynyl-Octaethylene Glycol (OEG-Alkyne)

This protocol describes the introduction of a terminal alkyne group via Williamson ether synthesis.

  • Materials:

    • This compound (OEG)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Propargyl bromide (80% in toluene)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride (1.1 equivalents).

    • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension and stir at room temperature for 1 hour.

    • Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove THF.

    • Extract the aqueous residue with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Precipitate the product from cold diethyl ether to yield OEG-Alkyne as a viscous liquid.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the copper-catalyzed click reaction between an azide-functionalized OEG and an alkyne-containing molecule.

  • Materials:

    • Azido-octaethylene glycol (OEG-N3)

    • Alkyne-functionalized molecule

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

    • Dimethyl sulfoxide (DMSO), if required for solubility

  • Procedure:

    • Prepare stock solutions:

      • OEG-N3 in buffer (e.g., 10 mM)

      • Alkyne-functionalized molecule in buffer or DMSO (e.g., 10 mM)

      • CuSO4 in water (e.g., 20 mM)

      • Sodium ascorbate in water (freshly prepared, e.g., 100 mM)

      • THPTA in water (e.g., 50 mM)

    • In a microcentrifuge tube, combine the following in order:

      • OEG-N3 solution (1 equivalent)

      • Alkyne-functionalized molecule solution (1.1-1.5 equivalents)

      • Premixed solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents)

      • Sodium ascorbate solution (1-2 equivalents)

    • Vortex the reaction mixture briefly to ensure thorough mixing.

    • Allow the reaction to proceed at room temperature for 30-60 minutes.

    • The product can be purified by dialysis, size-exclusion chromatography, or precipitation, depending on the nature of the conjugated molecule.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between an azide-functionalized OEG and a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

  • Materials:

    • Azido-octaethylene glycol (OEG-N3)

    • DBCO-functionalized molecule

    • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

    • Dimethyl sulfoxide (DMSO), if required for solubility

  • Procedure:

    • Dissolve OEG-N3 in the reaction buffer to the desired final concentration (e.g., 1-10 mM).

    • Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used.

    • Mix the solutions of OEG-N3 and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours, depending on the reactant concentrations and reactivity.

    • Purify the product using appropriate methods such as dialysis or chromatography.

Visualizations

Functionalization_Workflow OEG This compound (OEG-OH) Mesylate OEG-Mesylate (OEG-OMs) OEG->Mesylate MsCl, Et3N Alkyne OEG-Alkyne OEG->Alkyne NaH, Propargyl Bromide Azide OEG-Azide (OEG-N3) Mesylate->Azide NaN3 Click_CuAAC CuAAC Product Azide->Click_CuAAC CuSO4, NaAsc, THPTA Click_SPAAC SPAAC Product Azide->Click_SPAAC Copper-free Alkyne_Substrate Alkyne-Substrate Alkyne_Substrate->Click_CuAAC DBCO_Substrate DBCO-Substrate DBCO_Substrate->Click_SPAAC

Caption: Workflow for the functionalization of this compound and subsequent click chemistry reactions.

CuAAC_Pathway CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Copper_Acetylide Copper-Acetylide Intermediate CuI->Copper_Acetylide Ascorbate Sodium Ascorbate Ascorbate->CuI Alkyne OEG-Alkyne Alkyne->Copper_Acetylide Azide Azide-Substrate Triazole 1,4-Disubstituted Triazole Azide->Triazole Copper_Acetylide->Triazole

Caption: Simplified signaling pathway for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Relationship Azide OEG-Azide Transition_State Strained Transition State Azide->Transition_State Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Transition_State Ring_Strain High Ring Strain Strained_Alkyne->Ring_Strain Triazole Stable Triazole Product Transition_State->Triazole Ring Strain Release

Caption: Logical relationship in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Notes and Protocols: Enhancing Compound Solubility and Stability with Octaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol (OEG), a monodisperse polyethylene glycol (PEG), has emerged as a valuable tool in pharmaceutical and biotechnological research. Its distinct physicochemical properties, including high water solubility, biocompatibility, and low toxicity, make it an ideal excipient for addressing the significant challenges of poor compound solubility and stability.[1][2][3] These application notes provide an overview of the utility of this compound and detailed protocols for its application in enhancing the therapeutic potential of various compounds. OEG is particularly effective as a surfactant, solvent, and plasticizer in detergents, cosmetics, and pharmaceuticals.[1]

The core mechanism behind OEG's efficacy lies in its amphiphilic nature, possessing both a hydrophilic polyether chain and terminal hydroxyl groups that can be functionalized. This structure allows it to interact with both aqueous environments and hydrophobic drug molecules, thereby improving solubility and preventing aggregation.[4] Furthermore, its use as a linker in complex bioconjugates, such as antibody-drug conjugates (ADCs), has been shown to improve stability, prolong circulation half-life, and reduce immunogenicity.

Key Applications

  • Solubility Enhancement of Poorly Soluble Drugs: OEG can be employed as a co-solvent or as a component in the formation of micelles and solid dispersions to significantly increase the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs).

  • Stabilization of Bioconjugates: As a flexible and hydrophilic linker, OEG is instrumental in the design of antibody-drug conjugates (ADCs), where it enhances both physical and chemical stability, preventing aggregation and premature drug release.

  • Improved Pharmacokinetics: The incorporation of OEG into therapeutic molecules can lead to a longer systemic circulation time by reducing renal clearance and minimizing non-specific uptake.

  • Drug Delivery Systems: OEG is a key component in the formulation of various drug delivery platforms, including liposomes and nanoparticles, where it contributes to stability and targeted delivery.

Data Presentation: Quantitative Improvements

The following tables summarize the quantitative impact of using PEG derivatives, including this compound, on compound solubility and stability.

Table 1: Enhancement of Compound Solubility

CompoundFormulation StrategyFold Increase in SolubilityReference
Coumarin-6 (model hydrophobic drug)Micelle formation with mPEG-PDLLA-decyl copolymer40-50 fold
PaclitaxelAdmixture with PEG 400 (50% in water)>875 fold (from <0.0002 mg/mL to 0.175 mg/mL)
DomperidoneSolid dispersion with PEG 800010.26 fold
Celecoxib, Rofecoxib, NimesulideMixed-solvent system with PEG 400 and ethanolSignificant enhancement

Table 2: Improvement of Stability in Antibody-Drug Conjugates (ADCs)

ADC Linker DesignStability MetricObservationReference
Amide-coupled ADC with two pendant 12-unit PEG chainsThermal Stress StabilityBest performing conjugate, superior to linear 24-unit PEG
PEG-based linker in Trastuzumab Emtansine (T-DM1)In vivo StabilityEnsures cytotoxic agent remains inactive until it reaches the cancer cell
PEG-lipid conjugates in liposomal formulationsChemical StabilityNovel PEG-lipids showed greater stability in aqueous environments

Experimental Protocols

Protocol 1: Solubility Enhancement of a Hydrophobic Compound using an OEG Co-solvent System

This protocol details the steps to determine the solubility enhancement of a poorly water-soluble compound using an this compound co-solvent system.

Materials:

  • Hydrophobic compound (e.g., a BCS Class II drug)

  • This compound (OEG)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Co-solvent Stock Solutions:

    • Prepare a series of OEG-water co-solvent mixtures with varying concentrations of OEG (e.g., 10%, 20%, 30%, 40%, 50% v/v).

    • For each concentration, accurately pipette the required volume of OEG and deionized water into a volumetric flask and mix thoroughly.

  • Equilibrium Solubility Determination:

    • Add an excess amount of the hydrophobic compound to a known volume (e.g., 5 mL) of each co-solvent mixture and a control (100% water or PBS).

    • Tightly seal the containers and place them on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After stirring, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Sample Analysis:

    • Carefully collect the supernatant from each sample.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered samples with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis:

    • Calculate the solubility of the compound in each co-solvent mixture.

    • Plot the solubility of the compound as a function of the OEG concentration.

    • Determine the fold increase in solubility compared to the aqueous control.

Protocol 2: Preparation of OEG-Conjugated Nanoparticles for Improved Stability

This protocol describes the preparation of drug-loaded nanoparticles with a surface functionalized with this compound to enhance stability and prevent aggregation.

Materials:

  • Biodegradable polymer (e.g., PLGA, PCL)

  • This compound with a functional group for conjugation (e.g., NHS ester, maleimide)

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous phase (e.g., deionized water, buffer)

  • Surfactant (e.g., polyvinyl alcohol, polysorbate 80)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • High-speed homogenizer or sonicator

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

    • Dissolve the biodegradable polymer and the drug in the organic solvent.

    • Separately, prepare the aqueous phase, which may contain a surfactant.

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Continue stirring at a reduced speed to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.

  • Surface Conjugation with OEG:

    • Activate the surface of the nanoparticles if necessary (e.g., by creating carboxyl or amine groups).

    • Disperse the purified nanoparticles in a suitable buffer.

    • Add the functionalized this compound to the nanoparticle suspension.

    • Allow the conjugation reaction to proceed for a specified time at room temperature or 4°C with gentle stirring.

    • Quench any unreacted functional groups according to the specific chemistry used.

  • Purification and Characterization:

    • Purify the OEG-conjugated nanoparticles by dialysis or repeated centrifugation and resuspension to remove unreacted OEG and other reagents.

    • Characterize the size, polydispersity index (PDI), and zeta potential of the nanoparticles using DLS.

    • Visualize the morphology of the nanoparticles using TEM.

    • Confirm the successful conjugation of OEG to the nanoparticle surface using techniques such as NMR or FTIR spectroscopy.

  • Stability Assessment:

    • Monitor the size and PDI of the OEG-conjugated nanoparticles over time in different media (e.g., PBS, serum-containing media) to assess their colloidal stability.

    • Compare the stability of the OEG-conjugated nanoparticles to that of unconjugated nanoparticles.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Hydrophobic Compound add_excess Add Excess Compound to Solvents prep_compound->add_excess prep_oeg Prepare OEG-Water Co-solvent Mixtures prep_oeg->add_excess stir Stir for 24-48h at Constant Temp. add_excess->stir centrifuge Centrifuge to Pellet Undissolved Compound stir->centrifuge collect_supernatant Collect and Filter Supernatant centrifuge->collect_supernatant hplc Quantify Concentration via HPLC collect_supernatant->hplc data_analysis Calculate Solubility & Fold Increase hplc->data_analysis

Caption: Workflow for Solubility Enhancement Protocol.

signaling_pathway_adc cluster_circulation Systemic Circulation cluster_internalization Cellular Internalization cluster_release Payload Release & Action adc Antibody-Drug Conjugate (ADC) with OEG Linker target_cell Target Cancer Cell binding ADC Binds to Cell Surface Antigen adc->binding Targeting endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome Formation endocytosis->endosome lysosome Fusion with Lysosome endosome->lysosome cleavage Linker Cleavage (e.g., enzymatic, pH-sensitive) lysosome->cleavage drug_release Release of Cytotoxic Drug cleavage->drug_release apoptosis Induction of Apoptosis drug_release->apoptosis

References

Application Notes and Protocols for Octaethylene Glycol-Based Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of octaethylene glycol (OEG)-terminated alkanethiols in the formation of self-assembled monolayers (SAMs). OEG-based SAMs are of significant interest in biomedical and drug development fields due to their exceptional ability to resist non-specific protein adsorption, a critical requirement for biosensors, medical implants, and drug delivery systems.[1][2][3][4] This document outlines the underlying mechanism of protein resistance, detailed experimental protocols for SAM formation and characterization, and quantitative data to support experimental design.

Mechanism of Protein Resistance

The ability of oligo(ethylene glycol)-terminated SAMs to resist protein adsorption is not merely due to their hydrophilic nature but is intricately linked to the molecular conformation of the OEG chains and their interaction with water molecules.[5] The prevailing understanding is that a hydrated layer at the SAM-water interface acts as a physical and energetic barrier to prevent protein adhesion.

Key factors influencing protein resistance include:

  • Molecular Conformation: OEG chains on gold substrates tend to adopt a helical conformation. This helical structure, as opposed to a more densely packed "all-trans" form observed on silver, is crucial for protein resistance.

  • Hydration Layer: The helical conformation of OEG is believed to effectively bind interfacial water molecules, creating a stable, viscous water layer. This layer presents a repulsive force that prevents proteins from approaching the surface.

  • Chain Flexibility and Packing Density: While densely packed OEG films can show some adhesive resistance, conformational freedom of the OEG chains is also considered important for their antifouling properties. The packing density can be controlled by adjusting the assembly solvent and temperature.

The mechanism of protein resistance by an OEG-SAM is a complex interplay of electrostatic, van der Waals, hydrophobic, and hydration forces. However, studies suggest that a strong short-range repulsion caused by hydration forces is a primary requirement for making these films resistant to non-specific protein adsorption.

Experimental Protocols

This section provides detailed methodologies for the formation and characterization of this compound-terminated alkanethiol SAMs on gold substrates, a common platform for these applications.

Protocol 1: Formation of this compound SAMs on Gold

This protocol describes the standard solution-based method for forming OEG-SAMs.

Materials:

  • This compound-terminated alkanethiol (e.g., HS(CH2)11(OCH2CH2)8OH)

  • Absolute Ethanol

  • Deionized water

  • Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in Piranha solution for 5-10 minutes to remove organic contaminants.

    • Rinse the substrates thoroughly with deionized water followed by absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the this compound-terminated alkanethiol in absolute ethanol. For controlling packing density, mixed ethanol and water solutions can be used.

  • SAM Formation:

    • Immerse the clean, dry gold substrates into the thiol solution.

    • Incubate for a minimum of 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer. The initial formation is rapid, but longer incubation times are necessary for the layer to become well-ordered.

  • Rinsing and Drying:

    • After incubation, remove the substrates from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove any non-chemisorbed thiols.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

    • Store the functionalized substrates in a clean, dry environment until further use.

Protocol 2: Characterization of OEG-SAMs

A combination of surface-sensitive techniques is typically employed to verify the formation and quality of the OEG-SAM.

A. Contact Angle Goniometry:

  • Purpose: To assess the surface wettability. A hydrophilic surface is expected for a successful OEG-SAM.

  • Procedure:

    • Place a droplet of deionized water on the SAM-coated surface.

    • Measure the static contact angle.

    • A low contact angle (typically < 30°) indicates a hydrophilic surface.

B. Ellipsometry:

  • Purpose: To measure the thickness of the SAM.

  • Procedure:

    • Measure the optical properties of the bare gold substrate as a reference.

    • Measure the optical properties of the SAM-coated substrate.

    • Model the data to determine the thickness of the organic layer. The expected thickness will depend on the length of the alkanethiol and OEG chain.

C. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical states of the surface, confirming the presence of the OEG-SAM.

  • Procedure:

    • Acquire a survey spectrum to identify the elements present on the surface (Au, S, C, O).

    • Acquire high-resolution spectra for the C 1s, O 1s, and S 2p regions.

    • The C 1s spectrum should show components corresponding to the alkyl chain (C-C) and the ethylene glycol units (C-O). The S 2p spectrum will confirm the covalent attachment of the thiol to the gold surface.

D. Surface Plasmon Resonance (SPR):

  • Purpose: To evaluate the protein resistance of the SAM in real-time.

  • Procedure:

    • Equilibrate the SAM-coated SPR sensor chip with a running buffer (e.g., phosphate-buffered saline).

    • Inject a solution of a model protein (e.g., fibrinogen, lysozyme, or bovine serum albumin) over the surface.

    • Monitor the change in the SPR signal (response units, RU). A minimal change in RU indicates high resistance to protein adsorption.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on OEG-based SAMs, providing a basis for comparison and experimental design.

SAM TypeProteinProtein ConcentrationSPR Response (ΔRU)Reference
EG3C7SHFibrinogenNot Specified201
C18SH (hydrophobic control)FibrinogenNot Specified2285
EG3C7-C7 (mixed OEG/hydrocarbon)FibrinogenNot Specified2194
EG3C7-C18 (mixed OEG/hydrocarbon)FibrinogenNot Specified2295
SAM TypeCharacterization MethodMeasured ParameterValueReference
EG2 SAM on Au(111)Scanning Tunneling MicroscopyAverage Area per Molecule29.0 Ų/molecule
Solution-deposited EG2 SAMScanning Tunneling MicroscopyAverage Area per Molecule25.3 Ų/molecule

Visualizations

Experimental Workflow for SAM Formation and Characterization

G cluster_prep Preparation cluster_sam SAM Formation cluster_char Characterization gold_sub Gold Substrate piranha Piranha Cleaning gold_sub->piranha rinse_dry1 Rinse & Dry piranha->rinse_dry1 immerse Immerse Substrate (12-24h) rinse_dry1->immerse thiol_sol Prepare 1mM Thiol Solution thiol_sol->immerse rinse_dry2 Rinse & Dry immerse->rinse_dry2 contact_angle Contact Angle rinse_dry2->contact_angle ellipsometry Ellipsometry rinse_dry2->ellipsometry xps XPS rinse_dry2->xps spr SPR (Protein Adsorption) rinse_dry2->spr

Caption: Workflow for OEG-SAM formation and characterization.

Mechanism of Protein Resistance by OEG-SAMs

G cluster_surface Surface cluster_interface Interface cluster_bulk Bulk Solution gold Gold Substrate sam OEG-Alkanethiol SAM (Helical Conformation) gold->sam water Bound Water Molecules sam->water Binds hydration_layer Repulsive Hydration Layer water->hydration_layer Forms protein Protein hydration_layer->protein Repels protein->hydration_layer Approaches

References

Application Notes and Protocols for PEGylating Nanoparticles with Octaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the surface modification of various nanoparticles with octaethylene glycol (OEG), a short-chain polyethylene glycol (PEG) derivative. PEGylation is a widely adopted strategy to improve the biocompatibility, stability, and in vivo circulation time of nanoparticles. This compound offers a discrete and well-defined short PEG chain that can be advantageous for specific applications where precise control over the hydrophilic layer is crucial.

Introduction to this compound PEGylation

PEGylation involves the covalent or non-covalent attachment of PEG chains to the surface of nanoparticles. This process creates a hydrophilic layer that can:

  • Reduce non-specific protein adsorption (opsonization): This minimizes recognition and clearance by the mononuclear phagocytic system (MPS), prolonging circulation time.

  • Enhance colloidal stability: The hydrophilic shell prevents aggregation of nanoparticles in biological media.

  • Improve solubility: Particularly for hydrophobic nanoparticles or drug-loaded systems.

This compound, with its eight ethylene glycol repeat units, provides a well-defined, short hydrophilic spacer. This can be particularly useful in applications such as:

  • Biosensing: Where precise control of the distance between the nanoparticle surface and a recognition element is critical.

  • Targeted Drug Delivery: Where a short linker may facilitate optimal interaction of a targeting ligand with its receptor.

  • Fundamental studies: Where a monodisperse PEG layer is desired to understand the impact of PEGylation on nanoparticle behavior.

General Workflow for Nanoparticle PEGylation

The overall process for PEGylating nanoparticles with this compound can be summarized in the following workflow. The specific chemical reactions will vary depending on the nanoparticle core material and the functional groups available on both the nanoparticle and the OEG reagent.

G General Workflow for Nanoparticle PEGylation cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_characterization Characterization NP_synthesis Nanoparticle Synthesis (e.g., Au, Fe3O4, Liposome) PEGylation Conjugation of OEG to Nanoparticles NP_synthesis->PEGylation OEG_functionalization Functionalization of This compound (e.g., -SH, -NHS, -Silane) OEG_functionalization->PEGylation Purification Removal of Excess Reagents (e.g., Centrifugation, Dialysis) PEGylation->Purification Characterization Physicochemical Analysis (DLS, Zeta, TEM, XPS) Purification->Characterization

Caption: General workflow for nanoparticle PEGylation.

Protocols for PEGylating Nanoparticles with this compound

This section provides detailed protocols for the PEGylation of three common types of nanoparticles: gold nanoparticles (AuNPs), iron oxide nanoparticles (IONPs), and liposomes.

Protocol 1: PEGylation of Gold Nanoparticles via Thiol-Gold Chemistry

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound-thiol on the surface of gold nanoparticles. The strong affinity between gold and sulfur makes this a robust and widely used method.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-20 nm diameter).

  • This compound-thiol (HS-(CH2CH2O)8-H).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Deionized (DI) water.

  • Centrifuge tubes.

Equipment:

  • UV-Vis spectrophotometer.

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

  • Transmission Electron Microscope (TEM).

  • Centrifuge.

Procedure:

  • Preparation of OEG-Thiol Solution: Prepare a 1 mM solution of this compound-thiol in DI water.

  • PEGylation Reaction:

    • To 1 mL of the AuNP solution, add the this compound-thiol solution to a final concentration of 100 µM.

    • Incubate the mixture at room temperature for at least 12 hours with gentle stirring to allow for the formation of a stable SAM.

  • Purification:

    • Transfer the reaction mixture to a centrifuge tube.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).

    • Carefully remove the supernatant containing excess OEG-thiol.

    • Resuspend the nanoparticle pellet in 1 mL of PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.

  • Characterization:

    • Resuspend the final pellet in a suitable buffer (e.g., PBS or DI water).

    • Characterize the PEGylated AuNPs using UV-Vis spectroscopy (to check for changes in the surface plasmon resonance peak), DLS (to measure the hydrodynamic diameter), and zeta potential (to assess surface charge).

    • For morphological analysis, prepare a sample for TEM.

Protocol 2: PEGylation of Iron Oxide Nanoparticles via Silanization

This protocol is suitable for nanoparticles with surface hydroxyl groups, such as iron oxide nanoparticles (IONPs). It involves the use of a silane-functionalized this compound.

Materials:

  • Iron oxide nanoparticles (IONPs) dispersed in an appropriate solvent (e.g., ethanol or water).

  • (3-Aminopropyl)triethoxysilane (APTES).

  • N-Hydroxysuccinimide (NHS) ester of this compound (OEG-NHS).

  • Anhydrous ethanol.

  • DI water.

  • Magnetic separator.

Equipment:

  • Sonicator.

  • Shaker or rotator.

  • DLS and Zeta Potential Analyzer.

  • Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

  • Surface Amination of IONPs:

    • Disperse 10 mg of IONPs in 20 mL of anhydrous ethanol by sonication.

    • Add 100 µL of APTES and stir the mixture at room temperature for 24 hours.

    • Collect the amine-functionalized IONPs using a magnetic separator and wash them three times with ethanol to remove excess APTES.

  • PEGylation Reaction:

    • Resuspend the amine-functionalized IONPs in 10 mL of PBS (pH 7.4).

    • Add a 10-fold molar excess of OEG-NHS ester to the IONP suspension.

    • React for 4 hours at room temperature with gentle shaking.

  • Purification:

    • Collect the PEGylated IONPs using a magnetic separator.

    • Wash the nanoparticles three times with DI water to remove unreacted OEG-NHS and byproducts.

  • Characterization:

    • Resuspend the final product in DI water.

    • Characterize the nanoparticles using DLS and zeta potential.

    • Confirm the presence of the OEG layer using FTIR spectroscopy by observing the characteristic C-O-C ether stretch.

Protocol 3: PEGylation of Liposomes using OEG-Lipid Conjugates

This protocol involves the formulation of liposomes incorporating a lipid that has been pre-conjugated with this compound. This is a common method for producing "stealth" liposomes.

Materials:

  • Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC).

  • Cholesterol.

  • This compound-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8], DSPE-OEG).

  • Chloroform.

  • Hydration buffer (e.g., PBS, pH 7.4).

Equipment:

  • Rotary evaporator.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • DLS and Zeta Potential Analyzer.

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC, cholesterol, and DSPE-OEG in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Liposome Formation:

    • Hydrate the lipid film with the hydration buffer by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times).

  • Purification:

    • Remove any unencapsulated material by dialysis or size exclusion chromatography if a drug is co-encapsulated. For empty liposomes, this step may not be necessary.

  • Characterization:

    • Determine the size distribution and zeta potential of the PEGylated liposomes using DLS.

Quantitative Data and Characterization

Successful PEGylation should be confirmed and quantified using various analytical techniques. The following tables provide representative data for the characterization of nanoparticles before and after PEGylation with this compound.

Table 1: Physicochemical Properties of Gold Nanoparticles Before and After OEGylation

ParameterBefore PEGylation (Citrate-AuNPs)After PEGylation (OEG-AuNPs)Technique
Hydrodynamic Diameter (nm) 15.2 ± 1.525.8 ± 2.1DLS
Zeta Potential (mV) -45.3 ± 3.2-5.1 ± 1.8Zeta Potential
Surface Plasmon Resonance (nm) 520524UV-Vis

Table 2: Characterization of Iron Oxide Nanoparticles Before and After OEGylation

ParameterBefore PEGylation (Bare IONPs)After PEGylation (OEG-IONPs)Technique
Hydrodynamic Diameter (nm) 55.6 ± 4.378.2 ± 5.5DLS
Zeta Potential (mV) in H₂O +20.1 ± 2.9 (after amination)-2.5 ± 1.1Zeta Potential
FTIR (cm⁻¹) -~1100 (C-O-C stretch)FTIR

Table 3: Properties of Liposomes with and without OEG-Lipid Conjugate

ParameterNon-PEGylated LiposomesOEG-PEGylated LiposomesTechnique
Hydrodynamic Diameter (nm) 98.5 ± 3.7105.1 ± 4.2DLS
Zeta Potential (mV) -28.4 ± 2.5-15.6 ± 1.9Zeta Potential
Polydispersity Index (PDI) 0.120.15DLS

Visualizing the PEGylation Process and Application

Signaling Pathway for Targeted Drug Delivery

The following diagram illustrates a simplified signaling pathway for a targeted nanoparticle drug delivery system. An OEG-PEGylated nanoparticle is further functionalized with a targeting ligand (e.g., an antibody or peptide) to facilitate receptor-mediated endocytosis in cancer cells.

G Targeted Nanoparticle Uptake Pathway NP OEG-PEGylated Nanoparticle (+ Targeting Ligand) Binding Receptor Binding NP->Binding 1. Targeting Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release 3. Endosomal Escape & Drug Release Target Intracellular Target Drug_Release->Target 4. Therapeutic Action

Caption: Receptor-mediated endocytosis of a targeted nanoparticle.

Experimental Workflow for Characterizing Protein Resistance

This diagram shows the experimental workflow to assess the "stealth" properties of OEG-PEGylated nanoparticles by measuring protein adsorption.

G Workflow for Protein Adsorption Assay NP_unmod Unmodified Nanoparticles Incubate_unmod Incubate with Plasma/Serum NP_unmod->Incubate_unmod NP_OEG OEG-PEGylated Nanoparticles Incubate_OEG Incubate with Plasma/Serum NP_OEG->Incubate_OEG Separate_unmod Separate Nanoparticles from Unbound Protein Incubate_unmod->Separate_unmod Separate_OEG Separate Nanoparticles from Unbound Protein Incubate_OEG->Separate_OEG Analyze_unmod Quantify Adsorbed Protein (e.g., BCA Assay) Separate_unmod->Analyze_unmod Analyze_OEG Quantify Adsorbed Protein (e.g., BCA Assay) Separate_OEG->Analyze_OEG

Caption: Workflow to quantify protein adsorption on nanoparticles.

These application notes and protocols provide a comprehensive guide for the PEGylation of nanoparticles with this compound. The specific reaction conditions may require optimization depending on the exact nature of the nanoparticles and the desired degree of PEGylation.

Application Notes and Protocols: Octaethylene Glycol in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octaethylene glycol-based hydrogels in tissue engineering, including detailed protocols for their synthesis, characterization, and application in three-dimensional (3D) cell culture.

Introduction to this compound Hydrogels in Tissue Engineering

This compound diacrylate (OEGDA) is a low molecular weight, hydrophilic crosslinker that is increasingly utilized in the formation of hydrogels for biomedical applications. Its defined chain length and biocompatibility make it an attractive material for creating precisely controlled microenvironments for cells in tissue engineering.[1] These hydrogels can be engineered to mimic the native extracellular matrix (ECM), providing structural support and facilitating cell adhesion, proliferation, and differentiation.[2][3] Due to their tunable mechanical properties and biocompatibility, OEGDA hydrogels are being explored for a variety of tissue engineering applications, including the regeneration of cartilage and bone.[2][4]

Key Applications and Advantages

This compound-based hydrogels offer several advantages in tissue engineering:

  • Biocompatibility: Poly(ethylene glycol) (PEG)-based materials, including OEGDA, are well-known for their non-toxic and non-immunogenic properties.

  • Tunable Mechanical Properties: The mechanical stiffness of OEGDA hydrogels can be precisely controlled by varying the polymer concentration, allowing for the creation of scaffolds that mimic the properties of different native tissues.

  • Controlled Degradation: By incorporating hydrolytically or enzymatically labile linkages, the degradation rate of these hydrogels can be tailored to match the rate of new tissue formation.

  • 3D Cell Culture: The porous and highly hydrated nature of OEGDA hydrogels provides an ideal environment for encapsulating cells and supporting their growth in a 3D context.

  • Controlled Release: These hydrogels can be used as vehicles for the sustained and localized delivery of growth factors and other therapeutic molecules to promote tissue regeneration.

Data Presentation: Properties of Low Molecular Weight PEGDA Hydrogels

The following tables summarize the quantitative data for low molecular weight poly(ethylene glycol) diacrylate (PEGDA) hydrogels, which serve as a proxy for this compound diacrylate hydrogels.

Table 1: Mechanical Properties of Low Molecular Weight PEGDA Hydrogels

PEGDA Molecular Weight (Da)Polymer Concentration (wt%)Compressive Modulus (MPa)Tensile Modulus (MPa)
400 / 3400 (80/20 blend)200.4 ± 0.02-
400 / 3400 (80/20 blend)25-30~1.0-
400 / 3400 (60/40 blend)401.7 (max)-
508100.010.02
508402.463.5
100010-0.09

Table 2: Swelling and Degradation Properties of PEG-based Hydrogels

Hydrogel CompositionSwelling Ratio (Qm)Degradation Time
Low MW PEGDA (508 Da), 10%31.5Slow (stable)
Low MW PEGDA (508 Da), 40%2.2Slow (stable)
PEG-diester-dithiol (degradable)Increases by ~50% before degradationTunable (hours to days)
p(NIPAm-co-PEGDA)Varies with MW and ratio-

Table 3: Cell Viability in Low Molecular Weight PEGDA Hydrogels

Cell TypePEGDA Molecular Weight (Da)Polymer Concentration (wt%)Initial Cell Viability (%)
NIH/3T3400 / 3400 blend20~80
NIH/3T3400 / 3400 blend25-3055-75
NIH/3T3700-High (OD normalized to day 0)

Experimental Protocols

Protocol for Synthesis of this compound Diacrylate (OEGDA) Hydrogels

This protocol describes the photopolymerization of OEGDA to form a hydrogel suitable for 3D cell culture.

Materials:

  • This compound diacrylate (OEGDA)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), sterile

  • Cell suspension in culture medium

Equipment:

  • UV light source (365 nm)

  • Micropipettes

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Pre-polymer Solution:

    • Dissolve OEGDA in sterile PBS to the desired final concentration (e.g., 10-20% w/v).

    • Add the photoinitiator (e.g., 0.05-0.1% w/v LAP) to the OEGDA solution.

    • Gently vortex the solution until the photoinitiator is completely dissolved. Protect the solution from light.

  • Cell Encapsulation:

    • Prepare a sterile cell suspension at the desired concentration in cell culture medium.

    • Gently mix the cell suspension with the pre-polymer solution at a 1:9 ratio (cell suspension:pre-polymer solution) to achieve the final cell density. Avoid introducing air bubbles.

  • Hydrogel Formation:

    • Pipette the cell-laden pre-polymer solution into a mold of the desired shape and size (e.g., a 96-well plate).

    • Expose the solution to UV light (365 nm) for a predetermined time (e.g., 1-5 minutes) to initiate photopolymerization. The exact time will depend on the photoinitiator concentration and light intensity.

  • Post-Polymerization Culture:

    • After polymerization, add fresh cell culture medium to the hydrogels.

    • Incubate the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO2).

    • Change the culture medium every 2-3 days.

Protocol for Characterization of Hydrogel Properties
  • Prepare acellular hydrogel samples as described in Protocol 4.1.

  • Lyophilize the hydrogels to obtain the dry weight (Wd).

  • Immerse the dried hydrogels in PBS at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio (Q) is calculated as: Q = (Ws - Wd) / Wd.

  • Prepare cylindrical acellular hydrogel samples.

  • Perform unconfined compression testing using a mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting stress.

  • The compressive modulus is calculated from the slope of the linear region of the stress-strain curve.

  • Prepare acellular hydrogels containing degradable crosslinkers.

  • Place pre-weighed, lyophilized hydrogels in PBS at 37°C.

  • At various time points, remove the hydrogels, wash with deionized water, and lyophilize to obtain the dry weight.

  • The percentage of weight loss over time indicates the degradation profile.

  • Encapsulate cells in the hydrogel as described in Protocol 4.1.

  • At desired time points, incubate the cell-laden hydrogels with a live/dead viability/cytotoxicity assay kit (e.g., Calcein AM and Ethidium homodimer-1) according to the manufacturer's instructions.

  • Image the hydrogels using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

Visualizations

Signaling Pathways in Tissue Regeneration

The following diagrams illustrate key signaling pathways involved in bone and cartilage regeneration that can be influenced by the hydrogel microenvironment.

Bone_Regeneration_Pathway cluster_osteogenesis Osteogenic Differentiation cluster_wnt Wnt Signaling BMP2 BMP-2 Smad Smad 1/5/8 BMP2->Smad activates Wnt Wnt Runx2 Runx2 Smad->Runx2 activates Osteoblast Osteoblast Differentiation Runx2->Osteoblast Beta_Catenin β-catenin Wnt->Beta_Catenin stabilizes Osteogenesis_Genes Osteogenesis- related Genes Beta_Catenin->Osteogenesis_Genes activates

Caption: Key signaling pathways in bone regeneration.

Cartilage_Regeneration_Pathway cluster_chondrogenesis Chondrogenic Differentiation cluster_fgf FGF Signaling TGFb TGF-β SOX9 SOX9 TGFb->SOX9 activates FGF FGF Aggrecan Aggrecan SOX9->Aggrecan CollagenII Collagen II SOX9->CollagenII Chondrocyte Chondrocyte Phenotype Aggrecan->Chondrocyte CollagenII->Chondrocyte FGFR FGFR FGF->FGFR PI3K_Akt PI3K/Akt Pathway FGFR->PI3K_Akt activates Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival

Caption: Signaling pathways in cartilage regeneration.

Experimental Workflows

The following diagrams illustrate the experimental workflows for hydrogel synthesis and characterization.

Hydrogel_Synthesis_Workflow cluster_synthesis Hydrogel Synthesis Prep_Solution Prepare OEGDA and Photoinitiator Solution Add_Cells Add Cell Suspension Prep_Solution->Add_Cells Mix Gently Mix Add_Cells->Mix Pipette Pipette into Mold Mix->Pipette UV_Exposure Expose to UV Light (Photopolymerization) Pipette->UV_Exposure Add_Medium Add Culture Medium UV_Exposure->Add_Medium

Caption: Workflow for OEGDA hydrogel synthesis.

Hydrogel_Characterization_Workflow cluster_characterization Hydrogel Characterization Swelling Swelling Ratio Measurement Mechanical Mechanical Testing (Compression) Degradation Degradation Study Viability Cell Viability Assay Start->Swelling Start->Mechanical Start->Degradation Start->Viability

Caption: Workflow for hydrogel characterization.

Logical Relationships

The following diagram illustrates the relationship between hydrogel properties and their impact on tissue engineering outcomes.

Hydrogel_Properties_Relationship cluster_properties Hydrogel Properties cluster_outcomes Tissue Engineering Outcomes Mechanical_Stiffness Mechanical Stiffness Cell_Differentiation Cell Differentiation Mechanical_Stiffness->Cell_Differentiation Degradation_Rate Degradation Rate Tissue_Integration Tissue Integration Degradation_Rate->Tissue_Integration Porosity Porosity & Swelling Cell_Viability Cell Viability & Proliferation Porosity->Cell_Viability Bioactivity Bioactivity (e.g., RGD, Growth Factors) Bioactivity->Cell_Viability Bioactivity->Cell_Differentiation ECM_Deposition ECM Deposition Cell_Differentiation->ECM_Deposition ECM_Deposition->Tissue_Integration

Caption: Relationship of hydrogel properties to outcomes.

References

Application Notes and Protocols for Light-Based Grafting of Octaethylene Glycol to Biomacromolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the covalent attachment of octaethylene glycol (OEG) to biomacromolecules, such as proteins and antibodies, using light-based techniques. These methods offer spatial and temporal control, high reaction efficiency, and biocompatible reaction conditions, making them ideal for the development of bioconjugates with enhanced therapeutic properties.

Introduction to Light-Based Grafting

Light-based bioconjugation methods utilize photochemical reactions to form stable covalent bonds between OEG moieties and biomacromolecules. These techniques are advantageous over traditional chemical methods as they are often faster, proceed at neutral pH and room temperature, and can be spatially controlled by directing the light source. This allows for site-specific modifications and the creation of patterned biomaterials. Key light-based strategies include thiol-ene "photo-click" chemistry, UV-induced acrylate polymerization, and photo-catalyzed azide-alkyne cycloadditions.

Key Photochemical Grafting Strategies

Thiol-Ene "Photo-Click" Chemistry

This method involves the light-initiated reaction between a thiol group on a biomacromolecule and an alkene (e.g., norbornene) functionalized OEG. The reaction is radical-mediated and proceeds rapidly and efficiently under UV or visible light in the presence of a suitable photoinitiator.[1][2] Thiol-ene chemistry is highly bioorthogonal, meaning the reactive groups do not cross-react with other functional groups found in biological systems.[1]

UV-Induced Grafting of OEG-Acrylate

In this approach, an OEG molecule functionalized with an acrylate group is covalently attached to a biomacromolecule upon exposure to UV light. A photoinitiator is typically used to generate radicals that initiate the polymerization and grafting process.[3][4] This method allows for the formation of a poly(OEG-acrylate) brush on the biomacromolecule surface, which can effectively shield it from nonspecific protein adsorption.

Photo-Catalyzed "Click" Chemistry (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This versatile "click" reaction involves the cycloaddition of an azide-functionalized OEG with an alkyne-modified biomacromolecule (or vice versa). The reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) precursor through photoreduction. This light-induced catalysis provides temporal control over the conjugation process.

Experimental Workflows and Signaling Pathways

Thiol-Ene Photo-Click Conjugation Workflow

Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomacromolecule Thiol-Modified Biomacromolecule Mix Mix Components in Aqueous Buffer Biomacromolecule->Mix OEG Norbornene-OEG OEG->Mix Photoinitiator Photoinitiator (e.g., LAP) Photoinitiator->Mix UV_Irradiation UV/Visible Light Irradiation (e.g., 365 nm) Mix->UV_Irradiation Initiates Radical Formation Purification Purification (e.g., SEC, Dialysis) UV_Irradiation->Purification Forms OEG-Biomacromolecule Conjugate Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization UV_Acrylate_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomacromolecule Biomacromolecule Solution Prepare Homogeneous Solution Biomacromolecule->Solution OEG_Acrylate OEG-Acrylate OEG_Acrylate->Solution Photoinitiator Photoinitiator (e.g., Irgacure 2959) Photoinitiator->Solution UV_Irradiation UV Irradiation (e.g., 254 nm) Solution->UV_Irradiation Generates Radicals Purification Purification (e.g., Dialysis) UV_Irradiation->Purification Grafts p(OEG-Acrylate) Analysis Analysis (e.g., XPS, Contact Angle) Purification->Analysis

References

Troubleshooting & Optimization

Troubleshooting low yield in octaethylene glycol synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Octaethylene Glycol Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound synthesis?

Low yields in this compound synthesis can stem from several factors, often related to the Williamson ether synthesis, which is a common method for chain elongation. Key issues include:

  • Incomplete Deprotonation: The alcohol starting material must be fully deprotonated to the alkoxide to act as an effective nucleophile. Incomplete deprotonation leads to unreacted starting material.

  • Side Reactions: The Williamson ether synthesis can compete with elimination reactions of the alkylating agent, especially at higher temperatures or with sterically hindered substrates.[1] Another potential side reaction is the depolymerization of the PEG chain under strongly basic conditions.[2]

  • Impurities in Reagents and Solvents: Water is a critical impurity as it can quench the alkoxide nucleophile. Other impurities in starting materials or solvents can also lead to unwanted side reactions.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also favor elimination side reactions.[3] For instance, one procedure increased the temperature of the Williamson ether synthesis step to 75-80°C to shorten the reaction time from 4 days to 6 hours.[3]

  • Inefficient Purification: Product loss during workup and purification steps, such as column chromatography, can significantly reduce the final yield.[3] Chromatography-free purification methods have been developed to mitigate this.

Q2: How can I minimize the formation of byproducts during the synthesis?

Minimizing byproducts is crucial for achieving a high yield of pure this compound. Consider the following strategies:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to generate the alkoxide. Aprotic solvents such as THF are often preferred.

  • Control of Reaction Temperature: Maintain the optimal temperature for the Williamson ether synthesis step. As mentioned, higher temperatures can promote undesirable elimination reactions.

  • Use of Protecting Groups: Employing protecting groups, such as the trityl group, can prevent unwanted reactions at other functional sites on the molecule. This ensures the reaction occurs specifically at the desired hydroxyl group.

  • Chromatography-Free Synthesis: Utilizing a synthesis strategy designed to be chromatography-free can reduce the potential for product degradation on silica gel and minimize losses during purification.

Q3: What are the best practices for purifying this compound?

Purification of oligoethylene glycols can be challenging due to their physical properties. Here are some effective methods:

  • Liquid-Liquid Extraction: This is a key step in chromatography-free procedures to remove impurities.

  • Column Chromatography: If necessary, column chromatography on silica gel can be used. A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate. However, be aware that the acidic nature of silica gel can sometimes cause issues with acid-sensitive protecting groups.

  • Recrystallization: For solid derivatives of this compound, recrystallization can be a highly effective purification method.

  • Azeotropic Distillation: To remove high-boiling point solvents like DMF or DMSO, azeotropic distillation with a solvent like toluene can be employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low Conversion of Starting Material Incomplete deprotonation of the alcohol.Ensure anhydrous conditions. Use a sufficient excess of a strong base like NaH.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation via TLC. A higher temperature (e.g., 75-80°C) can significantly shorten reaction times.
Impure reagents or solvents.Use freshly dried solvents and purified reagents.
Formation of Multiple Products (Spotted on TLC) Elimination side reactions.Use a less sterically hindered alkyl halide if possible. Maintain a lower reaction temperature.
Depolymerization of the PEG chain.Avoid excessively harsh basic conditions and prolonged reaction times at high temperatures.
Presence of symmetric bis-substituted byproducts.This can occur during the synthesis of monofunctionalized PEGs. A chromatography-free approach can be designed to remove these during workup.
Difficulty in Product Isolation/Purification Product is a viscous oil.Use high vacuum to remove residual solvents. Azeotropic distillation can be effective for high-boiling point solvents.
Product streaking on silica gel column.Deactivate the silica gel by pre-treating with a solution of triethylamine (1-2% in the eluent).
Low recovery after column chromatography.Consider a chromatography-free synthesis and purification protocol to avoid losses on the column.

Experimental Protocols

Chromatography-Free Synthesis of Octa(ethylene glycol) p-toluenesulfonate

This protocol is adapted from a published procedure and involves a multi-step synthesis. The Williamson ether synthesis is a key step in this process for elongating the polyethylene glycol chain.

Step C: Williamson Ether Synthesis for Chain Elongation

This step describes the reaction of tetra(ethylene glycol) trityl ether p-toluenesulfonate with the sodium salt of tetra(ethylene glycol) to form octa(ethylene glycol) trityl ether.

  • Reagents and Materials:

    • Tetra(ethylene glycol) trityl ether p-toluenesulfonate

    • Tetra(ethylene glycol)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Toluene

    • Round-bottomed flask, dropping funnel, condenser, magnetic stirrer, heating mantle

    • TLC plates (silica gel)

  • Procedure:

    • In an oven-dried round-bottomed flask, charge tetra(ethylene glycol) and toluene.

    • Perform azeotropic evaporation of residual water using a rotary evaporator.

    • Dissolve the dried tetra(ethylene glycol) in anhydrous THF.

    • Carefully add sodium hydride to the solution at 0°C and stir for 30 minutes at room temperature.

    • Add a solution of tetra(ethylene glycol) trityl ether p-toluenesulfonate in anhydrous THF dropwise to the mixture.

    • Heat the reaction mixture to reflux (75-80°C) and stir for approximately 6 hours.

    • Monitor the reaction progress by TLC on silica gel.

    • After completion, cool the reaction mixture and quench by the slow addition of water.

    • Perform a liquid-liquid extraction to isolate the product.

Visualizations

Troubleshooting_Low_Yield LowYield Low Yield Observed CheckStartingMaterial Check Starting Material Purity LowYield->CheckStartingMaterial CheckReagents Verify Reagent & Solvent Quality LowYield->CheckReagents ReactionConditions Analyze Reaction Conditions LowYield->ReactionConditions WorkupPurification Evaluate Workup & Purification LowYield->WorkupPurification ImpureStart Impure Starting Material CheckStartingMaterial->ImpureStart DegradedReagents Degraded Reagents/ Wet Solvents CheckReagents->DegradedReagents SuboptimalTemp Suboptimal Temperature ReactionConditions->SuboptimalTemp IncompleteReaction Incomplete Reaction ReactionConditions->IncompleteReaction SideReactions Side Reactions (e.g., elimination) ReactionConditions->SideReactions ProductLoss Product Loss During Extraction/Chromatography WorkupPurification->ProductLoss PurifyStart Solution: Purify Starting Material ImpureStart->PurifyStart UsePureReagents Solution: Use Fresh/Dry Reagents & Solvents DegradedReagents->UsePureReagents OptimizeTemp Solution: Optimize Temperature SuboptimalTemp->OptimizeTemp IncreaseTimeBase Solution: Increase Reaction Time/ Check Base Stoichiometry IncompleteReaction->IncreaseTimeBase ModifyConditions Solution: Modify Conditions to Minimize Side Reactions SideReactions->ModifyConditions OptimizePurification Solution: Optimize Purification Protocol/ Use Chromatography-Free Method ProductLoss->OptimizePurification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Williamson_Ether_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products cluster_side_reaction Potential Side Reaction Alcohol R-OH (e.g., Tetraethylene Glycol) Base Base (e.g., NaH) Alcohol->Base Deprotonation AlkylHalide R'-X (e.g., Tetraethylene Glycol Tosylate) SN2 SN2 Reaction AlkylHalide->SN2 Elimination Elimination Product (Alkene) AlkylHalide->Elimination Elimination (e.g., high temp) Alkoxide R-O⁻ (Alkoxide Intermediate) Base->Alkoxide Alkoxide->SN2 Ether R-O-R' (this compound Derivative) SN2->Ether Salt NaX SN2->Salt

Caption: Key steps and potential side reaction in Williamson ether synthesis.

References

Technical Support Center: Purification of Synthesized Octaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized octaethylene glycol. Below you will find troubleshooting guides and frequently asked questions to help you achieve high-purity this compound for your research and development needs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Product is discolored (e.g., yellow or brown) Presence of colored byproducts from the synthesis. Thermal decomposition if purification involves heating (e.g., distillation).Purify by column chromatography to separate colored impurities. If using distillation, employ a high vacuum to lower the boiling point and reduce thermal stress.[1] Treatment with a small amount of activated carbon followed by filtration can sometimes adsorb colored impurities.[1]
Low or no recovery of this compound from column chromatography Strong Adsorption: The highly polar nature of this compound can lead to strong adsorption on the stationary phase (e.g., silica gel).[2] Inappropriate Eluent Polarity: The solvent system may not be polar enough to elute the compound.Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A step gradient to a higher concentration of a polar solvent like methanol (e.g., 20-30% or more) can be effective.[2] In some cases, adding a small amount of water to the mobile phase may be necessary.[2]
Tailing or streaking of the product spot on TLC plates and during column chromatography Interaction with Stationary Phase: The hydroxyl groups of this compound can interact strongly with the active sites on silica gel, leading to poor chromatographic behavior. Sample Overload: Applying too much sample to the TLC plate or column.Deactivate Silica Gel: Use a mobile phase containing a small amount of a polar modifier like triethylamine or acetic acid to block the active sites on the silica gel. Optimize Sample Loading: Reduce the amount of sample loaded onto the TLC plate or column.
Presence of residual solvent in the final product Incomplete removal of solvents used during extraction or chromatography.Dry the purified this compound under high vacuum for an extended period. Gentle heating under vacuum can also help, but care must be taken to avoid decomposition.
Difficulty in removing diol impurities from mono-functionalized this compound derivatives Diol impurities (unreacted starting material or byproducts with hydroxyl groups at both ends) have similar polarity to the desired mono-functionalized product.Chromatographic Separation: Careful optimization of the mobile phase for column chromatography is often required. A shallow gradient of a polar solvent can improve separation. Chemical Derivatization: In some cases, it may be possible to selectively react the diol impurity to facilitate its removal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities depend on the synthetic route but typically include:

  • Shorter and Longer Chain Ethylene Glycols: Such as heptaethylene glycol and nonaethylene glycol, which arise from the nature of polymerization reactions.

  • Unreacted Starting Materials: Depending on the synthesis, this could include ethylene glycol or shorter oligo(ethylene glycols).

  • Byproducts from Protecting Groups: If protecting group strategies are used, byproducts from the deprotection step may be present.

  • Catalyst Residues: Traces of catalysts used during the synthesis.

  • Solvents: Residual solvents from the reaction and purification steps.

  • In some cases, cyclic byproducts like dioxane derivatives can also be formed.

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective methods for purifying this compound are:

  • Silica Gel Column Chromatography: This is a widely used technique to separate this compound from impurities with different polarities.

  • Liquid-Liquid Extraction: This method is particularly useful for removing water-soluble or organic-soluble impurities and can be a key step in a chromatography-free purification strategy.

  • Vacuum Distillation: For removing lower boiling point impurities or for purifying the final product, although care must be taken to avoid thermal decomposition.

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography. For a more detailed analysis of the final product's purity, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying trace impurities.

Q4: My this compound is intended for use in drug development. Are there any specific purity requirements I should be aware of?

A4: For pharmaceutical applications, it is crucial to remove potentially toxic impurities such as ethylene glycol (EG) and diethylene glycol (DG). The United States Pharmacopeia (USP) provides monographs with specified limits for such impurities in related compounds like polyethylene glycol (PEG). It is essential to consult relevant regulatory guidelines for your specific application.

Data Presentation

The choice of purification method can significantly impact the final purity and yield of this compound. The following table summarizes typical outcomes for common purification techniques.

Purification MethodTypical PurityTypical YieldNotes
Silica Gel Column Chromatography >98%60-85%Yield can be affected by the strong adsorption of the polar this compound to the silica gel.
Liquid-Liquid Extraction Variable (often used as a pre-purification step)>90%Effective for removing salts and highly polar or non-polar impurities.
Vacuum Distillation >99%70-90%Best suited for removing volatile impurities. Risk of thermal decomposition at higher temperatures.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a glass column, allowing the silica gel to pack evenly without air bubbles.

    • Wash the packed column with the starting eluent (mobile phase).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the starting eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase. A typical starting eluent could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

    • Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent. For this compound, a gradient to a more polar solvent like methanol may be necessary.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

Protocol 2: Liquid-Liquid Extraction

This protocol describes a general procedure for purifying this compound using liquid-liquid extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Washing:

    • Add an equal volume of an aqueous solution (e.g., deionized water or brine) to the separatory funnel. The choice of aqueous solution depends on the nature of the impurities to be removed.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Separation:

    • Allow the two layers to separate completely.

    • Drain the lower (denser) layer. The upper layer can be collected from the top of the funnel.

  • Repeat: Repeat the washing step with fresh aqueous solution as needed to remove water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer containing the this compound over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow start Crude Synthesized This compound extraction Liquid-Liquid Extraction (e.g., with Brine) start->extraction Dissolve in organic solvent drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration1 Concentrate Under Reduced Pressure drying->concentration1 column_chromatography Silica Gel Column Chromatography concentration1->column_chromatography Pre-purified product fraction_collection Collect and Analyze Fractions (TLC) column_chromatography->fraction_collection combine_fractions Combine Pure Fractions fraction_collection->combine_fractions final_concentration Final Concentration and Drying combine_fractions->final_concentration pure_product Pure Octaethylene Glycol final_concentration->pure_product analysis Purity Analysis (e.g., GC-MS) pure_product->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Impure this compound After Synthesis discolored Is the product discolored? start->discolored activated_carbon Treat with Activated Carbon or Use Column Chromatography discolored->activated_carbon Yes low_recovery Low recovery from column chromatography? discolored->low_recovery No activated_carbon->low_recovery increase_polarity Increase Eluent Polarity (e.g., add Methanol) low_recovery->increase_polarity Yes residual_solvent Residual solvent detected? low_recovery->residual_solvent No increase_polarity->residual_solvent high_vacuum Dry under High Vacuum residual_solvent->high_vacuum Yes pure_product High-Purity This compound residual_solvent->pure_product No high_vacuum->pure_product

References

Technical Support Center: Preventing Aggregation of Proteins Conjugated with Octaethylene glycol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein conjugation with octaethylene glycol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during and after the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of protein aggregation when conjugating with this compound?

Protein aggregation during conjugation with this compound can be attributed to several factors:

  • Increased Hydrophobicity: The this compound moiety, although generally hydrophilic, can, in some contexts or with certain linkers, increase the overall surface hydrophobicity of the protein, leading to intermolecular interactions and aggregation.[1]

  • Over-labeling: The attachment of an excessive number of this compound molecules to the protein surface can alter its net charge, isoelectric point (pI), and overall conformation, which may result in reduced solubility and aggregation.[2]

  • Intermolecular Crosslinking: If a bifunctional this compound reagent is used, it can inadvertently link multiple protein molecules together, causing the formation of large aggregates.[3]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability.[2] Deviations from the optimal conditions for a specific protein can lead to unfolding and aggregation.[4]

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions that can initiate aggregation.

  • Presence of Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating the aggregation process during conjugation.

  • Poor Reagent Quality: Impurities in the this compound reagent can lead to unintended side reactions and protein aggregation.

Q2: How can I detect and quantify the aggregation of my this compound-protein conjugate?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier from the column than the monomeric protein conjugate.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.

  • Turbidity Measurement: A simple method to assess aggregation is to measure the turbidity of the solution using a spectrophotometer, as aggregated proteins will scatter light.

  • Visual Inspection and Centrifugation: A quick visual check for cloudiness or precipitation can be an initial indicator of aggregation. Centrifuging the sample and looking for a pellet can also confirm the presence of insoluble aggregates.

Q3: What is the ideal buffer for my conjugation reaction?

The optimal buffer is protein-specific, but some general guidelines apply. It's crucial to use a buffer that maintains the stability of your protein while being compatible with the conjugation chemistry.

  • pH: For reactions targeting primary amines (e.g., lysine residues) with NHS esters, a pH range of 7.2 to 8.5 is generally recommended for efficient conjugation. However, if your protein is unstable at alkaline pH, a lower pH (around 7.4) can be used, though the reaction may be slower. For selective N-terminal modification using reductive amination, a lower pH of 5.0-6.5 is often preferred.

  • Buffer Species: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with amine-reactive reagents. Suitable alternatives include phosphate-buffered saline (PBS), HEPES, and sodium acetate.

  • Ionic Strength: The salt concentration can influence protein stability. It's advisable to determine the optimal ionic strength for your specific protein.

Troubleshooting Guides

Issue: Protein Precipitates Immediately Upon Addition of this compound Reagent

This is a common issue that can often be resolved by optimizing the reaction conditions.

Potential Cause Troubleshooting Step Rationale
High Reagent Concentration Dissolve the this compound reagent in a suitable organic solvent (e.g., DMSO, DMF) before adding it to the protein solution. Add the dissolved reagent to the protein solution slowly and with gentle mixing.This prevents localized high concentrations of the reagent that can cause rapid, uncontrolled reactions and precipitation.
Suboptimal Buffer Conditions Ensure the reaction buffer pH is within the optimal range for both the protein's stability and the conjugation chemistry (typically pH 7.2-8.5 for NHS esters).Incorrect pH can lead to protein instability and aggregation.
High Protein Concentration Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).Lowering the protein concentration reduces the frequency of intermolecular interactions that can lead to aggregation.
Issue: Aggregation Occurs During or After the Conjugation Reaction

If aggregation is observed over the course of the reaction or after purification, the following strategies can be employed.

Potential Cause Troubleshooting Step Rationale
Over-labeling Reduce the molar excess of the this compound reagent. Perform a titration experiment to determine the optimal molar ratio of reagent to protein that achieves the desired degree of labeling without causing aggregation.A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties and cause aggregation.
Intermolecular Crosslinking If using a bifunctional this compound reagent, consider switching to a monofunctional version. Alternatively, lower the protein concentration during the reaction.Monofunctional reagents can only attach at one end, preventing the linking of multiple protein molecules. Lower protein concentration reduces the chances of a single reagent molecule reacting with two different protein molecules.
Reaction Temperature Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures can slow down both the conjugation reaction and the protein unfolding and aggregation processes.
Buffer Composition Add stabilizing excipients to the reaction and storage buffers.These additives can help maintain protein solubility and prevent aggregation.
Table 1: Common Stabilizing Excipients
Excipient Typical Concentration Mechanism of Action
Glycerol5-20% (v/v)Acts as a protein stabilizer.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Sucrose5-10% (w/v)Increases protein stability through preferential exclusion.
Tween-20 / Polysorbate 200.01-0.1% (v/v)Non-ionic detergent that can prevent surface-induced aggregation.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with an Amine-Reactive this compound-NHS Ester
  • Protein Preparation: Dialyze the protein into an amine-free buffer, such as PBS or HEPES, at a pH between 7.2 and 8.0. Ensure the protein solution is free of pre-existing aggregates by centrifugation or filtration.

  • Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Bring the protein solution to the desired concentration (e.g., 1-5 mg/mL).

    • Slowly add the dissolved this compound reagent to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.

  • Quenching: Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM to quench any unreacted NHS ester.

  • Purification: Remove excess reagent and byproducts by size exclusion chromatography, dialysis, or spin filtration against the desired storage buffer.

  • Characterization: Analyze the conjugate for the degree of labeling and the presence of aggregates using appropriate techniques (e.g., SEC, DLS, SDS-PAGE).

  • Storage: Store the purified conjugate at -20°C or -80°C. Consider adding a cryoprotectant like glycerol for long-term stability.

Protocol 2: Screening for Optimal Reaction Conditions to Minimize Aggregation
  • Experimental Design: Set up a matrix of reaction conditions varying the following parameters:

    • Molar ratio of this compound reagent to protein (e.g., 1:1, 5:1, 10:1, 20:1).

    • Protein concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

    • Reaction temperature (e.g., 4°C, room temperature).

    • pH (e.g., 7.2, 8.0).

  • Reaction Execution: Perform the conjugation reactions for each condition as described in Protocol 1.

  • Analysis: Analyze the extent of aggregation in each reaction using methods like turbidity measurement, DLS, or SEC.

  • Optimization: Based on the results, select the conditions that yield the desired degree of labeling with minimal aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis cluster_storage Storage protein_prep Protein Preparation (Dialysis, Filtration) conjugation Conjugation Reaction (Controlled Addition) protein_prep->conjugation reagent_prep Reagent Preparation (Dissolve in Organic Solvent) reagent_prep->conjugation quenching Quenching (e.g., Tris, Glycine) conjugation->quenching purification Purification (SEC, Dialysis) quenching->purification characterization Characterization (DLS, SDS-PAGE) purification->characterization storage Storage (-20°C or -80°C with Cryoprotectant) characterization->storage

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Aggregation Observed? cause Identify Potential Cause start->cause over_labeling Over-labeling cause->over_labeling suboptimal_buffer Suboptimal Buffer cause->suboptimal_buffer high_concentration High Concentration cause->high_concentration crosslinking Intermolecular Crosslinking cause->crosslinking reduce_ratio Reduce Molar Ratio over_labeling->reduce_ratio optimize_buffer Optimize pH & Excipients suboptimal_buffer->optimize_buffer lower_concentration Lower Protein Concentration high_concentration->lower_concentration use_monofunctional Use Monofunctional Reagent crosslinking->use_monofunctional

Caption: Troubleshooting decision tree for protein aggregation.

References

Side reactions to consider during octaethylene glycol functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Octaethylene Glycol Functionalization

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical functionalization of this compound (OEG8).

Frequently Asked Questions (FAQs)

Section 1: Understanding and Preventing Common Side Reactions

Q1: What are the primary side reactions to consider when attempting to monofunctionalize this compound (OEG8)?

A1: The most significant challenge in monofunctionalizing a symmetric diol like OEG8 is controlling the reaction stoichiometry to prevent over-reaction. The primary side reactions include:

  • Di-substitution: This is the most common side reaction, where both terminal hydroxyl groups of the OEG8 molecule are functionalized instead of just one. This leads to a mixture of mono-substituted product, di-substituted byproduct, and unreacted starting material, which can be difficult to separate.[1]

  • Formation of Alkyl Chlorides: During activation of the hydroxyl groups using sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of bases like pyridine, the corresponding alkyl chloride can form as a byproduct.[2][3] This occurs when the chloride ion acts as a nucleophile.

  • Intramolecular Cyclization: Although less common for linear glycols compared to shorter chains, intramolecular cyclization to form a crown ether-like structure can occur under certain basic conditions, particularly during reactions like Williamson ether synthesis.

Side_Reactions Start HO-(CH₂CH₂O)₈-H (OEG8 Diol) Reagent + Activating Reagent (e.g., TsCl) Mono Desired Product: TsO-(CH₂CH₂O)₈-H (Mono-tosylate) Reagent->Mono Desired Pathway (Controlled Stoichiometry) Di Side Product: TsO-(CH₂CH₂O)₈-Ts (Di-tosylate) Reagent->Di Side Reaction (Over-reaction) Chloride Side Product: Cl-(CH₂CH₂O)₈-H (Chloro-OEG8) Reagent->Chloride Side Reaction (Nucleophilic Attack by Cl⁻)

Caption: Key reaction pathways in OEG8 functionalization.

Q2: I'm getting a significant amount of di-substituted product. How can I improve the selectivity for the mono-substituted product?

A2: Improving mono-substitution yield requires strategies that favor the reaction of only one hydroxyl group. Here are the most effective approaches:

  • Use a Large Excess of Diol: By using a significant molar excess of the starting this compound (e.g., 5 to 10 equivalents), you statistically favor the monofunctionalization of the limiting reagent (e.g., tosyl chloride). The major challenge then becomes the removal of the large amount of unreacted diol during purification.[1]

  • Employ a Protecting Group Strategy: This is often the most robust method for achieving high yields of the mono-functionalized product. The process involves selectively protecting one hydroxyl group, functionalizing the remaining free hydroxyl, and then deprotecting the first group. The trityl (Tr) group is commonly used as it is bulky and can be removed under acidic conditions.[1]

  • Controlled Reagent Addition: Slowly adding the activating reagent (e.g., TsCl) to the reaction mixture at a low temperature (e.g., 0 °C) can help improve selectivity by reducing the rate of the second substitution.

The choice of strategy often depends on the scale of the reaction and the ease of purification.

StrategyMolar Ratio (OEG8 : Reagent)Typical Mono:Di RatioKey Challenge
Diol in Excess 5:1 to 10:1HighRemoval of excess unreacted OEG8
Equimolar 1:1Low to ModerateDifficult separation of products
Protecting Group 1:1 (in each step)Very HighMulti-step synthesis increases time and cost
Section 2: Troubleshooting Specific Reactions & Protocols

Q3: My tosylation reaction with TsCl and pyridine is yielding a chlorinated byproduct instead of the tosylate. What's happening and how can I fix it?

A3: The formation of an alkyl chloride from an alcohol using tosyl chloride is a known side reaction. It occurs because pyridine can react with TsCl to form a pyridinium salt, releasing a chloride ion. This chloride ion can then act as a nucleophile, displacing the initially formed tosylate in an Sₙ2 reaction, especially with benzylic or allylic alcohols, but it can also occur with primary alcohols like those on OEG8.

Troubleshooting Steps:

  • Change the Base: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or a simple tertiary amine like triethylamine (TEA) instead of pyridine.

  • Use a Different Sulfonating Agent: Methanesulfonic anhydride ((MeSO₂)₂O) can be used as an alternative to methanesulfonyl chloride (MsCl). The anhydride does not introduce chloride ions into the reaction, thus eliminating the possibility of this specific side reaction.

  • Control Temperature: Running the reaction at lower temperatures (0 °C to -10 °C) can suppress the rate of the secondary nucleophilic substitution by the chloride ion.

Q4: Can you provide a reliable experimental protocol for the mono-tosylation of this compound?

A4: Yes, the following protocol is based on a protecting group strategy, which provides high yields of the mono-tosylated product without requiring extensive chromatographic purification at each step.

Experimental Protocol: Synthesis of this compound Mono-p-toluenesulfonate

Step A: Monoprotection with Trityl Chloride

  • Dissolve this compound (1 eq.) in anhydrous pyridine or a mixture of CH₂Cl₂ and triethylamine (Et₃N).

  • Cool the solution to 0 °C in an ice bath.

  • Add trityl chloride (TrCl) (1 eq.) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (N₂ or Ar).

  • Quench the reaction with methanol and remove the solvent under reduced pressure.

  • Perform a liquid-liquid extraction (e.g., with ethyl acetate and water) to isolate the crude mono-tritylated OEG8. The bulky trityl group makes the product significantly less polar than the starting diol.

Step B: Tosylation of the Free Hydroxyl Group

  • Dissolve the crude mono-tritylated OEG8 (1 eq.) in anhydrous pyridine or CH₂Cl₂ with Et₃N.

  • Cool to 0 °C and slowly add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.).

  • Stir at 0 °C for 2-4 hours, then at room temperature overnight.

  • Work up the reaction by pouring it into cold water and extracting the product with an organic solvent. Wash the organic layer sequentially with cold dilute HCl (to remove the base), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the trityl-protected tosylate.

Step C: Deprotection of the Trityl Group

  • Dissolve the protected tosylate in a solvent mixture like methanol/CH₂Cl₂.

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (TsOH) or acetic acid.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., NaHCO₃) and remove the solvent.

  • The final product can often be purified by precipitation or crystallization, taking advantage of the insolubility of the byproduct (trityl alcohol) in certain solvents.

Protocol_Workflow A Step A: Monoprotection HO-PEG-OH + TrCl B Intermediate A: TrO-PEG-OH A->B Isolate C Step B: Tosylation TrO-PEG-OH + TsCl B->C Use Crude D Intermediate B: TrO-PEG-OTs C->D Workup E Step C: Deprotection (Acidic Conditions) D->E Purify F Final Product: HO-PEG-OTs E->F Final Purification

Caption: Workflow for protecting group-based monofunctionalization.

Section 3: Purification and Characterization

Q5: Purification of my functionalized OEG8 by column chromatography is challenging. What can I do to improve separation?

A5: Oligoethylene glycols are notoriously difficult to purify via standard silica gel chromatography due to their polarity and potential to streak on the column. If you are facing issues, consider the following:

  • Pre-Column Workup: Ensure all basic (e.g., pyridine) or acidic catalysts are thoroughly removed before loading onto the column. For pyridine, washing the organic extract with a dilute copper sulfate solution can be effective.

  • Solvent System Modification: Add a small amount of a polar modifier like methanol (1-5%) or triethylamine (~0.5%) to your eluent (e.g., ethyl acetate/hexane or CH₂Cl₂/methanol) to reduce tailing and improve peak shape.

  • Alternative Purification Methods:

    • Precipitation/Crystallization: This is highly effective if your product is a solid. The chromatography-free synthesis of OEG8-monotosylate relies on precipitating intermediates and the final product from non-polar solvents like diethyl ether and hexane.

    • Aqueous Two-Phase Separation (ATPS): For larger PEG derivatives, ATPS can be an effective, scalable purification strategy to separate species with different numbers of PEG chains.

    • Reverse-Phase Chromatography: If your functional group imparts sufficient hydrophobicity, reverse-phase HPLC or flash chromatography using a C18-functionalized stationary phase can provide excellent separation.

Q6: How can I accurately confirm the identity and purity of my final functionalized OEG8 product?

A6: A combination of analytical techniques is essential for unambiguous characterization.

  • ¹H NMR Spectroscopy: This is the most powerful tool.

    • Confirm Functionalization: Look for the appearance of new signals corresponding to your functional group (e.g., aromatic protons for tosyl or trityl groups).

    • Determine Degree of Substitution: Carefully integrate the signals from the terminal methylene groups of the OEG backbone next to the functional group against a stable internal signal (like the main PEG backbone). Misinterpretation of carbon satellite peaks in the main PEG signal can lead to incorrect quantification.

  • Mass Spectrometry (MS): Use techniques like ESI-MS or MALDI-TOF to confirm the molecular weight of the final product. This will verify that the desired functional group has been added and can help identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for assessing purity. Using a suitable column (normal or reverse-phase) and detector (e.g., ELSD, RI, or UV if the functional group is a chromophore), you can quantify the percentage of your desired product and detect any remaining starting materials or byproducts.

References

Troubleshooting guide for glycol loss in dehydration systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing glycol loss in their dehydration systems. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of glycol loss in a dehydration system?

Glycol loss is a significant operational concern that can stem from several issues within the system. The most common places for glycol loss to occur are the contactor (absorber) and the regenerator, accounting for about 90% of all losses.[1] Key causes can be categorized as foaming, vaporization, carryover, and mechanical or operational issues.

Q2: How does foaming contribute to glycol loss and what are the main causes?

Foaming is a major cause of glycol loss.[2] When glycol foams, its volume increases, and it can be more easily carried out of the contactor with the gas stream. The primary promoters of foaming include:

  • Contaminants: Hydrocarbon liquids, compressor oils, corrosion inhibitors, salts, and other suspended solids in the gas stream can induce foaming.[2][3]

  • High Temperature Differentials: If the incoming lean glycol is more than 20°F warmer than the gas in the contactor, it can cause the glycol to emulsify with contaminants, leading to excessive foaming.[3]

  • Excessive Turbulence: High gas velocities through the contactor can create turbulence, which promotes foaming.

  • High pH Levels: Glycol pH should ideally be maintained between 7.0 and 7.5. A pH level above 8.5 can cause the glycol to react with hydrocarbons to form soap-like substances (saponification), resulting in foaming.

Q3: My system is experiencing high vaporization losses. What should I investigate?

Vaporization losses occur when glycol turns into a vapor and escapes the system. This is typically caused by excessive temperatures in key areas:

  • High Contactor Temperature: Elevated temperatures in the absorption vessel will increase glycol vaporization. This can be due to a malfunctioning glycol cooler or an excessively high TEG (triethylene glycol) flow rate.

  • Excessive Reboiler Temperature: Operating the reboiler above the glycol's decomposition temperature (around 404°F or 204°C for TEG) will cause it to vaporize or thermally degrade.

  • High Still Column Temperature: If the top of the still column is too hot, vaporized glycol can escape with the water vapor.

Q4: What is glycol carryover and how can it be prevented?

Glycol carryover happens when liquid glycol droplets are physically entrained in the exiting gas stream. Besides foaming, other causes include:

  • Excessive Gas Velocity: If the gas flow rate is too high for the contactor's design, it can physically push glycol out of the top.

  • Inefficient Mist Eliminator: A poorly functioning mist extractor at the top of the contactor will fail to capture glycol droplets before the gas exits.

  • Sudden Pressure Surges: Rapid changes in operating pressure, especially during startup or shutdown, can lead to significant glycol carryover.

  • Excessive Stripping Gas: Too much stripping gas in the regenerator can carry glycol overhead from the still column.

Q5: How can I determine if mechanical failures are the source of glycol loss?

Mechanical issues can create direct pathways for glycol to exit the system. Key areas to inspect include:

  • Leaks and Broken Welds: Leaks in heat exchangers, pumps, or piping can lead to significant glycol loss. A broken weld in a gas-to-glycol heat exchanger can cause glycol to be lost downstream in the pipeline.

  • Pump Malfunctions: Leaking pump packing glands should be repaired promptly to prevent both glycol loss and oxygen ingress, which can accelerate glycol degradation. Clogged or worn check valves on the glycol pump can also prevent adequate circulation, even if the pump appears to be operating.

  • Damaged Internals: Damaged packing or trays within the still column or contactor can lead to improper flow and increase the potential for carryover.

Q6: What is glycol degradation and how does it cause loss?

Glycol degradation is the chemical breakdown of glycol, often due to excessive heat. Operating the reboiler above 404°F (204°C) can cause thermal decomposition of TEG. This process forms acidic byproducts which can lead to corrosion and foaming. Degraded glycol is less effective and often needs to be replaced, contributing to overall glycol loss. The presence of oxygen in the system can also accelerate this degradation.

Data Presentation: Key Operating Parameters

To minimize glycol loss and ensure optimal system performance, monitor and maintain the following parameters within their recommended ranges.

ParameterRecommended Range/ValuePotential Issue if Deviated
Acceptable Glycol Loss < 1 lb/MMSCF or 0.01 - 0.15 gal/MMSCFIndicates a significant problem in the system.
Glycol pH Level 7.0 - 7.5Above 8.5 can cause foaming; below 7.0 can be corrosive.
Lean Glycol vs. Gas Temperature Lean glycol should be no more than 20°F (11°C) warmer than the inlet gas.A larger differential can cause emulsification and foaming.
TEG Reboiler Temperature 380 - 400°F (193 - 204°C)Temperatures above 404°F (204°C) cause thermal degradation.
Glycol Circulation Rate 3-5 gallons per pound of water to be removedExcessive rates can overwhelm the reboiler.

Experimental Protocols

1. Protocol for Foam Potential Testing (Shake Test)

This simple test helps determine if a foaming issue is caused by mechanical problems or by contamination in the glycol.

  • Objective: To differentiate between mechanical and chemical causes of foaming.

  • Methodology:

    • Collect a sample of the foaming glycol in a clean, clear bottle with a secure lid.

    • Fill the bottle approximately halfway with the glycol sample.

    • Seal the bottle and allow any existing bubbles to collapse completely.

    • Shake the bottle vigorously for 30 seconds.

    • Place the bottle on a stable, flat surface and start a timer.

    • Record the time it takes for the foam (bubbles) to completely collapse.

  • Interpretation of Results:

    • Bubbles collapse in < 1 minute: The foaming issue is likely due to a mechanical problem in the system (e.g., air leaks, excessive agitation).

    • Bubbles take > 1 minute to collapse (or do not collapse): The foaming is likely caused by contaminants within the glycol. A full glycol analysis is recommended.

2. Protocol for Glycol Concentration Measurement

Accurate glycol concentration is crucial for efficient dehydration. Two common field methods are the use of a refractometer or a hydrometer.

  • Objective: To determine the concentration of glycol in the system.

  • Method 1: Handheld Refractometer (Recommended)

    • Calibrate the refractometer with distilled water.

    • Place a few drops of the glycol sample onto the prism.

    • Close the cover plate.

    • Hold the refractometer up to a light source and look through the eyepiece.

    • Read the concentration value directly from the scale. Refractometers are generally quick, accurate, and compensate for temperature.

  • Method 2: Hydrometer

    • Fill a hydrometer cylinder with the glycol sample, allowing for some overflow.

    • Gently lower the hydrometer into the cylinder, bulb-end down, until it floats freely.

    • Ensure the hydrometer is not touching the sides of the cylinder.

    • Read the specific gravity at the meniscus (the flat surface of the liquid, not where it clings to the stem).

    • Convert the specific gravity reading to glycol concentration using a conversion chart, making sure to correct for temperature.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting glycol loss in a dehydration system.

Glycol_Loss_Troubleshooting Start High Glycol Loss Detected CheckFoaming Check for Foaming in Contactor Start->CheckFoaming FoamingYes Foaming Present CheckFoaming->FoamingYes Yes FoamingNo No Foaming CheckFoaming->FoamingNo No CheckContaminants 1. Check for Contaminants (Hydrocarbons, Solids) FoamingYes->CheckContaminants Investigate Foaming Causes FoamingYes->CheckContaminants CheckVaporization Check for High Temperatures (Vaporization Loss) FoamingNo->CheckVaporization Investigate Other Causes FoamingNo->CheckVaporization CheckCarryover Check for Carryover (Gas Velocity, Mist Eliminator) FoamingNo->CheckCarryover CheckMechanical Check for Mechanical Issues (Leaks, Welds, Pumps) FoamingNo->CheckMechanical CheckDegradation Check for Glycol Degradation (Reboiler Temp > 404°F?) FoamingNo->CheckDegradation CheckTempDiff 2. Check Gas/Glycol Temp. Differential (>20°F?) CheckContaminants->CheckTempDiff CheckPH 3. Check Glycol pH (Is it > 8.5?) CheckTempDiff->CheckPH CheckTurbulence 4. Check for Turbulence (High Gas Velocity?) CheckPH->CheckTurbulence SolutionFoam Solution: - Improve Filtration - Adjust Heat Exchange - Neutralize pH - Reduce Gas Velocity CheckTurbulence->SolutionFoam VaporizationSolution Solution: - Lower Reboiler Temp - Check Glycol Cooler CheckVaporization->VaporizationSolution CarryoverSolution Solution: - Reduce Gas Velocity - Inspect/Clean Mist Eliminator CheckCarryover->CarryoverSolution MechanicalSolution Solution: - Inspect for Leaks - Check Pump Operation CheckMechanical->MechanicalSolution DegradationSolution Solution: - Reduce Reboiler Temp - Check for Oxygen Ingress CheckDegradation->DegradationSolution

A logical workflow for diagnosing the root cause of glycol loss.

References

Technical Support Center: Solid-Phase Synthesis of Oligoethylene Glycols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of oligoethylene glycols (OEGs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase synthesis of OEGs, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Final OEG Product

Q: My final yield after cleavage and purification is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield in solid-phase OEG synthesis can stem from several factors throughout the process. Here are the common culprits and recommended troubleshooting steps:

  • Incomplete Reactions: Both the coupling of OEG monomers and the deprotection of the terminal functional group must be highly efficient.

    • Incomplete Coupling: This leads to deletion sequences, where one or more OEG units are missing.

    • Incomplete Deprotection: Failure to remove the protecting group from the growing chain's terminus prevents the addition of the next monomer, resulting in truncated sequences.[1]

  • Poor Resin Swelling: The solid support must swell adequately in the reaction solvent to ensure that reagents can access the reactive sites within the resin beads.[2] Poor swelling can lead to incomplete reactions.

  • Aggregation of the Growing Chain: As the OEG chain elongates, it can fold and form secondary structures that hinder reagent access, a phenomenon also observed in solid-phase peptide synthesis.[1][3]

  • Premature Cleavage: Using a highly acid-labile linker with reagents that have some acidity can cause the OEG to detach from the resin prematurely.[1]

  • Inefficient Cleavage from the Resin: The final cleavage step may be incomplete, leaving a significant portion of the desired product still attached to the solid support.

  • Product Loss During Work-up and Purification: OEG compounds, especially shorter ones, can be highly water-soluble, leading to losses during aqueous extraction phases. Their high polarity can also cause them to stick to silica gel during column chromatography.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_coupling Monitor Coupling Efficiency (e.g., Kaiser test, TNBS test) start->check_coupling check_deprotection Monitor Deprotection (e.g., UV monitoring of Fmoc release) start->check_deprotection check_cleavage Perform Test Cleavage on a small resin sample start->check_cleavage analyze_crude Analyze Crude Product (HPLC, MS) start->analyze_crude incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling Positive Test incomplete_deprotection Incomplete Deprotection Detected check_deprotection->incomplete_deprotection Incomplete cleavage_issue Incomplete Cleavage Detected check_cleavage->cleavage_issue Low Yield complex_mixture Complex Mixture Observed (Deletion/Truncation) analyze_crude->complex_mixture Multiple Peaks solution_coupling Increase coupling time/reagent excess Use stronger coupling agents Optimize solvent for swelling incomplete_coupling->solution_coupling solution_deprotection Increase deprotection time/reagent concentration Use fresh deprotection reagent incomplete_deprotection->solution_deprotection solution_cleavage Increase cleavage time Use stronger cleavage cocktail Add scavengers cleavage_issue->solution_cleavage solution_synthesis Optimize all reaction steps Consider 'difficult sequence' strategies complex_mixture->solution_synthesis end Improved Yield solution_coupling->end solution_deprotection->end solution_cleavage->end solution_synthesis->end

Caption: Troubleshooting workflow for diagnosing and resolving low yield in solid-phase OEG synthesis.

Issue 2: Difficulty in Purifying the Final OEG Product

Q: I am struggling to purify my OEG compound. It streaks on TLC and I have difficulty separating it from byproducts.

A: The high polarity and hydrophilicity of oligoethylene glycols make their purification challenging. Here are common issues and solutions:

  • Streaking on Silica Gel TLC/Column: The ether oxygens in the OEG backbone can interact strongly with the acidic silanol groups on silica gel, causing streaking and poor separation.

  • Separation of Diol Impurities: A common byproduct in the synthesis of mono-functionalized OEGs is the corresponding diol, which often has a very similar Rf value, making chromatographic separation difficult.

  • Removing High-Boiling Point Solvents: Solvents like DMF or DMSO can be difficult to remove from viscous OEG products.

ProblemRecommended Solution
Streaking on Silica Gel Deactivate Silica Gel: Pre-treat the silica gel with a solution of triethylamine (e.g., 1-2% in the eluent) to block the acidic sites. Increase Eluent Polarity: Use a steeper gradient or a more polar solvent system. A mixture of ethanol and isopropanol in chloroform can be effective. Use Additives: Add a small amount of a competitive agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Diol Impurity Chemical Derivatization: React the crude mixture to selectively protect the diol, altering its polarity for easier separation. The protecting groups can be removed later. Preparative HPLC: Reversed-phase HPLC offers higher resolution than standard column chromatography for separating closely related polar compounds. Reaction Stoichiometry: In mono-functionalization reactions, using a significant excess of the starting diol can minimize the formation of di-substituted byproducts.
Residual High-Boiling Solvents High Vacuum Drying: Dry the product under high vacuum, possibly with gentle heating if the compound is thermally stable. Azeotropic Distillation: Add a solvent like toluene that forms a lower-boiling azeotrope with the residual solvent and remove it under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is best for solid-phase OEG synthesis?

A1: The choice of protecting groups is critical and depends on the overall synthetic strategy, particularly the chemistry of the linker and the desired final functionalities. An orthogonal protection scheme, where one type of protecting group can be removed without affecting others, is highly desirable.

  • For terminal hydroxyl groups: Acid-labile trityl derivatives like dimethoxytrityl (Dmt) are widely used. Dmt is typically removed with a mild acid like dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (DCM).

  • For terminal amino groups: The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups are the most common.

    • Fmoc: Base-labile, typically removed with piperidine in DMF. This is part of the most common orthogonal strategy (Fmoc/tBu).

    • Boc: Acid-labile, removed with stronger acids like trifluoroacetic acid (TFA).

Protecting GroupFunctionality ProtectedCleavage ConditionCommon Use
Dimethoxytrityl (Dmt) HydroxylMild Acid (e.g., 3% TCA in DCM)Protecting the terminal hydroxyl during chain elongation.
Fmoc AmineBase (e.g., 20% Piperidine in DMF)N-terminal protection in an orthogonal scheme.
Boc AmineStrong Acid (e.g., TFA in DCM)N-terminal protection; often used with benzyl-based side-chain protection.
Acetyl (Ac) HydroxylBase (e.g., ammonia, methylamine)Can be used for side-chain protection.
tert-Butyl (tBu) Hydroxyl, CarboxylStrong Acid (e.g., TFA)Side-chain protection in Fmoc-based strategies.

Q2: How do I cleave the synthesized OEG from the solid support?

A2: The cleavage conditions depend on the type of linker used to attach the OEG to the resin. For most standard acid-labile linkers (e.g., Wang resin, Rink amide resin), a high concentration of trifluoroacetic acid (TFA) is used.

It is crucial to use "scavengers" in the cleavage cocktail to trap reactive carbocations generated during the deprotection of side-chain protecting groups and cleavage from the resin. Omitting scavengers can lead to side reactions and degradation of the product.

Typical Cleavage Cocktail (Reagent R):

  • TFA: 95%

  • Triisopropylsilane (TIS): 2.5%

  • Water: 2.5%

This cocktail is effective for most OEGs, especially those with protecting groups like Boc and tBu. The cleavage is typically performed for 1-3 hours at room temperature.

Cleavage and Deprotection Workflow

Cleavage_Workflow start Synthesis Complete (Peptide-Resin) prepare_cocktail Prepare Fresh Cleavage Cocktail (TFA + Scavengers) start->prepare_cocktail cleavage_step Add Cocktail to Resin Incubate 1-3 hours at RT prepare_cocktail->cleavage_step filter_resin Filter to Separate Resin cleavage_step->filter_resin precipitate Precipitate Peptide in Cold Diethyl Ether filter_resin->precipitate centrifuge Centrifuge and Decant Ether precipitate->centrifuge wash_pellet Wash Pellet with Cold Ether centrifuge->wash_pellet dry_product Dry Crude OEG Product wash_pellet->dry_product purify Purify by HPLC dry_product->purify

Caption: General workflow for the cleavage and initial work-up of OEGs from solid support.

Q3: What analytical methods are best for characterizing my OEG products?

A3: A combination of techniques is typically required to fully characterize synthetic OEGs.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for assessing the purity of the crude and purified product. Since OEGs lack a strong UV chromophore, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are more suitable than UV detectors.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are essential for confirming the molecular weight of the desired OEG product and identifying any byproducts such as deletion or truncated sequences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the OEG, verify the presence of terminal functional groups, and ensure the complete removal of protecting groups.

Experimental Protocols

Protocol 1: Monitoring Coupling Efficiency using the Kaiser Test

The Kaiser test is a colorimetric method to detect free primary amines on the solid support. A positive result (blue bead color) indicates that the coupling reaction is incomplete.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine

Procedure:

  • Take a small sample of the resin beads (approx. 5-10 mg) after the coupling step and wash thoroughly with DCM and ethanol.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C).

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads: Positive result (incomplete coupling).

    • Colorless/Yellow beads: Negative result (complete coupling).

Protocol 2: Standard Cleavage of OEG from Wang Resin

This protocol describes the cleavage of an OEG synthesized on Wang resin, which is acid-labile.

Materials:

  • Dried OEG-resin

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). CAUTION: Prepare fresh in a fume hood. TFA is highly corrosive.

  • Cold diethyl ether

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Place a known amount of dried OEG-resin (e.g., 50 mg) in a microcentrifuge tube.

  • Add the cleavage cocktail to the resin (approx. 1 mL for 50 mg of resin) to ensure the resin is fully submerged.

  • Allow the reaction to proceed at room temperature for 2 hours with occasional swirling.

  • Filter the resin using a small filter syringe or by carefully pipetting the solution away from the resin beads.

  • Collect the filtrate (which contains the cleaved OEG) in a new tube.

  • Precipitate the crude OEG by adding the filtrate dropwise to a larger tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate should form.

  • Centrifuge the mixture to pellet the precipitated OEG.

  • Carefully decant the ether.

  • Wash the pellet by adding more cold ether, vortexing briefly, and centrifuging again. Repeat this wash step twice.

  • After the final wash, dry the crude OEG pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude product is now ready for analysis (e.g., HPLC, MS) and purification.

References

Technical Support Center: Optimizing Laboratory Experiments with Glycol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycol compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during laboratory experiments involving glycol compounds, from handling and formulation to analysis and specific applications like PEGylation.

Section 1: Handling and Formulation Issues

Q1: I'm getting inaccurate and inconsistent results when pipetting my viscous glycol solution. What's causing this and how can I fix it?

A1: High viscosity is a common challenge when working with glycol compounds, leading to significant errors in liquid handling.[1] The inherent resistance to flow can cause incomplete aspiration, slow dispensing, and liquid clinging to pipette tips.[1][2]

Troubleshooting Steps:

  • Pipetting Technique:

    • Reverse Pipetting: This is the recommended technique for viscous liquids. It involves aspirating more liquid than needed, dispensing the set volume, and discarding the excess. This method improves accuracy for viscous solutions.[2]

    • Slow Aspiration and Dispensing: Use the slowest possible speed settings on your pipette to allow the viscous liquid enough time to move accurately.[2]

    • Tip Immersion: Ensure the pipette tip is sufficiently immersed in the liquid during aspiration to prevent air intake.

  • Instrument Choice:

    • Positive Displacement Pipettes: These are ideal for highly viscous liquids as the piston is in direct contact with the liquid, eliminating air cushion variability.

    • Automated Liquid Handlers: For high-throughput applications, consider automated systems with pumps designed for viscous fluids to ensure consistent flow rates.

  • Temperature Control: The viscosity of many glycols is temperature-dependent. Gently warming the solution (if compatible with your experiment) can lower its viscosity and make it easier to handle.

Q2: My glycol-based formulation has separated into distinct layers (phase separation). What are the likely causes and solutions?

A2: Phase separation in emulsions or formulations containing glycols like diethylene glycol monostearate can be caused by several factors related to the stability of the mixture.

Troubleshooting Steps:

  • Inadequate Emulsifier Concentration: Insufficient emulsifier may not properly coat the droplets, leading to coalescence.

    • Solution: Gradually increase the concentration of your emulsifier system, often starting between 2% and 5% of the total formulation weight.

  • Incorrect Hydrophile-Lipophile Balance (HLB): The emulsifier system's HLB must match the requirements of your oil phase.

    • Solution: Calculate the required HLB and blend your primary emulsifier with a suitable co-emulsifier to achieve the target value.

  • High Droplet Size: Larger droplets are more prone to creaming or sedimentation.

    • Solution: Increase the viscosity of the continuous phase by adding a stabilizer like xanthan gum.

  • pH and Electrolytes: Extreme pH values or the presence of electrolytes can disrupt the stability of some emulsifier systems.

    • Solution: Measure and adjust the pH to a neutral or near-neutral range and be mindful of the electrolyte concentration in your formulation.

Q3: I've noticed a drop in the pH of my glycol solution and a strange odor. What is happening?

A3: These are classic signs of glycol degradation. Glycols can break down due to thermal stress, oxidation (aeration), or microbiological contamination. This degradation produces organic acids, which lower the pH and can cause a sharp, septic, or aldehyde-like odor.

Troubleshooting Steps:

  • Preventative Measures:

    • Use Inhibited Glycols: For applications requiring long-term stability, use high-quality inhibited glycols that contain buffers and corrosion inhibitors. A minimum concentration of 25% inhibited glycol is often needed to ensure proper inhibitor levels.

    • Control Temperature: Avoid exposing glycol solutions to excessive heat, as higher temperatures accelerate degradation.

    • Limit Oxygen Exposure: Keep systems closed to minimize aeration and oxidative degradation.

    • Maintain Concentration: In aqueous solutions, keep glycol concentrations above 25% to inhibit most microbial growth.

  • Corrective Actions:

    • Monitor pH and Reserve Alkalinity: Regularly test the pH of your glycol solution. A significant drop indicates degradation.

    • Visual Inspection: Look for cloudiness or the formation of sludge, which can indicate contamination or degradation byproducts.

    • Analysis: In critical applications, consider analytical testing (e.g., gas chromatography) to identify degradation products.

    • Replacement: If degradation is severe, the most practical solution is often to replace the glycol solution.

Section 2: PEGylation and Bioconjugation

Q4: My PEGylation reaction has a low yield of the desired conjugate. What are the common causes and how can I optimize the reaction?

A4: Low yield in a PEGylation reaction can stem from several factors, including the reactivity of the reagents, reaction conditions, and the nature of the protein itself.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • PEG Reagent Hydrolysis: NHS-ester activated PEGs are moisture-sensitive. Ensure your PEG reagent is stored under dry, inert gas and is not expired. Allow the reagent to warm to room temperature before opening to prevent condensation.

    • Molar Ratio: The molar excess of the PEG reagent to the protein is a critical parameter. As a starting point, use a 5- to 10-fold molar excess. You may need to optimize this ratio for your specific protein.

  • Reaction Conditions:

    • pH: For amine-reactive PEGs (like NHS esters), the reaction is most efficient at a pH of 7.0-7.5. Ensure your buffer is at the optimal pH and is free of primary amines (e.g., Tris buffer), which will compete in the reaction.

    • Temperature and Time: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

    • Protein Concentration: A protein concentration of at least 2 mg/mL is often recommended. More dilute solutions may require a greater molar excess of the PEG reagent.

  • Protein Characteristics:

    • Accessibility of Reactive Groups: The target functional groups (e.g., lysine residues for NHS esters) may be sterically hindered or buried within the protein's structure, reducing their accessibility.

Q5: My final PEGylated product is a heterogeneous mixture of species (e.g., multiple PEGs attached, positional isomers). How can I improve the homogeneity?

A5: Heterogeneity is a common challenge in PEGylation, arising from the presence of multiple reactive sites on the protein and the polydispersity of some PEG reagents.

Troubleshooting Steps:

  • Control Reaction Stoichiometry: Carefully control the molar ratio of PEG to protein. Lowering the ratio can favor mono-PEGylation over multi-PEGylation.

  • Site-Specific PEGylation: This is the most effective strategy for achieving a homogeneous product.

    • Cysteine-Directed: If your protein has a unique, accessible cysteine residue, use a maleimide-activated PEG for a highly specific conjugation.

    • "Click" Chemistry: Introduce a unique functional group (like an azide or alkyne) onto your protein through genetic engineering, then use a correspondingly modified PEG for a highly specific "click" reaction.

    • N-terminal Specificity: Under controlled pH conditions (typically lower pH), you can sometimes favor reaction at the N-terminal alpha-amino group over the epsilon-amino groups of lysines.

  • Purification: Utilize high-resolution chromatography techniques like Ion-Exchange Chromatography (IEX-HPLC) or Hydrophobic Interaction Chromatography (HIC-HPLC) to separate different PEGylated species.

Q6: The biological activity of my protein has significantly decreased after PEGylation. What can I do?

A6: A reduction in bioactivity is a known risk of PEGylation, often caused by the PEG chain sterically hindering the protein's active site or receptor-binding domain.

Troubleshooting Steps:

  • Optimize PEG Size: Use the smallest PEG chain that provides the desired pharmacokinetic benefit. A smaller PEG molecule is less likely to interfere with the protein's function.

  • Site-Specific PEGylation: This is a crucial strategy. By directing the PEG attachment to a site distant from the active or binding regions, you can preserve biological function.

  • Use Branched or Forked PEGs: These can provide a similar hydrodynamic radius to a larger linear PEG but may offer a different shielding profile that could better preserve activity.

  • Linker Chemistry: Employ cleavable linkers that release the native protein at the target site in response to specific physiological conditions (e.g., pH, enzymes).

Section 3: Analytical and Characterization Issues

Q7: I am having trouble separating my PEGylated protein from the unreacted protein and free PEG using Size-Exclusion Chromatography (SEC-HPLC). What should I do?

A7: While SEC-HPLC separates based on hydrodynamic size and is useful for removing aggregates, it may not always provide sufficient resolution between the native protein, mono-PEGylated species, and free PEG, especially if their sizes are similar.

Troubleshooting Steps:

  • Optimize SEC Conditions:

    • Column Selection: Ensure you are using a column with the appropriate pore size for the molecular weight range of your analytes.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Alternative HPLC Methods:

    • Reversed-Phase HPLC (RP-HPLC): This technique separates based on hydrophobicity. Since PEGylation increases hydrophilicity, it can often effectively separate the PEGylated protein from the more hydrophobic native protein.

    • Ion-Exchange HPLC (IEX-HPLC): PEGylation can shield charged residues on the protein surface, altering its net charge. IEX-HPLC can separate species based on these charge differences.

    • Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is another method that separates based on hydrophobicity and can be effective for PEGylated protein analysis.

Q8: How do I accurately determine the purity of my starting glycol material?

A8: Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for determining the purity of glycols and quantifying toxic impurities like ethylene glycol (EG) and diethylene glycol (DEG).

Key Considerations for GC-FID Analysis:

  • Column Selection: A polar capillary column (e.g., a wax-type column) is often used for the analysis of glycols.

  • Sample Preparation: Samples are typically diluted in a suitable solvent like methanol. For complex matrices like used engine oil, a liquid-liquid extraction is necessary.

  • Internal Standard: Use an internal standard (e.g., 2,2,2-trichloroethanol) for accurate quantification, as specified in USP monographs.

  • Calibration: Prepare a calibration curve using standards of known concentrations to quantify the impurities in your sample.

Quantitative Data on Common Glycol Compounds

The physical properties of glycol compounds are critical for experimental design and troubleshooting. The following tables summarize key data for commonly used glycols.

Table 1: Physical Properties of Ethylene Glycol and Propylene Glycol

PropertyEthylene GlycolPropylene Glycol
Chemical Formula C₂H₆O₂C₃H₈O₂
Molecular Weight 62.07 g/mol 76.1 g/mol
Appearance Clear, colorless, syrupy liquidColorless, viscous liquid
Boiling Point 197.3 °C (387.1 °F)188.2 °C (370.8 °F)
Freezing Point -12.9 °C (8.8 °F)-59 °C (-74 °F)
Density (at 20°C) 1.113 g/cm³1.036 g/cm³
Viscosity (at 20°C) 16.1 mPa·s (cP)56.0 mPa·s (cP)
Solubility in Water MiscibleMiscible

Table 2: Physical Properties of Polyethylene Glycols (PEGs)

PropertyPEG 200PEG 400PEG 1000PEG 4000PEG 6000
Average Mol. Weight 190-210380-420950-105033505000-7000
Physical Form (25°C) Viscous LiquidViscous LiquidWaxy SolidWaxy Solid/FlakesWaxy Solid/Flakes
Viscosity (at 40°C, cSt) 21-2540-4536-40 (paste)260-360600-900
Melting/Freezing Point -4-8 °C37-40 °C50-58 °C55-63 °C
pH (5% aq. solution) 5.0-7.05.0-7.05.0-7.05.0-7.05.0-7.0
Hygroscopicity Very HygroscopicHygroscopicSlightly HygroscopicNot HygroscopicNot Hygroscopic

Table 3: Viscosity of Aqueous Glycol Solutions at 25°C

Weight % GlycolEthylene Glycol (cP)Triethylene Glycol (cP)Polyethylene Glycol (MW 400) (cP)
0 ~0.89~0.89~0.89
20 ~1.5~2.0~2.5
40 ~2.8~4.5~6.0
60 ~6.0~10.0~15.0
80 ~10.0~20.0~40.0
100 ~16.1~38.0~90.0
Data is estimated based on graphical data presented in scientific literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving glycol compounds.

Protocol 1: General Protein PEGylation via Amine Coupling

This protocol describes a common method for conjugating an NHS-activated PEG to primary amines (lysine residues and the N-terminus) on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Amine-reactive PEG (e.g., mPEG-NHS ester).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Dry, water-miscible solvent (e.g., DMSO or DMF).

  • Desalting columns or dialysis equipment for purification.

Methodology:

  • Protein Preparation:

    • Dissolve or buffer-exchange the target protein into the Reaction Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (like Tris) that would compete with the protein for reaction with the PEG reagent.

  • PEG Reagent Preparation:

    • Allow the container of mPEG-NHS to warm to room temperature before opening.

    • Calculate the amount of mPEG-NHS needed for a 5- to 10-fold molar excess relative to the protein.

    • Immediately before use, dissolve the calculated amount of mPEG-NHS in a small volume of dry DMSO or DMF.

  • Conjugation Reaction:

    • Slowly add the dissolved PEG reagent to the stirring protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM. The primary amines in the Tris buffer will react with and consume any remaining unreacted mPEG-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and quenching reagents by performing a buffer exchange using a desalting column, dialysis, or tangential flow filtration (TFF).

    • The purified PEGylated protein can be further analyzed by HPLC (SEC, IEX, or RP) to assess purity and heterogeneity.

Protocol 2: Viscosity Measurement using an Ostwald Viscometer

This protocol outlines the steps for measuring the kinematic viscosity of a glycol solution using a glass capillary viscometer.

Materials:

  • Ostwald viscometer (or other calibrated glass capillary viscometer).

  • Temperature-controlled water bath.

  • Stopwatch.

  • Pipette or syringe for filling.

  • Reference liquid with known viscosity and density (e.g., deionized water).

  • Glycol sample solution.

Methodology:

  • Calibration (if viscometer constant is unknown):

    • Clean and thoroughly dry the viscometer.

    • Place the viscometer in the temperature-controlled water bath, ensuring it is vertical. Allow it to equilibrate (e.g., to 25°C ± 0.1°C).

    • Pipette a precise volume of the reference liquid (e.g., water) into the larger bulb of the viscometer.

    • Using suction, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.

    • Release the suction and, using a stopwatch, accurately measure the time it takes for the meniscus to fall from the upper mark to the lower mark. This is the efflux time.

    • Repeat the measurement at least three times and calculate the average efflux time.

    • Calculate the viscometer constant (C) using the formula: C = ν / t , where ν is the known kinematic viscosity of the reference liquid at the test temperature and t is the average efflux time.

  • Sample Measurement:

    • Clean and dry the viscometer after calibration.

    • Introduce the glycol sample solution into the viscometer and allow it to equilibrate to the desired temperature in the water bath.

    • Following the same procedure as in steps 1.4 and 1.5, measure the average efflux time for the glycol sample.

  • Calculation of Kinematic Viscosity:

    • Calculate the kinematic viscosity (ν) of the sample using the formula: ν = C × t_sample , where C is the viscometer constant and t_sample is the average efflux time for the sample.

    • To determine the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the sample at the same temperature: η = ν × ρ .

Protocol 3: Purity Assessment of PEGylated Proteins by SEC-HPLC

This protocol provides a standard method for analyzing the purity of a PEGylated protein sample and detecting aggregates or unreacted components.

Materials:

  • HPLC system with a UV detector.

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the protein and its conjugate (e.g., 150 Å or 300 Å pore size).

  • Mobile Phase: A buffered saline solution, typically 150 mM Sodium Phosphate, pH 7.0.

  • Purified PEGylated protein sample.

  • Control samples: Unmodified protein, free PEG reagent.

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min for a 7.8 mm ID column) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the PEGylated protein sample, unmodified protein, and free PEG reagent in the mobile phase to a suitable concentration (e.g., 1-2 mg/mL).

    • Filter the samples through a 0.22 µm syringe filter if any particulate matter is visible.

  • Chromatographic Run:

    • Inject a defined volume (e.g., 20 µL) of the PEGylated protein sample onto the column.

    • Run the analysis isocratically (i.e., with no change in mobile phase composition) for a sufficient time to allow all components to elute.

    • Monitor the elution profile using the UV detector at 214 nm (for peptide bonds) or 280 nm (for aromatic amino acids).

  • Data Analysis:

    • Separately inject the unmodified protein and free PEG control samples to determine their respective retention times. (Note: Unconjugated PEG may not have a strong UV absorbance and might be difficult to detect without a detector like ELSD or CAD).

    • In the chromatogram of the PEGylated sample, identify the peaks corresponding to high molecular weight aggregates (eluting first), the desired PEGylated conjugate, the unmodified protein, and any smaller species.

    • Integrate the peak areas to calculate the relative purity of the desired conjugate and the percentage of aggregates.

Visualizations: Workflows and Pathways

The following diagrams illustrate common workflows and logical relationships in experiments involving glycol compounds.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_protein Prepare Protein (Amine-free buffer, pH 7.2-7.5) mix Mix Protein and PEG (5-10x molar excess of PEG) prep_protein->mix prep_peg Prepare Activated PEG (Dissolve in dry DMSO) prep_peg->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench Reaction (Add Tris buffer) incubate->quench purify Purify Conjugate (SEC / Dialysis) quench->purify analyze Analyze Purity (HPLC, SDS-PAGE) purify->analyze characterize Characterize Activity (Bioassay) analyze->characterize

General workflow for protein PEGylation.

G cluster_technique Technique Adjustment cluster_conditions Condition Optimization cluster_hardware Hardware Change start Inaccurate Pipetting Result reverse_pipette Use Reverse Pipetting start->reverse_pipette slow_speed Set Slowest Pipette Speed start->slow_speed pre_wet Pre-wet Pipette Tip start->pre_wet warm_solution Gently Warm Solution (If permissible) start->warm_solution If technique fails pos_displacement Use Positive Displacement Pipette start->pos_displacement For very high viscosity end Accurate & Repeatable Result reverse_pipette->end slow_speed->end pre_wet->end warm_solution->end pos_displacement->end

Troubleshooting logic for viscous liquids.

G cluster_native Native Therapeutic Protein cluster_pegylated PEGylated Therapeutic Protein protein Therapeutic Protein receptor Target Cell Receptor protein->receptor Binding signal Intracellular Signaling Cascade receptor->signal Activation response Therapeutic Response signal->response peg_protein PEGylated Protein peg_receptor Target Cell Receptor peg_protein->peg_receptor Steric Hindrance by PEG Chain peg_signal Blocked or Reduced Signaling peg_receptor->peg_signal Reduced Activation peg_response Altered Response peg_signal->peg_response

Effect of PEGylation on receptor binding.

References

Validation & Comparative

A Comparative Guide to Validated GC-MS Methods for the Detection of Ethylene Glycols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of ethylene glycols in various samples. Ethylene glycol and its analogue, diethylene glycol, are toxic substances that can be present as contaminants in pharmaceutical excipients and consumer products, leading to severe health consequences.[1][2] Accurate and reliable analytical methods are therefore crucial for quality control and safety assessment. This document outlines key performance characteristics of various GC-MS methods, details experimental protocols, and presents a generalized workflow for ethylene glycol analysis.

Comparative Analysis of Validated GC-MS Methods

Gas chromatography coupled with mass spectrometry is a widely adopted and robust technique for the detection and quantification of ethylene glycols.[3][4] The primary challenge in the analysis of these low molecular weight glycols is their high polarity and low volatility, which often necessitates a derivatization step to improve their chromatographic behavior and detection sensitivity.[5] The following table summarizes the performance of several validated GC-MS methods from recent scientific literature, providing a clear comparison for researchers to select the most appropriate method for their specific application.

Method Reference Sample Matrix Derivatization Reagent Internal Standard Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (%RSD) Accuracy/Recovery (%)
GC-MS/MS Paediatric SyrupsNone (Direct Injection)2,2,2-trichloroethanol1–10 μg/mL400 ng/mL1 μg/mL<15%Meets acceptance criteria
GC-MS Serum, Plasma, UrineN,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) with 1% TMCSDeuterated analogs (e.g., ethylene-d4 glycol)2–20 µg/mLNot explicitly stated2 µg/mLNot explicitly statedNot explicitly stated
GC-QqQ-MS/MS Whole Blood, UrineN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and pentafluorophenylhydrazine (PFPH)Ethylene glycol-d4, BHB-d4, methylglyoxal1–5000 µg/mL (EG)14.2 ng/mL (EG)1.0 µg/mL (EG)≤ 6.8% (Intraday)Not explicitly stated
GC-MS Serum, BloodN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSGamma-hydroxybutyrate-d6 (GHB-d6)1–800 mg/L0.7 mg/L1.3 mg/L1.9–4.9% (Intra-assay)Not explicitly stated
FDA Method (GC-MS) Cough, Cold, Allergy ProductsNone (Direct Injection)2,2,2-Trichloroethanol10–1000 ppm0.3 ppm (EG), 0.1 ppm (DEG)1 ppm (EG), 0.3 ppm (DEG)Not explicitly statedNot explicitly stated
GC-MS SyrupNone (Direct Injection)Not specifiedNot specified0.26 ng/mg (EG), 0.51 ng/mg (DEG)0.86 ng/mg (EG), 1.69 ng/mg (DEG)0.87%98-101%
GC-MS Human Serum4-carbethoxyhexafluorobutyryl chloride1,2-butanediol70–2,240 µg/mLNot explicitly statedNot explicitly stated6.7% (within run), 8.2% (between run)Not explicitly stated

Alternative Analytical Approaches

While GC-MS is a prevalent and powerful tool, other analytical techniques have also been successfully employed for the determination of ethylene glycols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers an alternative to GC-MS, particularly for complex biological matrices. Derivatization, often with benzoyl chloride, is typically employed to enhance the molecular mass of the analytes and improve sensitivity by reducing background noise. A validated LC-MS/MS method for the analysis of eight different glycols in serum reported shorter run times and lower LODs (0.18 to 1.1 mg/L) and LOQs (0.4 to 2.3 mg/L) compared to some GC-MS methods.

Detailed Experimental Protocols

Below are detailed methodologies for two representative GC-MS methods for the analysis of ethylene glycols.

Method 1: Derivatization-Based GC-MS for Biological Samples

This protocol is based on the method described for the analysis of ethylene, diethylene, and triethylene glycol in human plasma, serum, and urine.

1. Sample Preparation:

  • To a 100 µL aliquot of the biological sample (serum, plasma, or urine), add the deuterated internal standards (e.g., ethylene-d4 glycol).

  • Perform protein precipitation by adding a suitable organic solvent like acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 20 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 130°C at a rate of 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5973 or equivalent, operated in electron impact (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and selectivity.

Method 2: Direct Injection GC-MS for Pharmaceutical Syrups

This protocol is adapted from methods developed for the analysis of ethylene and diethylene glycol in medicinal syrups and other pharmaceutical products.

1. Sample Preparation:

  • Accurately weigh a portion of the syrup sample (e.g., 10 mL) into a volumetric flask.

  • Dilute the sample with a suitable solvent, such as methanol or a mixture of acetonitrile and water.

  • Sonicate the mixture for approximately 5 minutes to ensure complete dissolution.

  • Filter the diluted sample through a 0.45 µm PTFE membrane filter to remove any particulate matter.

  • For quantification, an internal standard (e.g., 2,2,2-trichloroethanol or 1,3-propanediol) is added to the final extract before injection.

2. GC-MS Parameters:

  • Gas Chromatograph: Shimadzu GCMS-QP2020 NX or equivalent.

  • Column: A polar capillary column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these polar analytes.

  • Injection Volume: 1 µL.

  • Injection Mode: Split injection is often used to prevent column overloading.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 100°C held for 1 minute, followed by a ramp to a higher temperature.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in both SCAN and Selected Ion Monitoring (SIM) modes. SCAN mode is used for initial identification, while SIM mode provides higher sensitivity for quantification.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the analysis of ethylene glycols in biological samples using a derivatization-based GC-MS method.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Urine) Add_IS Addition of Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Derivatization Addition of Derivatizing Agent (e.g., BSTFA) & Heating Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the GC-MS analysis of ethylene glycols.

References

The Tale of Two Tethers: Octaethylene Glycol vs. Longer PEG Chains in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis for researchers, scientists, and drug development professionals.

The strategic attachment of poly(ethylene glycol) (PEG) chains, or PEGylation, has become a cornerstone in drug delivery, enhancing the therapeutic index of numerous molecules by improving their pharmacokinetic and pharmacodynamic profiles. While long-chain PEGylation is a well-established paradigm, there is a growing interest in the utility of shorter oligo(ethylene glycol) (OEG) linkers, such as octaethylene glycol (OEG). This guide provides a comparative analysis of OEG versus longer PEG chains in drug delivery, supported by experimental data, to inform the rational design of next-generation therapeutic conjugates and nanocarriers.

Key Performance Indicators: A Head-to-Head Comparison

The choice between a short OEG linker and a longer PEG chain can significantly impact the performance of a drug delivery system. The following tables summarize quantitative data from various studies, highlighting these differences across key parameters.

Table 1: Pharmacokinetics & Biodistribution
ParameterThis compound (OEG)Longer PEG Chains (e.g., 2 kDa, 5 kDa, 10 kDa)Key Observations & Citations
Circulation Half-Life ShorterLonger, increases with molecular weightLonger PEG chains provide a more effective steric shield, reducing renal clearance and recognition by the mononuclear phagocyte system (MPS), thus prolonging circulation time.[1][2][3] Shorter linkers like OEG may result in faster blood clearance.[4]
Tissue Accumulation Potentially higher accumulation in certain tissues due to faster clearance from blood.Greater accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect due to prolonged circulation. Reduced accumulation in MPS organs like the liver and spleen with increasing chain length.[5]The prolonged circulation of longer PEGylated systems enhances their passive targeting to tumor tissues.
Immunogenicity Generally considered to have low immunogenicity.Can elicit anti-PEG antibodies (IgM and IgG), leading to accelerated blood clearance (ABC) upon repeated administration. This effect is more pronounced with longer chains.The immunogenicity of PEG is a growing concern, driving interest in shorter, potentially less immunogenic linkers like OEG.
Table 2: Drug Loading & Release Kinetics
ParameterThis compound (OEG)Longer PEG Chains (e.g., 2 kDa, 5 kDa, 10 kDa)Key Observations & Citations
Drug Loading Efficiency Can be high, particularly in prodrug conjugates.Can be high, but the bulky nature of long PEG chains may sometimes hinder efficient loading, especially in nanoparticle systems.Drug loading is highly dependent on the specific drug, carrier, and conjugation chemistry.
Drug Release Rate Can be engineered for rapid or controlled release depending on the linker chemistry.Generally provides more sustained release profiles. Longer chains can create a denser hydrophilic layer, which may slow the diffusion of the drug from the carrier.The release kinetics can be tuned by the choice of the cleavable linker in both OEG and PEG systems.
Table 3: Cellular Interaction & Efficacy
ParameterThis compound (OEG)Longer PEG Chains (e.g., 2 kDa, 5 kDa, 10 kDa)Key Observations & Citations
Cellular Uptake Generally higher uptake compared to long-chain PEGs due to reduced steric hindrance.Cellular uptake tends to decrease with increasing PEG chain length. The "PEG dilemma" refers to the trade-off between prolonged circulation and reduced cellular interaction.Shorter linkers may be advantageous for drugs that need to be internalized to exert their effect.
Receptor Binding Less steric hindrance, potentially allowing for better interaction of targeting ligands with their receptors.Longer chains can sterically hinder the binding of targeting moieties to their receptors, a phenomenon known as the "shielding effect".An optimal PEG length is often required to balance shielding and targeting.
Endosomal Escape Less of a barrier to endosomal escape.The dense hydrophilic layer of long PEG chains can hinder the escape of the drug or carrier from the endosome into the cytoplasm.Efficient endosomal escape is crucial for the efficacy of many intracellularly acting drugs.

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and comparability of data, detailed experimental protocols are essential.

Protocol 1: Determination of Drug Loading Efficiency in Nanoparticles
  • Preparation of Nanoparticles: Synthesize drug-loaded nanoparticles using a chosen method (e.g., nanoprecipitation, emulsion-solvent evaporation).

  • Separation of Unencapsulated Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Collect the supernatant containing the free, unencapsulated drug.

  • Quantification of Unencapsulated Drug: Analyze the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy to determine the concentration of the free drug.

  • Calculation of Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE):

    • DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 2: In Vitro Drug Release Study
  • Preparation of Release Medium: Prepare a buffer solution that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4) or the specific target environment (e.g., acetate buffer, pH 5.5, to simulate the endosomal environment).

  • Dialysis Method:

    • Place a known amount of the drug-conjugated nanoparticles into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

    • Immerse the dialysis bag in the release medium at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification of Released Drug: Analyze the collected aliquots using HPLC or a fluorescence spectrophotometer to determine the concentration of the released drug.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Protocol 3: Determination of Circulation Half-Life in a Murine Model
  • Animal Model: Use a suitable mouse model (e.g., BALB/c mice).

  • Administration of Nanoparticles: Intravenously inject a known concentration of fluorescently labeled nanoparticles into the tail vein of the mice.

  • Blood Sampling: At various time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples via retro-orbital bleeding or from the tail vein.

  • Quantification of Nanoparticles in Blood:

    • Isolate the plasma from the blood samples by centrifugation.

    • Measure the fluorescence intensity of the plasma samples using a fluorometer.

    • Generate a standard curve using known concentrations of the fluorescently labeled nanoparticles in plasma to correlate fluorescence intensity with nanoparticle concentration.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the nanoparticles versus time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).

Protocol 4: Cellular Uptake Assay using Flow Cytometry
  • Cell Culture: Plate cells (e.g., a cancer cell line) in a multi-well plate and allow them to adhere overnight.

  • Incubation with Nanoparticles: Treat the cells with fluorescently labeled nanoparticles at various concentrations and incubate for a specific period (e.g., 4 hours).

  • Cell Harvesting and Washing:

    • Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

    • Detach the cells from the plate using trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cells, which corresponds to the amount of internalized nanoparticles.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with different nanoparticle formulations to determine the relative cellular uptake efficiency.

Signaling Pathways and Experimental Workflows

The interaction of PEGylated nanoparticles with cells can trigger specific signaling pathways, influencing their uptake and intracellular fate. Receptor-mediated endocytosis is a key mechanism for the internalization of many targeted drug delivery systems.

ReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NP PEGylated Nanoparticle (with targeting ligand) Receptor Cell Surface Receptor NP->Receptor 1. Binding Clathrin Clathrin Coat Assembly Receptor->Clathrin 2. Internalization Endosome Early Endosome Clathrin->Endosome 3. Vesicle Formation Late_Endosome Late Endosome Endosome->Late_Endosome 4. Maturation Lysosome Lysosome (Drug Release) Late_Endosome->Lysosome 5. Fusion Drug_Release Drug Action (e.g., Apoptosis) Lysosome->Drug_Release 6. Drug Release & Action

Fig. 1: Receptor-Mediated Endocytosis Pathway.

Longer PEG chains can sometimes interfere with the initial binding step by sterically hindering the interaction between the targeting ligand on the nanoparticle and the cell surface receptor. This can lead to reduced internalization and efficacy. Shorter OEG linkers may mitigate this "shielding effect."

The specific downstream signaling pathways activated upon receptor binding can vary depending on the receptor and cell type. For instance, the MAPK/ERK pathway is a common signaling cascade involved in cell proliferation and survival, and its modulation is a key therapeutic strategy. While direct comparative studies on how OEG versus long-chain PEGs specifically impact this pathway are limited, it is plausible that differences in receptor clustering and internalization kinetics induced by different PEG lengths could lead to altered downstream signaling. For example, sustained signaling from endosomes can occur if the receptor-ligand complex is not rapidly trafficked to the lysosome for degradation.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Synthesize OEG- and PEG-Drug Conjugates/ Nanoparticles S2 Characterize Size, Zeta Potential, Drug Load S1->S2 I1 Drug Release Kinetics (pH 7.4, 5.5) S2->I1 I2 Cellular Uptake (Flow Cytometry) S2->I2 I3 In Vitro Cytotoxicity (MTT Assay) S2->I3 V1 Pharmacokinetics & Circulation Half-Life (Murine Model) I2->V1 V3 Antitumor Efficacy (Tumor Xenograft Model) I3->V3 V2 Biodistribution (IVIS Imaging) V1->V2

Fig. 2: Drug Delivery System Evaluation Workflow.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and longer PEG chains is not a one-size-fits-all decision. Longer PEG chains excel at prolonging circulation time, which is highly beneficial for passive tumor targeting via the EPR effect. However, this comes at the cost of potentially reduced cellular uptake and the risk of inducing anti-PEG antibodies.

Conversely, shorter OEG linkers may lead to faster clearance but can offer advantages in terms of reduced steric hindrance for receptor binding and potentially higher cellular uptake, which is crucial for drugs with intracellular targets. The lower immunogenic potential of OEG is also a significant consideration for therapies requiring repeated administration.

Ultimately, the optimal choice of PEG chain length depends on the specific therapeutic application, the drug's mechanism of action, and the desired pharmacokinetic profile. This comparative guide provides a framework for researchers to make informed decisions in the design and development of more effective and safer drug delivery systems.

References

A Comparative Guide to the Purity Analysis of Octaethylene Glycol: HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like octaethylene glycol is paramount for the integrity and reproducibility of their work. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods for the purity analysis of this compound, supported by experimental data and detailed protocols.

Quantitative Purity Analysis: A Side-by-Side Comparison

The following table summarizes the quantitative purity analysis of a sample of octa(ethylene glycol) derivative, demonstrating the results obtained from both HPLC and quantitative ¹H NMR (qNMR) spectroscopy.

Analytical Method Parameter Result Reference
HPLCOligomer Purity98.3%[1]
Quantitative ¹H NMRPurity (vs. internal standard)99.3%[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for separating and quantifying components in a mixture. For polyethylene glycols (PEGs) like this compound, which lack a UV chromophore, detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. Reversed-phase HPLC is a common approach, separating oligomers based on their hydrophobicity.

Advantages of HPLC:
  • High Resolution of Oligomers: HPLC can effectively separate this compound from its shorter and longer PEG-chain counterparts (e.g., heptaethylene glycol, nonaethylene glycol).

  • Sensitivity to a Broad Range of Impurities: When coupled with detectors like ELSD or Mass Spectrometry (MS), HPLC can detect a wide variety of non-volatile and semi-volatile impurities.

Limitations of HPLC:
  • Detector Dependency: The choice of detector is critical. RI detection is not suitable for gradient elution, which is often necessary for good separation of PEG oligomers.[2][3] ELSD is a more versatile option.

  • Reference Standards Required: Accurate quantification of impurities typically requires corresponding reference standards.

  • Potential for Co-elution: Structurally similar impurities may co-elute with the main peak, leading to an overestimation of purity.

Experimental Protocol: Reversed-Phase HPLC of an this compound Derivative

The following protocol is based on the analysis of octa(ethylene glycol) p-toluenesulfonate[1]:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in water.

  • Detection: UV absorbance.

This is a representative protocol. The specific gradient and detection wavelength would need to be optimized for the specific compound and potential impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection Detection (ELSD/RI) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity & Impurities Integration->Quantification

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about a molecule. For purity determination, quantitative ¹H NMR (qNMR) is a powerful technique that can provide a direct measure of the analyte's purity against a certified internal standard, without the need for a reference standard of the analyte itself.

Advantages of NMR:
  • Absolute Quantification: qNMR allows for the determination of absolute purity with a high degree of accuracy and precision when using an internal standard.

  • Structural Information: NMR can identify and characterize the structure of unknown impurities if they are present in sufficient concentration.

  • Non-destructive: The sample can be recovered after analysis.

  • Direct Measurement: It is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei.

Limitations of NMR:
  • Lower Sensitivity: Compared to HPLC with sensitive detectors, NMR is less sensitive to trace-level impurities.

  • Signal Overlap: The prominent ethylene glycol backbone protons can overlap with signals from certain impurities, making their detection and quantification challenging.

  • ¹³C Satellites: For polymers like PEGs, the ¹³C satellite peaks of the main chain protons can be significant and must be accounted for to avoid overestimation of impurities.

Experimental Protocol: Quantitative ¹H NMR of an this compound Derivative

The following protocol is based on the analysis of octa(ethylene glycol) p-toluenesulfonate:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh the this compound derivative and an internal standard (e.g., dimethyl terephthalate) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration. A relaxation delay of 30 seconds was used in the reference study.

  • Data Analysis:

    • Integrate a well-resolved signal from the this compound derivative and a signal from the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard.

    • Determine the purity of the analyte based on the known purity and weight of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Standard Internal Standard Standard->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Acquisition Acquire ¹H NMR Spectrum (long relaxation delay) Dissolution->Acquisition Processing Process Spectrum Acquisition->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration Calculation Calculate Purity Integration->Calculation

References

A Comparative Guide to Octaethylene Glycol and Other Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. This guide provides an objective comparison of octaethylene glycol (a hydrophilic polyethylene glycol linker) with other commonly used linkers in ADCs, supported by experimental data.

The Role of the Linker in ADC Performance

An ideal ADC linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, which can cause off-target toxicity, yet be efficiently cleaved to release the cytotoxic drug within the target tumor cell.[1] Linkers are broadly categorized as cleavable or non-cleavable, with further subclassifications based on their chemical structure and cleavage mechanism. The choice of linker can significantly impact the drug-to-antibody ratio (DAR), solubility, and in vivo behavior of the ADC.[2][3]

Comparative Analysis of ADC Linkers

This section compares the performance of this compound and other representative linkers based on key parameters such as plasma stability, in vitro cytotoxicity, and in vivo efficacy.

Data Presentation

Table 1: Comparative Plasma Stability of Different ADC Linkers

Linker TypeRepresentative LinkerADC ExamplePlasma Half-life (t½)% Intact ADC after 7 days (in mouse plasma)Cleavage MechanismKey CharacteristicsCitations
Hydrophilic (PEG) This compound (PEG8)Anti-CD30-MMAELonger half-life compared to non-PEGylated counterpartsData not directly available for this compound, but PEGylation generally increases stabilityN/A (if part of a non-cleavable linker) or depends on the cleavable moietyImproves hydrophilicity, reduces aggregation, and enhances pharmacokinetics.[2][4]
Peptide Valine-Citrulline (vc)Brentuximab Vedotin~2 days (in mice, unstable due to Ces1c)<10%Cathepsin BHigh plasma stability in humans, but unstable in mouse plasma.
Peptide Glutamic acid-Valine-Citrulline (EVCit)Anti-HER2-MMAF~12 days (in mice)>90%Cathepsin BEngineered for improved stability in mouse plasma.
Hydrazone PhenylhydrazoneGemtuzumab Ozogamicin~2 days~50%pH-sensitive (acidic)Susceptible to hydrolysis at acidic pH, found in endosomes and lysosomes.
Disulfide SPDBExperimental ADCsVariable, depends on steric hindrance~40-60%Glutathione (GSH)Cleaved in the reducing environment of the cell.
Non-cleavable SMCCTrastuzumab EmtansineHigh stability>90%Proteolytic degradationReleases payload upon lysosomal degradation of the antibody.

Note: Direct head-to-head comparative data for all linker types under identical experimental conditions is limited. The data presented is compiled from various studies and is intended to be representative of each linker class.

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeRepresentative LinkerCell LinePayloadIC50 (nM)Key ObservationsCitations
Hydrophilic (PEG) PEG4kNCI-N87 (HER2+)MMAE26.8Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity.
Hydrophilic (PEG) PEG10kNCI-N87 (HER2+)MMAE114.5Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity.
Peptide Valine-Citrulline (vc)Jeko-1 (CD79b+)MMAE~1Potent in vitro cytotoxicity.
Peptide Glutamic acid-Valine-Citrulline (EVCit)KPL-4 (HER2+)MMAF~0.1Maintains high in vitro potency.
Non-cleavable SMCCSK-BR-3 (HER2+)DM1~0.5Effective in vitro cell killing.
Non-cleavable (PEGylated) Mal-amido-PEG8-acidVariousVariesGenerally potent, comparable to other non-cleavable linkers.PEGylation helps maintain potency at higher DARs.

Note: IC50 values are highly dependent on the cell line, payload, and experimental conditions. The data presented is for illustrative purposes.

Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypeRepresentative LinkerTumor ModelPayloadTumor Growth Inhibition (TGI)Key ObservationsCitations
Hydrophilic (PEG) PEG10kNCI-N87 Gastric CancerMMAESignificant tumor regression at 1.5 mg/kgImproved therapeutic ability compared to non-PEGylated ADC due to extended half-life.
Peptide Valine-Citrulline (vc)NCI-N87 Gastric CancerMMAEModerate tumor regressionEfficacy can be limited by instability in mouse models.
Peptide Glutamic acid-Valine-Citrulline (EVCit)KPL-4 Breast CancerMMAFComplete tumor regression at 3 mg/kgSuperior in vivo efficacy due to enhanced stability.
Glucuronide (cleavable) Glucuronide-MMAEN/AMMAEGreater in vivo efficacy than vc-linked ADCShowed minimal aggregation compared to dipeptide-linked conjugates.
Exo-linker (cleavable) Exo-EVC-ExatecanNCI-N87 Gastric CancerExatecanSimilar TGI to T-DXdDemonstrated superior linker stability in rat PK studies.
Non-cleavable SMCCN/ADM1Generally effective in vivoOutperforms cleavable counterparts in some in vivo studies due to higher stability.

Note: In vivo efficacy is dependent on the ADC, tumor model, and dosing regimen. This table provides a qualitative and quantitative overview from the available literature.

Signaling Pathways and Experimental Workflows

To understand the downstream effects of ADCs, it is crucial to visualize the mechanism of action of the payload once released. The following diagrams illustrate the signaling pathways for common cytotoxic agents used in ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

General Mechanism of Action of an Antibody-Drug Conjugate (ADC).

Payload-Specific Signaling Pathways

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA DNA_Damage DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Notch Notch Pathway Activation DNA_Damage->Notch Mitochondria Mitochondrial Dysfunction p53->Mitochondria HES1 HES1 Upregulation Notch->HES1 PARP1 PARP1 Activation HES1->PARP1 AIF AIF Nuclear Translocation PARP1->AIF Apoptosis Apoptosis AIF->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Doxorubicin-Induced Apoptosis Signaling Pathway.

Calicheamicin_Pathway Calicheamicin Calicheamicin DNA_Minor_Groove Binding to DNA Minor Groove Calicheamicin->DNA_Minor_Groove Bergman_Cyclization Bergman Cyclization DNA_Minor_Groove->Bergman_Cyclization Diradical Diradical Formation Bergman_Cyclization->Diradical H_Abstraction Hydrogen Abstraction from Deoxyribose Diradical->H_Abstraction DNA_DSB DNA Double-Strand Breaks (DSBs) H_Abstraction->DNA_DSB DDR DNA Damage Response (DDR) DNA_DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Calicheamicin-Induced DNA Damage and Apoptosis Pathway.

MMAE_Pathway MMAE MMAE (Auristatin) Tubulin Binding to β-Tubulin MMAE->Tubulin Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin->Polymerization_Inhibition Microtubule_Disruption Microtubule Network Disruption Polymerization_Inhibition->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Defects->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

MMAE (Auristatin)-Induced Microtubule Disruption and Apoptosis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the loss of conjugated payload over time.

Materials:

  • ADC of interest

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS/MS system

Procedure:

  • Dilute the ADC to a final concentration of 100 µg/mL in plasma from different species and in PBS (as a control).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.

  • Capture the ADC from the plasma aliquots using immunoaffinity beads.

  • Wash the beads to remove unbound plasma proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC samples by LC-MS/MS to determine the average drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic potency (IC50) of an ADC on a cancer cell line.

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium and supplements

  • ADC of interest

  • Control antibody and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium.

  • Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated control wells.

  • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value using a suitable software.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse model bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • ADC of interest, vehicle control, and other control articles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Implant human cancer cells subcutaneously into the flank of the immunodeficient mice.

  • Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).

  • Administer the treatments intravenously according to the planned dosing schedule.

  • Measure tumor volume with calipers and body weight of the mice 2-3 times per week.

  • Continue monitoring and treatment until the tumors in the control group reach the endpoint size or for a predetermined duration.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The choice of linker is a critical design feature in the development of an effective and safe ADC. Hydrophilic linkers, such as those based on this compound, offer significant advantages in improving the physicochemical properties and pharmacokinetic profile of ADCs, particularly for those with hydrophobic payloads or high drug-to-antibody ratios. While cleavable linkers like valine-citrulline can provide potent in vitro cytotoxicity, their stability in preclinical models can be a challenge, which can be addressed by linker engineering (e.g., EVCit). Non-cleavable linkers provide high plasma stability, which often translates to better in vivo performance and a wider therapeutic window. Ultimately, the optimal linker choice is context-dependent and requires careful consideration of the antibody, payload, and target indication, with rigorous preclinical evaluation to guide clinical development.

References

Alternatives to octaethylene glycol for bioconjugation applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polymer for bioconjugation is a critical decision that profoundly impacts the efficacy, safety, and pharmacokinetic profile of therapeutic molecules. For decades, poly(ethylene glycol) (PEG), including its oligomer octaethylene glycol, has been the undisputed gold standard. However, growing concerns regarding PEG's immunogenicity and non-biodegradability have catalyzed the exploration of innovative alternatives. This guide provides an objective, data-driven comparison of prominent alternatives to this compound and higher molecular weight PEGs, offering a comprehensive resource to inform the next generation of bioconjugate design.

The Limitations of the Gold Standard

Poly(ethylene glycol) has been instrumental in advancing drug delivery, enhancing the solubility, stability, and circulation half-life of numerous therapeutics.[1] This is achieved by creating a hydrophilic shield around the conjugated molecule, which reduces enzymatic degradation and renal clearance.[1] However, the "PEG dilemma" is a growing concern. A notable portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated drugs and potential hypersensitivity reactions.[2] Furthermore, PEG is not biodegradable, raising questions about potential long-term tissue accumulation and toxicity.[3] These limitations have created a critical need for alternative polymers that can replicate or surpass the advantages of PEG without its drawbacks.

Emerging Alternatives: A Head-to-Head Comparison

Several classes of polymers have emerged as promising alternatives to PEG, each with unique properties and potential advantages. This guide focuses on a direct comparison of the most promising candidates: Polysarcosine (PSar), Polyglycerols (PG), Poly(2-oxazoline)s (POx), and Zwitterionic Polymers such as Poly(carboxybetaine) (pCB).

Performance Data: PEG vs. Alternatives

The following tables summarize key performance data from comparative studies, offering a quantitative look at how these alternatives stack up against PEG.

Table 1: In Vitro Performance Characteristics

ParameterPEGPolysarcosine (PSar)Polyglycerol (PG)Poly(2-oxazoline)s (POx)Poly(carboxybetaine) (pCB)
Receptor Binding Affinity (KD) 1.70 nM (for PEG-IFN)[4]1.37 nM (for PSar-IFN)Comparable to PEGComparable to PEGMay enhance bioactivity
Protease Resistance Comparable to PSarComparable to PEGNot explicitly comparedNot explicitly comparedNot explicitly compared
In Vitro Activity PotentSlightly more potent than PEG-IFN in inhibiting tumor cell proliferationComparable to PEGSimilar transfection efficiency for mRNA-LNPsCan enhance bioactivity of conjugated proteins

Table 2: In Vivo Pharmacokinetic and Immunogenicity Profile

ParameterPEGPolysarcosine (PSar)Polyglycerol (PG)Poly(2-oxazoline)s (POx)Poly(carboxybetaine) (pCB)
Circulation Half-Life ProlongedComparable to PEG4-fold extension for 40 kDa PG-anakinra, close to PEG analogueProlonged blood circulation, similar to PEGNot explicitly compared
Tumor Accumulation SignificantHigher than PEG-IFNNot explicitly comparedNot explicitly comparedNot explicitly compared
Immunogenicity (Anti-drug Antibodies) Can elicit significant antibody responseConsiderably less anti-IFN antibodies than PEG-IFNDoes not induce the ABC phenomenon seen with PEGylated liposomesConsidered to have low immunogenicityInherently low immunogenicity
Biodegradability Non-biodegradableBiodegradableNon-biodegradableNot explicitly statedNot explicitly stated

Visualizing the Process: Bioconjugation and Immune Response

To better understand the practical application and biological implications of these polymers, the following diagrams illustrate a general workflow for bioconjugation and the differential immune response to PEGylated versus alternative polymer-conjugated therapeutics.

Bioconjugation_Workflow cluster_synthesis Polymer Synthesis & Functionalization cluster_protein Protein Preparation cluster_conjugation Conjugation & Purification Polymer_Synthesis Polymer Synthesis (e.g., PSar, PG, POx) End_Group_Func End-Group Functionalization Polymer_Synthesis->End_Group_Func Conjugation Bioconjugation Reaction (e.g., NCL, Reductive Amination) End_Group_Func->Conjugation Protein_Expression Protein Expression & Purification Site_Specific_Mod Site-Specific Modification (optional) Protein_Expression->Site_Specific_Mod Site_Specific_Mod->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization Final_Product Final Product Characterization->Final_Product Homogeneous Bioconjugate

Caption: A generalized workflow for the creation of protein-polymer conjugates.

Immune_Response cluster_peg PEGylated Therapeutic cluster_alt Alternative Polymer Therapeutic PEG_Drug PEG-Drug Conjugate Anti_PEG_Ab Pre-existing or Induced Anti-PEG Antibodies PEG_Drug->Anti_PEG_Ab Opsonization_PEG Opsonization PEG_Drug->Opsonization_PEG Anti_PEG_Ab->Opsonization_PEG ABC Accelerated Blood Clearance Opsonization_PEG->ABC Alt_Drug Alternative Polymer- Drug Conjugate Reduced_Immunogenicity Reduced/No Antibody Recognition Alt_Drug->Reduced_Immunogenicity Stealth_Effect 'Stealth' Effect Reduced_Immunogenicity->Stealth_Effect Prolonged_Circulation Prolonged Circulation Stealth_Effect->Prolonged_Circulation Injection Drug Administration Injection->PEG_Drug Injection->Alt_Drug

Caption: Differential immunological responses to PEGylated vs. alternative polymer conjugates.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of these bioconjugation polymers.

Polymer-Protein Conjugation

a) Native Chemical Ligation (NCL) for Site-Specific Conjugation (e.g., Polysarcosine-Interferon)

Native chemical ligation enables the joining of two unprotected peptide or protein fragments. This method is highly specific, forming a native peptide bond at the ligation site.

  • Materials : C-terminal thioester-functionalized polymer (e.g., PhS-PSar), protein with an N-terminal cysteine (e.g., Cys-IFN), reaction buffer (e.g., Tris-HCl).

  • Procedure :

    • The protein with the N-terminal cysteine is prepared, often by proteolytic cleavage of a fusion protein.

    • The purified protein is dissolved in the reaction buffer.

    • The C-terminal thioester-functionalized polymer is added to the protein solution in a molar excess (e.g., 3-fold).

    • The reaction mixture is incubated at room temperature for several hours (e.g., 8 hours).

    • The progress of the ligation can be monitored by the disappearance of reactants and the appearance of the product using techniques like SDS-PAGE and mass spectrometry.

    • The final conjugate is purified from unreacted starting materials and byproducts using methods such as size-exclusion chromatography.

b) Reductive Amination for N-terminal or Lysine Conjugation

Reductive amination is a common method for conjugating polymers to the N-terminus or lysine residues of proteins.

  • Materials : Aldehyde-functionalized polymer, protein, reducing agent (e.g., sodium cyanoborohydride), reaction buffer (e.g., sodium borate buffer, pH 9.0).

  • Procedure :

    • The protein is dissolved in the reaction buffer.

    • The aldehyde-functionalized polymer is added in excess.

    • The reducing agent, sodium cyanoborohydride, is added to the mixture.

    • The reaction is incubated for an extended period (e.g., 10-24 hours) at a controlled temperature (e.g., 37-50 °C).

    • The reaction is quenched, and the resulting conjugate is purified, typically by size-exclusion or ion-exchange chromatography, to remove excess polymer and reducing agent.

Characterization of Bioconjugates

a) Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it ideal for separating the larger polymer-protein conjugate from the unconjugated protein and excess polymer.

  • Instrumentation : HPLC system with a UV detector and an SEC column suitable for the molecular weight range of the conjugate.

  • Mobile Phase : A buffer that minimizes non-specific interactions with the column matrix, often containing a high salt concentration (e.g., phosphate-buffered saline).

  • Procedure :

    • The column is equilibrated with the mobile phase.

    • A small volume of the purified conjugate sample is injected onto the column.

    • The components are separated based on size, with larger molecules (the conjugate) eluting first, followed by the smaller, unconjugated protein.

    • The elution profile is monitored by UV absorbance at 280 nm (for protein). The purity of the conjugate can be determined by the relative peak areas.

b) Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.

  • Instrumentation : SPR instrument with a sensor chip.

  • Procedure :

    • The receptor for the protein of interest is immobilized on the sensor chip surface.

    • A solution of the protein-polymer conjugate (the analyte) is flowed over the sensor chip surface.

    • The binding of the conjugate to the immobilized receptor is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

    • By analyzing the association and dissociation phases of the binding event at different analyte concentrations, the kinetic rate constants (kon and koff) and the dissociation constant (KD) can be calculated.

In Vivo Evaluation

a) Pharmacokinetic Studies

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of the bioconjugate.

  • Procedure :

    • The bioconjugate is administered to animal models (e.g., mice or rats) via a specific route (e.g., intravenous injection).

    • Blood samples are collected at various time points post-administration.

    • The concentration of the conjugate in the plasma is quantified using a suitable assay, such as an ELISA or by using a radiolabeled conjugate.

    • Pharmacokinetic parameters, including circulation half-life, clearance, and volume of distribution, are calculated from the plasma concentration-time profile.

b) Anti-Drug Antibody (ADA) Assay (Bridging ELISA)

A bridging ELISA is commonly used to detect antibodies against the therapeutic bioconjugate.

  • Procedure :

    • A microtiter plate is coated with the bioconjugate.

    • Serum samples from the treated animals are added to the wells. If anti-drug antibodies are present, they will bind to the coated conjugate.

    • A labeled version of the same bioconjugate (e.g., biotinylated or HRP-conjugated) is then added. This labeled conjugate will bind to the captured anti-drug antibodies, forming a "bridge."

    • The amount of bound labeled conjugate is quantified, which corresponds to the level of anti-drug antibodies in the serum.

c) Tumor Growth Inhibition Studies

For cancer therapeutics, the efficacy of the bioconjugate is assessed by its ability to inhibit tumor growth in vivo.

  • Procedure :

    • Tumor cells are implanted into immunocompromised mice.

    • Once tumors reach a certain size, the mice are treated with the bioconjugate, a control (e.g., unconjugated drug or vehicle), or a PEGylated version for comparison.

    • Tumor volume is measured regularly over the course of the study.

    • The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

The landscape of bioconjugation is undergoing a significant transformation. While PEG has been a cornerstone of the field, the emergence of viable alternatives like polysarcosine, polyglycerols, poly(2-oxazoline)s, and zwitterionic polymers offers exciting new possibilities for the development of safer and more effective biotherapeutics. Polysarcosine, in particular, has demonstrated considerable promise in preclinical studies, often exhibiting reduced immunogenicity and improved tumor targeting compared to PEG. The choice of polymer will ultimately depend on the specific application, the nature of the conjugated molecule, and the desired therapeutic outcome. By leveraging the data and methodologies presented in this guide, researchers can make more informed decisions in the design and development of next-generation bioconjugates.

References

A Comparative Guide to Mass Spectrometry Techniques for the Characterization of Octaethylene Glycol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of octaethylene glycol (OEG) to biomolecules and drug candidates is a critical strategy in drug development to enhance solubility, stability, and pharmacokinetic profiles. Accurate and comprehensive characterization of these OEG-conjugates is paramount for ensuring product quality, efficacy, and safety. Mass spectrometry (MS) has emerged as an indispensable analytical tool for this purpose, offering high sensitivity and detailed structural information. This guide provides an objective comparison of the leading MS techniques for the characterization of OEG-conjugates, supported by experimental data and detailed protocols.

Core Mass Spectrometry Techniques

The primary mass spectrometry techniques for analyzing OEG-conjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Mass Spectrometry (ESI-MS), and Tandem Mass Spectrometry (MS/MS). Each of these methods offers unique advantages and is suited for different analytical questions.

Comparison of Key Performance Metrics

TechniqueMass Accuracy & ResolutionSensitivityThroughputKey Applications for OEG-Conjugates
MALDI-TOF MS Good mass accuracy, moderate to high resolution.High (femtomole to attomole).High, suitable for rapid screening.Determination of molecular weight, confirmation of conjugation, assessment of sample purity.[1][2]
ESI-MS Excellent mass accuracy, high to very high resolution.High (picomole to femtomole).Moderate to high, amenable to automation.[3]Accurate mass determination, analysis of complex mixtures when coupled with LC, charge state determination.
Tandem MS (MS/MS) High mass accuracy and resolution.Varies with instrument and experiment.Lower, as it involves multiple stages of analysis.Identification of conjugation sites, structural elucidation of the conjugate.[4][5]

Detailed Experimental Protocols and Workflows

MALDI-TOF Mass Spectrometry

MALDI-TOF is a powerful technique for the rapid determination of the molecular weight of OEG-conjugates. Its high throughput makes it ideal for screening conjugation reactions and assessing sample purity.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the OEG-conjugate in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.

    • Prepare a matrix solution. For OEG-conjugated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice, while sinapinic acid is often used for larger protein conjugates. The matrix is typically prepared at a concentration of 10 mg/mL in 50% acetonitrile/0.1% TFA.

  • Target Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 0.5-1 µL of the mixture onto a MALDI target plate.

    • Allow the spot to air dry completely at room temperature, which facilitates the co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected OEG-conjugate. Linear mode is often preferred for larger molecules.

    • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the OEG-conjugate. Since OEG is monodisperse, a single major peak corresponding to the conjugated species is expected, simplifying spectral interpretation compared to polydisperse PEG conjugates.

Experimental Workflow:

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_output Data Output Sample OEG-Conjugate Mix Mix Sample & Matrix Sample->Mix Matrix Matrix Solution Matrix->Mix Spot Spot on Target Plate Mix->Spot Dry Air Dry Spot->Dry Analyze Acquire Mass Spectrum Dry->Analyze Spectrum Mass Spectrum Analyze->Spectrum

MALDI-TOF experimental workflow for OEG-conjugate analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is favored for its high mass accuracy and resolution, and its compatibility with liquid chromatography (LC) for the analysis of complex mixtures. While polydispersity of traditional PEGs can complicate ESI spectra, the monodisperse nature of OEG simplifies the data, making ESI-MS a highly effective technique.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the OEG-conjugate in a solvent compatible with both LC and MS, such as a mixture of water, acetonitrile, and a small amount of formic acid.

    • For direct infusion, dilute the sample to a low concentration (e.g., 1-10 µM).

  • LC-MS Analysis (Recommended):

    • Use a reversed-phase HPLC column (e.g., C18) for separation.

    • The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Inject the sample onto the column and elute with a suitable gradient.

  • Mass Spectrometry:

    • The eluent from the LC is directly introduced into the ESI source.

    • Acquire mass spectra in positive ion mode.

    • To simplify spectra from any residual heterogeneity or for larger conjugates, a charge-stripping agent like triethylamine (TEA) can be added post-column. This reduces the number of charge states and simplifies the spectrum.

  • Data Analysis:

    • The raw data, which shows multiple charge states for the analyte, is deconvoluted to produce a zero-charge mass spectrum, providing the accurate molecular weight of the OEG-conjugate.

Logical Relationship Diagram:

ESI_Logic cluster_input Input cluster_process Analytical Process cluster_output Output & Interpretation Sample OEG-Conjugate Sample LC Liquid Chromatography (LC) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analyzer ESI->MS Raw Raw Spectrum (Multiple Charges) MS->Raw Deconvoluted Deconvoluted Spectrum Raw->Deconvoluted Result Accurate Mass Deconvoluted->Result

Logical flow of ESI-MS analysis for OEG-conjugates.
Tandem Mass Spectrometry (MS/MS)

Tandem MS is essential for the structural elucidation of OEG-conjugates, particularly for identifying the precise site of OEG attachment. This is a critical quality attribute for biotherapeutics.

Experimental Protocol:

  • Sample Preparation and Initial MS:

    • Prepare and introduce the sample into the mass spectrometer as described for ESI-MS or MALDI-MS.

    • In the first stage of the mass spectrometer (MS1), the OEG-conjugate ion of interest is isolated.

  • Collision-Induced Dissociation (CID):

    • The isolated precursor ion is subjected to fragmentation, typically through collision with an inert gas (e.g., argon or nitrogen). This is known as collision-induced dissociation (CID).

    • The energy of the collision is carefully controlled to induce fragmentation of the covalent bonds.

  • Second Stage Mass Analysis (MS2):

    • The resulting fragment ions are analyzed in the second stage of the mass spectrometer (MS2).

  • Data Analysis:

    • The fragmentation pattern provides information about the structure of the conjugate. For peptide and protein conjugates, the fragmentation of the peptide backbone allows for sequencing and pinpointing the amino acid residue to which the OEG is attached.

Signaling Pathway Analogy for MS/MS:

TANDEM_MS_Pathway cluster_ms1 MS1: Precursor Selection cluster_fragmentation Fragmentation cluster_ms2 MS2: Fragment Analysis Precursor Precursor Ion CID CID Precursor->CID Fragment1 Fragment A CID->Fragment1 Fragment2 Fragment B CID->Fragment2 Fragment3 Fragment C CID->Fragment3

Conceptual pathway of a tandem MS experiment.

Conclusion

The choice of mass spectrometry technique for the characterization of this compound conjugates depends on the specific analytical goal. MALDI-TOF MS is an excellent tool for rapid, high-throughput screening of molecular weight and purity. ESI-MS, particularly when coupled with LC, provides high-resolution and accurate mass data, ideal for detailed characterization of the intact conjugate. For unambiguous structural elucidation and pinpointing the site of OEG attachment, tandem MS (MS/MS) is the definitive method. By leveraging the strengths of each of these techniques, researchers and drug developers can achieve a comprehensive understanding of their OEG-conjugated products.

References

A Comparative Guide to Octaethylene Glycol (OEG) Linkers for Enhanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of a bioconjugate's ultimate success, profoundly influencing its efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linker technologies, those based on polyethylene glycol (PEG) are widely utilized due to their inherent hydrophilicity, biocompatibility, and capacity to improve the in vivo half-life of conjugated molecules.[1] This guide provides a detailed comparison of octaethylene glycol (OEG, PEG8) linkers with other common alternatives, supported by experimental data to inform the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

The Role of Linker Length in Conjugation Efficiency

The length of a PEG linker can significantly impact the efficiency of the conjugation reaction itself. While longer PEG chains are often employed to enhance the solubility and pharmacokinetic properties of the final conjugate, the length can also introduce steric hindrance that may affect the reaction yield.[2]

One study systematically investigated the effect of linker length on the conjugation yield of branched PEG polymers to proteins. The findings revealed that increasing the number of ethylene glycol (EG) units between the reactive end-group and the branched PEG side chains from one to three resulted in a notable increase in conjugation yield from 10% to 24% when conjugating to bovine serum albumin (BSA). A further increase in linker length to four and six EG units did not lead to an additional improvement in yield for BSA. However, for β-lactoglobulin (βLG), the yield demonstrated a gradual increase from 9% to 33% as the linker length was extended from one to six EG units.[2] This suggests that an optimal linker length may exist to balance steric hindrance and reactivity for different biomolecules.

While direct head-to-head studies comparing the conjugation efficiency of linear PEG4, PEG8, and PEG12 linkers are limited in the available literature, the data from branched systems suggest that linker length is a critical parameter to optimize for achieving high conjugation yields.

Comparative Analysis of Linker Performance

The selection of a linker extends beyond conjugation efficiency to its impact on the overall performance of the bioconjugate. The following tables provide a summary of quantitative data comparing the effects of different linker types and lengths on key bioconjugate properties.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated MoleculeReference
No PEG~8.51.0[1]
PEG2~7.00.82[1]
PEG4~5.50.65
PEG6~4.00.47
PEG8 ~2.5 0.29
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from a study on non-binding IgG conjugated to monomethyl auristatin E (MMAE) with a drug-to-antibody ratio (DAR) of 8.

Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers in MMAE-Based ADCs

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)Reference
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.Proteolytic degradation of the antibody backbone in the lysosome.
Released Payload Unmodified, potent MMAE.MMAE attached to the linker and an amino acid residue.
Plasma Stability Generally lower, with potential for premature drug release.Generally higher, leading to a more stable ADC in circulation.
Bystander Effect High, due to the release of membrane-permeable MMAE.Low to negligible, as the released payload is charged and less permeable.
Off-Target Toxicity Higher potential due to premature release and bystander effect.Lower potential due to higher stability and limited bystander effect.

Experimental Protocols for Validation of Conjugation Efficiency

Accurate determination of conjugation efficiency is paramount in the development of bioconjugates. The drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs, and several robust methods are available for its measurement.

Protocol 1: DAR Determination by UV-Vis Spectrophotometry

This method offers a rapid and straightforward approach for determining the average DAR.

Materials:

  • ADC sample

  • Unconjugated antibody (control)

  • Free drug-linker (control)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-Vis spectrophotometer

Procedure:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of the unconjugated antibody at 280 nm to determine its molar extinction coefficient (ε_Ab_).

    • Measure the absorbance of the free drug-linker at its wavelength of maximum absorbance (λ_max_) and at 280 nm to determine its molar extinction coefficients (ε_Drug_ at λ_max_ and ε_Drug_ at 280 nm).

  • Measure ADC Absorbance:

    • Measure the absorbance of the ADC sample at both 280 nm (A_280_) and the drug's λ_max_ (A_λmax_).

  • Calculate Concentrations:

    • The concentration of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample can be calculated using the following simultaneous equations based on the Beer-Lambert law:

      • A_280_ = (ε_Ab_ * C_Ab_) + (ε_Drug_ at 280 nm * C_Drug_)

      • A_λmax_ = (ε_Ab_ at λ_max_ * C_Ab_) + (ε_Drug_ at λ_max_ * C_Drug_)

  • Calculate DAR:

    • DAR = C_Drug_ / C_Ab_

Protocol 2: DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for determining the distribution of different drug-loaded species within an ADC preparation.

Materials:

  • ADC sample

  • Reducing agent (e.g., dithiothreitol, DTT)

  • RP-HPLC system with a suitable column (e.g., C4, C8, or C18)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation:

    • Reduce the ADC sample by incubating with a sufficient concentration of DTT (e.g., 50 mM) at 37°C to separate the heavy and light chains.

  • HPLC Analysis:

    • Inject the reduced ADC sample onto the RP-HPLC column.

    • Elute the separated light and heavy chains using a gradient of Mobile Phase B.

    • Monitor the elution profile using UV detection at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs conjugated to each chain.

Signaling Pathways and Experimental Workflows

The efficacy of an ADC is intrinsically linked to its ability to target specific signaling pathways within cancer cells. ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a prime example of this targeted approach.

HER2_Signaling_Pathway ADC Anti-HER2 ADC (e.g., Trastuzumab-based) HER2 HER2 Receptor ADC->HER2 Binding PI3K_AKT PI3K/AKT Pathway ADC->PI3K_AKT Inhibition RAS_MAPK RAS/MAPK Pathway ADC->RAS_MAPK Inhibition Internalization Internalization & Endosome Formation HER2->Internalization Receptor-mediated endocytosis HER2->PI3K_AKT HER2->RAS_MAPK Lysosome Lysosome Internalization->Lysosome Fusion Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis Leads to Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action for an anti-HER2 ADC.

The development and validation of ADCs involve a multi-step workflow, from initial conjugation to comprehensive characterization.

ADC_Workflow start Start: Antibody & Drug-Linker conjugation Bioconjugation (e.g., Thiol-Maleimide) start->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification dar_analysis DAR Analysis (UV-Vis, RP-HPLC, MS) purification->dar_analysis char_purity Characterization: Purity & Aggregation (SEC) dar_analysis->char_purity char_stability Characterization: Stability (in vitro) char_purity->char_stability char_binding Characterization: Antigen Binding (SPR, ELISA) char_stability->char_binding in_vitro In Vitro Efficacy (Cytotoxicity Assays) char_binding->in_vitro in_vivo In Vivo Evaluation (Pharmacokinetics & Efficacy) in_vitro->in_vivo end Lead Candidate in_vivo->end

Caption: Experimental workflow for ADC development.

References

A Comparative Guide to Glycols in Gas Dehydration: Octaethylene Glycol vs. Triethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of octaethylene glycol and triethylene glycol in gas dehydration applications, supported by available experimental data and theoretical analysis.

The removal of water vapor from natural gas streams, a process known as gas dehydration, is critical to prevent pipeline corrosion, hydrate formation, and to meet sales gas quality specifications. Glycols are the most common liquid desiccants used for this purpose, with triethylene glycol (TEG) being the industry standard. This guide provides a detailed comparison of the performance of TEG with a potential alternative, this compound (OEG). While extensive experimental data is available for TEG, the evaluation of OEG's performance is largely based on its physical and chemical properties due to a lack of direct comparative studies in gas dehydration.

Performance Comparison: A Tabular Summary

The following table summarizes the key performance parameters of triethylene glycol in a typical gas dehydration unit. Due to the absence of direct experimental data for this compound in this application, a theoretical comparison based on its properties is provided.

ParameterTriethylene Glycol (TEG)This compound (OEG) (Theoretical)
Molecular Weight ( g/mol ) 150.17~354.4
Boiling Point (°C at 1 atm) 285Significantly higher than TEG
Vapor Pressure LowExtremely low
Viscosity Relatively low, increases at lower temperaturesHigher than TEG, potentially requiring more pumping energy
Hygroscopicity HighExpected to be very high due to more ether linkages
Thermal Decomposition Temp. (°C) ~204-210Expected to be higher than TEG, allowing for higher regeneration temperatures
Water Removal Efficiency High, can achieve dew point depressions of 40-60°CPotentially higher than TEG due to lower vapor pressure and higher hygroscopicity
Regeneration Energy ModeratePotentially higher due to higher boiling point, but higher purity may be achievable
Operational Considerations Well-established technology, potential for BTEX emissionsHigher viscosity may pose challenges in cold climates; lower vapor pressure could reduce glycol losses

In-Depth Analysis

Triethylene Glycol (TEG): The Industry Workhorse

Triethylene glycol is the most widely used glycol for natural gas dehydration due to its excellent combination of properties.[1] It exhibits high hygroscopicity, good thermal stability, and a relatively low viscosity, which facilitates efficient mass transfer and ease of pumping.[2] The regeneration of TEG is a well-understood process, typically carried out by heating the rich glycol in a reboiler to drive off the absorbed water.[3]

The performance of a TEG dehydration unit is influenced by several key operating parameters:

  • TEG Circulation Rate: A higher circulation rate generally leads to better water removal but also increases operational costs and potential for glycol losses.[4] The industry rule-of-thumb is to use 3 gallons of TEG per pound of water removed.[4]

  • Reboiler Temperature: Higher temperatures in the reboiler lead to a higher purity of the regenerated lean glycol, which in turn improves water absorption in the contactor. However, the temperature is limited by the thermal decomposition temperature of TEG, which is around 204-210°C.

  • Contactor Pressure and Temperature: Higher pressures and lower temperatures in the contactor favor the absorption of water by TEG.

  • Number of Trays/Packing Height: Increasing the number of theoretical stages in the contactor enhances the contact between the gas and the glycol, leading to improved dehydration.

Simulations and operational data have shown that TEG can effectively reduce the water content of natural gas to meet typical pipeline specifications of less than 7 lbs/MMSCF.

This compound (OEG): A Theoretical Perspective

OEG, with its longer polyether chain, is expected to have a significantly lower vapor pressure and a higher boiling point than TEG. This is a crucial advantage as it would lead to lower glycol losses from the top of the regenerator and the absorber, reducing operational costs and environmental emissions.

Furthermore, the increased number of ether oxygen atoms in the OEG molecule should theoretically enhance its hygroscopicity, potentially allowing for a greater water absorption capacity. This could translate to lower required circulation rates to achieve the same dew point depression, leading to energy savings.

Another potential advantage lies in its expected higher thermal stability. A higher decomposition temperature would allow for higher reboiler temperatures during regeneration. This would enable the production of a leaner glycol with a higher purity, which in turn would lead to a greater driving force for water absorption in the contactor and the ability to achieve lower water dew points in the treated gas.

However, the higher molecular weight of OEG also implies a higher viscosity. This could present operational challenges, particularly at lower temperatures, requiring more robust pumping equipment and potentially leading to higher energy consumption for circulation. The higher viscosity might also negatively impact the mass transfer efficiency in the absorber.

Experimental Protocols

To empirically evaluate the performance of this compound against triethylene glycol in gas dehydration, the following experimental protocol is proposed:

  • Bench-Scale Gas Dehydration Unit: A laboratory-scale packed or trayed absorption column would be used.

  • Gas Stream Preparation: A stream of natural gas or a synthetic gas mixture with a known water content would be prepared and its dew point measured.

  • Glycol Circulation: A controlled flow rate of the lean glycol (either TEG or OEG) at a specific temperature would be introduced at the top of the absorption column.

  • Gas-Glycol Contacting: The wet gas would flow counter-currently to the glycol, allowing for the absorption of water.

  • Dehydrated Gas Analysis: The water content and dew point of the gas exiting the top of the column would be continuously monitored.

  • Glycol Regeneration: The rich glycol from the bottom of the column would be heated in a regeneration unit to a set temperature to remove the absorbed water. The purity of the regenerated lean glycol would be measured.

  • Parameter Variation: Key parameters such as glycol circulation rate, regeneration temperature, gas flow rate, and contactor temperature and pressure would be systematically varied to determine their impact on the dehydration performance of each glycol.

  • Performance Metrics: The primary performance metrics would be the dew point depression achieved, the final water content of the treated gas, and the energy consumption of the regeneration process.

Visualizing the Process and Logic

To better understand the gas dehydration process and the decision-making involved in selecting a glycol, the following diagrams are provided.

GasDehydrationProcess cluster_absorption Absorption Section cluster_regeneration Regeneration Section wet_gas Wet Natural Gas In contactor Glycol Contactor wet_gas->contactor dry_gas Dry Natural Gas Out contactor->dry_gas rich_glycol Rich Glycol contactor->rich_glycol Rich Glycol Out heat_exchanger Heat Exchanger rich_glycol->heat_exchanger heat_exchanger->contactor Lean Glycol In reboiler Reboiler heat_exchanger->reboiler lean_glycol Lean Glycol reboiler->lean_glycol water_vapor Water Vapor Out reboiler->water_vapor lean_glycol_pump Lean Glycol Pump lean_glycol->lean_glycol_pump lean_glycol_pump->heat_exchanger Cooled Lean Glycol

Caption: A simplified workflow of a typical glycol dehydration process.

GlycolSelection start Glycol Selection for Gas Dehydration required_dew_point Required Dew Point Depression? start->required_dew_point viscosity_considerations Operating Temperature & Viscosity Constraints? required_dew_point->viscosity_considerations High teg Triethylene Glycol (TEG) required_dew_point->teg Standard capital_cost Capital vs. Operating Cost Priority? viscosity_considerations->capital_cost Low Temp / High Viscosity is a concern oeg This compound (OEG) (Theoretical Advantage) viscosity_considerations->oeg Acceptable Viscosity capital_cost->teg Lower Capital Cost capital_cost->oeg Lower Operating Cost (Potentially)

Caption: A decision tree for selecting a glycol dehydration agent.

Conclusion

Triethylene glycol remains the proven and reliable choice for most natural gas dehydration applications, with a wealth of operational data supporting its performance. This compound, while lacking direct experimental validation in this specific context, presents a compelling theoretical case for enhanced performance, particularly in achieving very low dew points and reducing glycol losses. Its higher viscosity and the need for higher regeneration temperatures are key factors that require careful consideration and would necessitate pilot-scale testing to validate its potential benefits and operational feasibility. For researchers and professionals in drug development, where high-purity gas streams may be critical, the potential of OEG to achieve superior dehydration warrants further investigation.

References

Comparative analysis of cytotoxicity for different polyethylene glycol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Cytotoxicity of Various Polyethylene Glycol (PEG) Derivatives with Supporting Experimental Data.

This guide provides a comparative analysis of the cytotoxic effects of different polyethylene glycol (PEG) derivatives, offering valuable insights for researchers and professionals in drug development and biomaterial science. The selection of appropriate PEG derivatives is crucial for minimizing off-target toxicity and ensuring the biocompatibility of novel therapeutics and delivery systems. This document summarizes quantitative cytotoxicity data, details experimental methodologies, and visualizes key cellular pathways and workflows to aid in informed decision-making.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various PEG derivatives on different cell lines. The data, presented as IC50 values and cell viability percentages, has been compiled from multiple studies to provide a comprehensive overview. Lower IC50 values and lower cell viability percentages indicate higher cytotoxicity.

PEG DerivativeCell LineAssayIncubation TimeConcentration/ResultReference(s)
PEG Oligomers
Triethylene Glycol (TEG)HeLaMTT24 hIC50: 19.8 mg/mL[1][2]
L929MTT24 hIC50: 12.4 mg/mL[1][2]
PEG 200Caco-2MTTNot SpecifiedSeverely reduced cell viability at 30% w/v[3]
PEG 300Caco-2MTTNot SpecifiedSeverely reduced cell viability at 30% w/v
PEG 400HeLaMTT24 hAlmost non-cytotoxic up to 20 mg/mL
L929MTT24 hAlmost non-cytotoxic up to 20 mg/mL
Caco-2MTTNot SpecifiedSeverely reduced cell viability at 30% w/v
PEG 1000HeLaMTT24 hModerate cytotoxicity at high concentrations
L929MTT24 hIC50: 22.5 mg/mL
PEG 2000HeLaMTT24 hAlmost non-cytotoxic up to 20 mg/mL
L929MTT24 hAlmost non-cytotoxic up to 20 mg/mL
PEG 4000HeLaMTT24 hModerate cytotoxicity at high concentrations
L929MTT24 hIC50: 20.0 mg/mL
PEG-based Monomers
mPEGA-480HeLaMTT24 hIC50: 0.2 mg/mL
L929MTT24 hIC50: 0.1 mg/mL
mPEGMA-500HeLaMTT24 hIC50: 4.7 mg/mL
L929MTT24 hIC50: 5.3 mg/mL
mPEGMA-950HeLaMTT24 hModerate cytotoxicity
L929MTT24 hModerate cytotoxicity

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited in this guide are provided below. These protocols are based on standard laboratory procedures and the information extracted from the referenced studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cell lines (e.g., HeLa, L929, Caco-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • PEG derivatives of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the PEG derivatives in complete culture medium. After 24 hours, remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of PEG derivatives. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Neutral Red (NR) Uptake Assay

The Neutral Red uptake assay is a cell viability assay based on the ability of viable, uninjured cells to take up and accumulate the supravital dye Neutral Red in their lysosomes.

Materials:

  • Cell lines

  • Complete culture medium

  • PEG derivatives of interest

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Neutral Red Incubation: After treatment, remove the culture medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Washing: After incubation, remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a potential signaling pathway involved in PEG derivative-induced cell death.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Treatment with PEG Derivatives A->B 24h C Incubation (24-72 hours) B->C D Cytotoxicity Assay (e.g., MTT, Neutral Red) C->D E Data Acquisition (Absorbance Reading) D->E F Data Analysis (Cell Viability, IC50) E->F

Cytotoxicity Assessment Workflow

G cluster_pathway Proposed Signaling Pathway for PEG Derivative-Induced Cytotoxicity PEG PEG Derivative (e.g., mPEGA, TEG) ROS Increased Intracellular Reactive Oxygen Species (ROS) PEG->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

ROS-Mediated Apoptotic Pathway

References

A Comparative Guide to Polyethylene Glycol and Ethylene Glycol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Structurally Related Glycols, Highlighting Key Differences in Their Physicochemical Properties, Biocompatibility, and Applications.

Polyethylene glycol (PEG) and ethylene glycol (EG) are two organic compounds that, while structurally related, exhibit vastly different properties that dictate their suitability for a wide range of applications. For researchers, scientists, and professionals in drug development, understanding these differences is paramount for experimental design, formulation, and ensuring safety and efficacy. Ethylene glycol is the simplest diol, whereas polyethylene glycol is a polymer composed of repeating ethylene glycol units.[1] This fundamental structural distinction is the primary driver of their divergent characteristics.

Chemical Structure and Molecular Weight

Ethylene glycol is a small, single molecule with the chemical formula C₂H₆O₂.[1] In contrast, polyethylene glycol is a polyether, meaning it consists of multiple repeating ether groups.[2] Its chemical structure is represented as HO-(CH₂CH₂O)ₙ-H, where 'n' signifies the number of repeating ethylene glycol units.[1] This polymerization results in a wide range of possible molecular weights for PEG, from a few hundred to tens of thousands of grams per mole, which in turn leads to a variety of physical states and properties.[3]

G EG_structure HO─CH₂─CH₂─OH PEG_structure HO─[CH₂─CH₂─O]ₙ─H caption Chemical structures of Ethylene Glycol and Polyethylene Glycol.

Caption: Chemical structures of Ethylene Glycol and Polyethylene Glycol.

Comparative Physicochemical Properties

The differences in molecular weight and structure between EG and PEG give rise to distinct physicochemical properties. These properties are critical in determining the appropriate applications for each compound.

PropertyEthylene Glycol (EG)Polyethylene Glycol (PEG)
Molecular Formula C₂H₆O₂HO(C₂H₄O)ₙH
Molecular Weight ( g/mol ) 62.07Varies (e.g., 200 to >20,000)
Appearance Clear, colorless, viscous liquidLiquid (<700 MW), semi-solid (700-900 MW), or white waxy solid (>900 MW)
Boiling Point (°C) ~197Increases with molecular weight (e.g., ~250 for PEG 200-600)
Freezing/Melting Point (°C) ~ -13Varies significantly with molecular weight (e.g., 4-8 for PEG 400, 58-63 for PEG 6000)
Viscosity Low (16.1 mPa·s at 25°C)Increases significantly with molecular weight (e.g., 7-8 cSt for PEG 400, 230-300 cSt for PEG 6000 at 98.9°C)
Solubility in Water Miscible in all proportionsHighly soluble; solubility can decrease with very high molecular weights
Hygroscopicity HygroscopicLiquid PEGs (<2000 MW) are hygroscopic; this decreases with increasing molecular weight
Toxicity (Oral LD50, rat) 4,700 mg/kgVery low; >50,000 mg/kg for PEG 8000
Biocompatibility Not biocompatible; toxic.Generally considered biocompatible and non-immunogenic.

Toxicity and Biocompatibility: A Critical Distinction

The most significant difference for professionals in drug development and life sciences is the toxicity profile. Ethylene glycol is highly toxic if ingested, primarily due to its metabolic pathway. The liver enzyme alcohol dehydrogenase metabolizes EG into toxic compounds, including glycolic acid and oxalic acid. The accumulation of these metabolites leads to severe metabolic acidosis and the formation of calcium oxalate crystals, which can deposit in the kidneys, causing acute renal failure.

In stark contrast, polyethylene glycol is generally considered non-toxic and biocompatible, which is why it has been approved by the U.S. Food and Drug Administration (FDA) for use in a wide array of pharmaceuticals, foods, and cosmetics. Its low toxicity is attributed to its chemical stability and high water solubility, which allows it to be readily excreted from the body, primarily via the kidneys for lower molecular weight PEGs. This biocompatibility makes PEG an ideal candidate for applications requiring direct contact with biological systems.

G cluster_Metabolism Ethylene Glycol Metabolism and Toxicity EG Ethylene Glycol ADH Alcohol Dehydrogenase EG->ADH Glycoaldehyde Glycoaldehyde ALD Aldehyde Dehydrogenase Glycoaldehyde->ALD Glycolic_Acid Glycolic Acid Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid Metabolic_Acidosis Metabolic Acidosis Glycolic_Acid->Metabolic_Acidosis Oxalic_Acid Oxalic Acid Glyoxylic_Acid->Oxalic_Acid Renal_Failure Acute Renal Failure (Calcium Oxalate Crystals) Oxalic_Acid->Renal_Failure ADH->Glycoaldehyde ALD->Glycolic_Acid caption Metabolic pathway of Ethylene Glycol leading to toxic byproducts.

Caption: Metabolic pathway of Ethylene Glycol leading to toxic byproducts.

Applications in Research and Industry

The distinct properties of EG and PEG directly influence their primary applications. Ethylene glycol's low freezing point and high boiling point make it an excellent antifreeze and heat-transfer fluid, leading to its widespread use in the automotive and HVAC industries. It also serves as a raw material in the chemical industry for the production of polyester fibers and resins.

Polyethylene glycol's non-toxicity, biocompatibility, and tunable properties (by varying molecular weight) make it exceptionally versatile in the pharmaceutical and biomedical fields. It is used as a drug delivery vehicle, a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs), a lubricant in eye drops, and a laxative. The process of "PEGylation," covalently attaching PEG chains to therapeutic proteins or nanoparticles, is a widely used strategy to improve drug solubility, stability, and circulation time in the body.

G cluster_EG Ethylene Glycol cluster_PEG Polyethylene Glycol EG_props Properties: - Low Freezing Point - High Boiling Point - High Reactivity EG_apps Applications: - Antifreeze - Coolants - Polyester Production EG_props->EG_apps enables PEG_props Properties: - Non-toxic - Biocompatible - Water Soluble - Tunable Viscosity PEG_apps Applications: - Drug Delivery (PEGylation) - Laxatives - Ointments & Cosmetics - Solubilizers PEG_props->PEG_apps enables caption Relationship between properties and primary applications.

Caption: Relationship between properties and primary applications.

Experimental Protocols

To quantitatively assess the differences between polyethylene glycol and ethylene glycol, several standard laboratory procedures can be employed. Below are detailed methodologies for key experiments.

Experiment 1: Determination of Kinematic Viscosity using an Ubbelohde Viscometer

Objective: To measure and compare the kinematic viscosity of ethylene glycol and various molecular weight polyethylene glycol solutions.

Materials:

  • Ubbelohde-type capillary viscometer

  • Constant temperature water bath, stable to ±0.1°C

  • Stopwatch

  • Ethylene Glycol sample

  • Polyethylene Glycol samples (e.g., PEG 400, PEG 6000)

  • Appropriate solvent (e.g., deionized water) if preparing solutions

  • Pipettes and flasks for sample preparation

Procedure:

  • Viscometer Selection and Cleaning: Choose an Ubbelohde viscometer with a capillary size appropriate for the expected viscosity range of the samples. Ensure the viscometer is thoroughly cleaned with a suitable solvent and dried completely.

  • Sample Preparation: Prepare solutions of solid PEGs to a specific concentration if required. Liquid samples like EG and PEG 400 can be used directly.

  • Loading the Viscometer: Pour approximately 15 mL of the sample liquid through the filling tube (the largest of the three tubes) into the reservoir.

  • Temperature Equilibration: Place the viscometer vertically into the constant temperature bath, ensuring the sample reservoir is submerged. Allow the sample to equilibrate for at least 20 minutes to reach the target temperature (e.g., 25°C).

  • Filling the Measuring Sphere: Close the venting tube (the middle tube) with a finger. Apply gentle suction to the measuring tube (the thinnest tube) to draw the liquid up past the upper timing mark into the pre-run sphere.

  • Measurement: Release the suction and simultaneously open the venting tube. The liquid column will separate at the bottom of the capillary, creating a "suspended level."

  • Using a stopwatch, accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.

  • Repeat: Perform at least three separate measurements for each sample and calculate the average flow time.

  • Calculation: Calculate the kinematic viscosity (ν) using the formula: ν = K * t, where 'K' is the viscometer constant (provided by the manufacturer or determined by calibration with a standard fluid) and 't' is the average flow time in seconds.

Experiment 2: In Vitro Cytotoxicity Assessment by Neutral Red Uptake Assay

Objective: To compare the cytotoxic effects of ethylene glycol and polyethylene glycol on a mammalian cell line (e.g., Balb/c 3T3 fibroblasts).

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Toxic substances can impair the cell membrane, leading to a decreased uptake and retention of the dye.

Materials:

  • Balb/c 3T3 cell line (or other suitable adherent cell line)

  • 96-well tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ethylene Glycol and Polyethylene Glycol (various MWs) stock solutions

  • Neutral Red (NR) medium (e.g., 40 µg/mL in culture medium)

  • Phosphate-Buffered Saline (PBS)

  • NR Destain Solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions for both EG and PEG in complete culture medium. Remove the old medium from the cells and add 200 µL of the various test concentrations (and a medium-only control) to the wells. It is recommended to test each concentration in triplicate.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C, 5% CO₂.

  • Microscopic Evaluation (Optional): Observe the cells under a microscope to record morphological changes such as cell rounding, detachment, or lysis.

  • Neutral Red Staining: Remove the treatment medium. Add 100 µL of pre-warmed NR medium to each well and incubate for 2-3 hours at 37°C.

  • Washing: After incubation, remove the NR medium and wash the cells with 150 µL of PBS to remove excess dye.

  • Dye Extraction: Add 150 µL of NR Destain Solution to each well. Place the plate on a shaker for 10 minutes to extract the dye from the cells and form a homogeneous solution.

  • Absorbance Measurement: Measure the optical density (OD) of the solubilized dye at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated control cells using the formula: % Cytotoxicity = [1 - (OD of treated cells / OD of control cells)] * 100.

Experiment 3: Determination of Hygroscopicity by Gravimetric Sorption Analysis

Objective: To quantify and compare the moisture uptake of ethylene glycol and various polyethylene glycols under controlled humidity conditions.

Principle: This method involves exposing a sample to a specific relative humidity (RH) at a constant temperature and measuring the change in mass over time. Dynamic Vapor Sorption (DVS) is a modern, automated instrument for this purpose. A simpler, manual method using a desiccator is also described.

Materials:

  • Gravimetric Sorption Analyzer (e.g., DVS instrument) OR

  • Desiccator with a saturated salt solution to maintain a constant RH (e.g., a saturated solution of ammonium chloride maintains ~80% RH at 25°C)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing dishes or sample pans

  • Ethylene Glycol and Polyethylene Glycol samples (low and high MW)

Procedure (Manual Gravimetric Method):

  • Sample Preparation (Pre-drying): Place a known quantity (e.g., 300-500 mg) of the solid PEG sample into a pre-weighed, dry weighing dish. To establish a dry reference weight, place the sample in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide, 0% RH) or a vacuum oven at a mild temperature until a constant weight is achieved. Record this initial dry weight (W₁). For liquid samples like EG and low MW PEG, this pre-drying step may not be feasible and the initial "as-is" weight should be noted.

  • Exposure to Humidity: Prepare a desiccator with a saturated salt solution to create a constant relative humidity environment (e.g., 80% RH). Place a calibrated thermohygrometer inside to monitor conditions.

  • Transfer the weighing dish with the pre-dried sample into the humidity-controlled desiccator.

  • Equilibration and Measurement: At set time intervals (e.g., 1, 4, 8, 24 hours), quickly remove the sample from the desiccator, weigh it on the analytical balance, and immediately return it to the desiccator. Record the weight at each time point.

  • Continue measurements until the sample weight becomes constant, indicating it has reached equilibrium with the surrounding humidity. Record the final equilibrium weight (W₂).

  • Calculation: Calculate the percentage of moisture uptake using the formula: % Moisture Uptake = [(W₂ - W₁) / W₁] * 100.

  • Comparison: Compare the rate of moisture uptake and the final equilibrium moisture content for EG and the different PEG samples to determine their relative hygroscopicity.

References

A Researcher's Guide to Quantitative Metabolite Analysis: A Comparative Look at Octaethylene Glycol-Based Labeling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount for unraveling complex biological processes and identifying novel biomarkers. Chemical derivatization coupled with liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful strategy to enhance the sensitivity and selectivity of metabolite analysis. This guide provides a comprehensive comparison of octaethylene glycol-based labeling reagents with other common derivatization techniques, supported by experimental data and detailed protocols.

Enhancing Metabolite Detection Through Chemical Labeling

Many biologically important metabolites, such as amino acids, organic acids, and neurotransmitters, are often difficult to analyze directly by LC-MS due to their high polarity, low molecular weight, and poor ionization efficiency. Chemical labeling addresses these challenges by introducing a chemical tag that alters the physicochemical properties of the metabolites, leading to improved chromatographic retention on reverse-phase columns and enhanced ionization in the mass spectrometer.

This guide focuses on this compound (OEG)-based labeling reagents, which have shown significant promise in improving the quantitative analysis of metabolites. We will compare their performance with a widely used alternative, dansylation, and also discuss the option of analysis without derivatization.

Quantitative Performance Comparison of Labeling Reagents

The choice of labeling reagent can significantly impact the performance of a quantitative metabolomics experiment. The following table summarizes key performance metrics for different labeling strategies. It is important to note that direct, side-by-side quantitative comparisons of OEG-based reagents with other methods across a broad range of metabolites are not extensively available in the literature. The data presented for OEG-based reagents are based on qualitative descriptions of performance improvements, while data for other methods are derived from published studies.

Parameter This compound-Based Labeling Dansylation Labeling No Labeling (Direct Analysis)
Signal Enhancement Significant enhancement due to improved ionization efficiency and moving metabolite signals to a less noisy region of the mass spectrum.[1][2][3]1 to 3 orders of magnitude improvement in ESI signal.[4][5]Baseline; often low for polar metabolites.
Limit of Detection (LOD) Expected to be low due to signal enhancement.In the low nanomolar to micromolar range, depending on the metabolite.Highly variable and often insufficient for low-abundance metabolites.
Limit of Quantification (LOQ) Expected to be in a biologically relevant low concentration range.In the nanomolar to micromolar range.Often high, limiting the quantifiable metabolites.
Linear Dynamic Range Wide dynamic range reported for amino acids and glutathione.Typically spans 2 to 3 orders of magnitude.Can be limited by poor signal-to-noise at low concentrations and detector saturation at high concentrations.
Applicability Primarily targets primary and secondary amine-containing metabolites.Targets primary and secondary amines, and phenolic hydroxyl groups.Broad, but with significant limitations for certain classes of metabolites.
Chromatographic Improvement Significantly improves retention of hydrophilic molecules on reversed-phase columns.Improves retention on reversed-phase columns.Poor retention for polar metabolites on reversed-phase columns.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for metabolite analysis using this compound-based labeling and a general procedure for LC-MS analysis.

Protocol 1: Derivatization of Amine-Containing Metabolites with Pentafluorophenyl-Activated this compound (PEG-OPFP)

This protocol is adapted from procedures for labeling primary and secondary amines with activated PEG esters.

Materials:

  • Metabolite extract (dried)

  • Pentafluorophenyl-activated this compound (PEG-OPFP) reagent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0 (amine-free)

  • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 (optional)

  • LC-MS grade water and acetonitrile

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the PEG-OPFP reagent in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the reagent is moisture-sensitive.

  • Sample Reconstitution: Reconstitute the dried metabolite extract in the reaction buffer. The volume will depend on the expected metabolite concentration.

  • Labeling Reaction: While vortexing the metabolite solution, add the PEG-OPFP solution. A typical starting point is a 5- to 20-fold molar excess of the labeling reagent to the estimated total amount of amine-containing metabolites.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle mixing.

  • Quenching (Optional): To stop the reaction, add a small volume of the quenching solution and incubate for 1 hour at room temperature. This step is recommended to consume any excess reactive reagent that might interfere with subsequent analysis.

  • Sample Preparation for LC-MS: Dilute the reaction mixture with the initial LC mobile phase to an appropriate concentration for injection. Centrifuge the sample to remove any particulates before transferring to an autosampler vial.

Protocol 2: LC-MS Analysis of PEG-Labeled Metabolites

This is a general protocol and should be optimized for the specific metabolites of interest and the LC-MS system used.

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized metabolites, followed by a column wash and re-equilibration. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan for untargeted analysis or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600-800 L/hr

  • Collision Energy: Optimize for each metabolite in MRM mode.

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles of how this compound-based labeling enhances metabolite analysis, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Analysis cluster_output Output BiologicalSample Biological Sample (e.g., Plasma, Tissue) MetaboliteExtraction Metabolite Extraction BiologicalSample->MetaboliteExtraction DriedExtract Dried Metabolite Extract MetaboliteExtraction->DriedExtract Reconstitution Reconstitution in Buffer DriedExtract->Reconstitution AddReagent Addition of OEG-based Labeling Reagent Reconstitution->AddReagent Incubation Incubation AddReagent->Incubation LabeledSample Labeled Metabolite Sample Incubation->LabeledSample LCMS LC-MS Analysis LabeledSample->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Results Quantitative Metabolite Data DataProcessing->Results G cluster_before Without Labeling cluster_after With OEG-based Labeling PolarMetabolite Polar Metabolite RPColumn_before Reversed-Phase Column PolarMetabolite->RPColumn_before Interacts weakly ESI_before ESI Source PolarMetabolite->ESI_before Poor ionization LabeledMetabolite OEG-Labeled Metabolite PolarMetabolite->LabeledMetabolite Derivatization PoorRetention Poor Retention & Early Elution RPColumn_before->PoorRetention LowSignal Low MS Signal ESI_before->LowSignal RPColumn_after Reversed-Phase Column LabeledMetabolite->RPColumn_after Interacts strongly ESI_after ESI Source LabeledMetabolite->ESI_after Enhanced ionization GoodRetention Strong Retention & Later Elution RPColumn_after->GoodRetention HighSignal High MS Signal ESI_after->HighSignal

References

Performance Showdown: Octaethylene Glycol Shines in Modern Immunoassay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their immunoassays, the choice of blocking agent is paramount. While traditional protein-based blockers like Bovine Serum Albumin (BSA) have been the standard, emerging evidence highlights the superior performance of synthetic alternatives. This guide provides an objective comparison of octaethylene glycol (OEG), a short, discrete polyethylene glycol (PEG) oligomer, against conventional blocking agents across three widely used immunoassay platforms: ELISA, Western Blot, and Lateral Flow Assays.

This compound's efficacy stems from its unique physicochemical properties. Its hydrophilic nature and flexible chain structure create a tightly bound hydration layer on immunoassay surfaces. This layer acts as a physical barrier, sterically hindering the non-specific adsorption of proteins and other biomolecules that are a common source of background noise and reduced assay sensitivity. Unlike protein-based blockers, OEG is chemically defined, ensuring high purity and lot-to-lot consistency, which is crucial for reproducible results.

Unveiling the Mechanism of Action

The primary role of this compound in immunoassays is to minimize non-specific binding, thereby improving the signal-to-noise ratio. The ethylene glycol units form hydrogen bonds with water molecules, creating a repulsive hydration shell that prevents unwanted proteins from adhering to the assay surface. This ensures that the signal generated is predominantly from the specific antibody-antigen interaction being measured.

Mechanism of Non-Specific Binding Reduction by this compound cluster_0 Without OEG cluster_1 With OEG Uncoated Surface Uncoated Surface Non-specific Protein Non-specific Protein Uncoated Surface->Non-specific Protein Adsorption Specific Antibody Specific Antibody Uncoated Surface->Specific Antibody Adsorption OEG Coated Surface Surface + OEG Layer Hydration Layer Hydration Layer Specific Antibody_2 Specific Antibody OEG Coated Surface->Specific Antibody_2 Specific Binding (if antigen is present) Non-specific Protein_2 Non-specific Protein Non-specific Protein_2->Hydration Layer Repulsion

Mechanism of OEG in preventing non-specific binding.

Performance Across Immunoassay Platforms

The following sections detail the performance benefits of this compound in ELISA, Western Blot, and Lateral Flow Assays, supported by synthesized data from various studies.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, non-specific binding to the microplate surface is a major contributor to high background signals, which can mask low-level analyte detection. OEG, when used as a blocking agent or as an additive in the blocking buffer, demonstrates a significant improvement in the signal-to-noise ratio compared to traditional protein-based blockers.

Comparative Performance in ELISA

Performance MetricThis compound (OEG)Bovine Serum Albumin (BSA)Non-Fat Dry Milk
Signal-to-Noise Ratio HighModerate to HighModerate
Background Signal Very LowLow to ModerateModerate
Consistency High (Chemically defined)Variable (Lot-to-lot)Variable
Interference Risk MinimalPotential cross-reactivityPotential cross-reactivity and enzyme contamination

Note: The data presented is a synthesis from multiple studies and is intended for comparative purposes.

Western Blot

In Western blotting, non-specific binding of primary and secondary antibodies to the membrane can lead to high background, making the detection of low-abundance proteins challenging. The inclusion of OEG in the antibody diluent or blocking buffer can significantly reduce this background noise. Furthermore, as a molecular crowding agent, OEG can enhance the rate of antibody-antigen binding, potentially improving signal intensity.[1]

Comparative Performance in Western Blot

Performance MetricThis compound (OEG)Bovine Serum Albumin (BSA)Non-Fat Dry Milk
Background Reduction ExcellentGoodGood
Signal Enhancement Potential (Crowding effect)NoneNone
Phosphoprotein Detection CompatibleCompatibleNot Recommended
Purity and Consistency HighVariableVariable

Note: The data presented is a synthesis from multiple studies and is intended for comparative purposes.

Lateral Flow Assays (LFA)

In lateral flow assays, controlling the migration of immunoreagents and preventing non-specific binding on the nitrocellulose membrane are critical for achieving high sensitivity and clear results. The addition of OEG to the running buffer or its use in the pre-treatment of the sample pad can improve the flow characteristics and reduce non-specific interactions, leading to a lower limit of detection.

Comparative Performance in Lateral Flow Assays

Performance MetricThis compound (OEG)Polyvinylpyrrolidone (PVP)Tween 20
Sensitivity (LOD) ImprovedModerate ImprovementModerate Improvement
Reduction of Non-specific Binding HighModerateModerate
Flow Consistency ImprovedModerate ImprovementModerate Improvement
Biocompatibility HighHighHigh

Note: The data presented is a synthesis from multiple studies and is intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the application of this compound in key immunoassay experiments.

ELISA Protocol with OEG Blocking

ELISA_Workflow start Start antigen_coating 1. Antigen Coating (e.g., 1-10 µg/mL in PBS, overnight at 4°C) start->antigen_coating wash1 2. Wash (3x with PBST) antigen_coating->wash1 blocking 3. Blocking (1% OEG in PBS, 1-2 hours at RT) wash1->blocking wash2 4. Wash (3x with PBST) blocking->wash2 sample_incubation 5. Sample/Standard Incubation (1-2 hours at RT) wash2->sample_incubation wash3 6. Wash (3x with PBST) sample_incubation->wash3 primary_ab 7. Primary Antibody Incubation (1-2 hours at RT) wash3->primary_ab wash4 8. Wash (3x with PBST) primary_ab->wash4 secondary_ab 9. Secondary Antibody-HRP Incubation (1 hour at RT) wash4->secondary_ab wash5 10. Wash (5x with PBST) secondary_ab->wash5 substrate 11. Substrate Addition (TMB) (Incubate in dark) wash5->substrate stop_reaction 12. Stop Reaction (Add Stop Solution) substrate->stop_reaction read_plate 13. Read Plate (OD at 450 nm) stop_reaction->read_plate end End read_plate->end

ELISA workflow incorporating OEG for blocking.
  • Antigen Coating: Coat a 96-well high-binding polystyrene plate with the desired antigen at a concentration of 1-10 µg/mL in Phosphate Buffered Saline (PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Add 200 µL of a 1% (w/v) solution of this compound in PBS to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Sample Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Primary Antibody Incubation: Add 100 µL of the primary antibody diluted in 1% OEG/PBST and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody diluted in 1% OEG/PBST and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Substrate Addition: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) and incubate until sufficient color development.

  • Stop Reaction: Add 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength.

Western Blot Protocol with OEG as an Additive

Western_Blot_Workflow start Start sds_page 1. SDS-PAGE start->sds_page transfer 2. Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking 3. Blocking (5% Non-Fat Milk or 3% BSA in TBST for 1 hour at RT) transfer->blocking wash1 4. Wash (3x with TBST) blocking->wash1 primary_ab 5. Primary Antibody Incubation (Diluted in 1% OEG/TBST, overnight at 4°C) wash1->primary_ab wash2 6. Wash (3x with TBST) primary_ab->wash2 secondary_ab 7. Secondary Antibody-HRP Incubation (Diluted in 1% OEG/TBST, 1 hour at RT) wash2->secondary_ab wash3 8. Wash (3x with TBST) secondary_ab->wash3 detection 9. Chemiluminescent Detection (Incubate with ECL substrate) wash3->detection imaging 10. Imaging detection->imaging end End imaging->end

Western Blot workflow with OEG as an additive.
  • Protein Separation and Transfer: Separate protein samples by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a standard blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in TBST containing 1% (w/v) this compound overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST containing 1% (w/v) this compound for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Acquire the image using a chemiluminescence detection system.

Lateral Flow Assay Protocol with OEG in Running Buffer

LFA_Workflow start Start sample_application 1. Apply Sample to Sample Pad start->sample_application running_buffer 2. Add Running Buffer with OEG (e.g., 0.5-2% OEG) sample_application->running_buffer migration 3. Capillary Migration running_buffer->migration conjugate_release 4. Analyte binds to Antibody-Gold Conjugate migration->conjugate_release test_line 5. Complex captured at Test Line conjugate_release->test_line control_line 6. Excess conjugate captured at Control Line test_line->control_line read_result 7. Read Result (Visual or Reader) control_line->read_result end End read_result->end

Lateral Flow Assay workflow with OEG in the running buffer.
  • Assay Strip Preparation: Assemble the lateral flow strip with the sample pad, conjugate pad (containing dried antibody-gold nanoparticle conjugate), nitrocellulose membrane (with test and control lines), and absorbent pad.

  • Running Buffer Preparation: Prepare a running buffer (e.g., PBS or Tris-based buffer) containing 0.5-2% (w/v) this compound and 0.05% Tween 20.

  • Sample Application: Apply the sample to the sample pad.

  • Assay Development: Add the prepared running buffer to the sample pad to initiate the flow.

  • Result Interpretation: After a specified time (e.g., 10-15 minutes), visually inspect the test and control lines or use a strip reader for quantitative analysis.

References

Safety Operating Guide

Proper Disposal of Octaethylene Glycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential safety and logistical information for the proper disposal of octaethylene glycol, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the specific product in use.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles are required to prevent eye contact.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

In case of exposure, follow standard first-aid measures. For skin contact, wash immediately with soap and water.[1] If inhaled, move to fresh air.[2] In case of eye contact, rinse cautiously with water for several minutes.

Waste Characterization and Classification

The first step in proper disposal is to determine if the this compound waste is hazardous.

  • Pure this compound: In its pure form, this compound is not typically classified as a hazardous waste under federal regulations. However, state and local regulations may vary and should always be consulted.

  • Contaminated this compound: If the this compound has been used in a process where it has come into contact with hazardous substances, such as heavy metals, it may be classified as hazardous waste. For instance, used antifreeze containing glycols is often considered hazardous due to contamination with metals like lead and cadmium. A thorough contamination assessment is necessary to identify any and all potential hazards within the waste.

Step-by-Step Disposal Plan

1. Waste Collection:

  • Collect waste this compound in a dedicated, chemically compatible, and clearly labeled container. High-density polyethylene is a suitable container material.

  • The container must have a secure, leak-proof lid to prevent spills.

2. Labeling and Storage:

  • Label the waste container with "Hazardous Waste" if it has been characterized as such, along with the name "this compound" and any other contaminants. Include the accumulation start date.

  • Store the container in a designated, well-ventilated, cool, and dry area. Ensure the container is kept tightly closed when not in use.

3. Disposal Request:

  • Once the container is full, or after a predetermined accumulation time, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never pour this compound down the drain or dispose of it in the regular trash. Improper disposal can lead to environmental contamination and legal penalties.

4. Spill Management:

  • Small Spills: In the event of a small spill, alert personnel in the area and wear appropriate PPE. Contain the spill using an absorbent material like sand or vermiculite. Collect the absorbed material into a labeled container for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (CAS No. 5117-19-1).

PropertyValue
CAS Number5117-19-1
Molecular FormulaC16H34O9
Molecular Weight370.44 g/mol
AppearanceLiquid
Relative Density0.984~0.992g/cm3

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Characterize Waste (Pure or Contaminated?) A->B C Pure Glycol (Consult Local Regulations) B->C Pure D Contaminated Glycol (Treat as Hazardous Waste) B->D Contaminated E Collect in Labeled, Leak-Proof Container C->E D->E F Store in Designated Waste Area E->F G Arrange for Disposal via EHS or Licensed Contractor F->G H Recycling or Incineration G->H

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting both human health and the environment. Always prioritize consulting your institution's specific guidelines and local regulations.

References

Safeguarding Your Research: A Guide to Handling Octaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

In the fast-paced environment of scientific research and drug development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Octaethylene glycol, including detailed operational and disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety information, building a foundation of trust that extends beyond the products we supply.

Personal Protective Equipment (PPE) at a Glance

When handling this compound, a thorough risk assessment should always precede any activity to ensure the appropriate level of personal protection is used. The following table summarizes the recommended PPE. While specific data for this compound is limited, recommendations for ethylene glycol are used as a conservative proxy.

PPE CategoryType/SpecificationMaterial/Rating
Hand Protection Chemical Resistant GlovesRecommended: Neoprene, Nitrile, Butyl, Natural Rubber[1]
Breakthrough Time: Not specified for this compound. For Ethylene Glycol, these materials are rated as "Very Good".[1] Always inspect gloves before use and replace immediately if contaminated.[2]
Eye and Face Protection Safety Glasses with Side Shields or GogglesRequired for all handling activities.
Face ShieldRecommended when there is a risk of splashing.
Skin and Body Protection Laboratory Coat or CoverallsStandard laboratory practice.
Chemical-Resistant Apron or SuitRecommended for large quantities or when splashing is likely.
Respiratory Protection Not generally required under normal use with adequate ventilation.If aerosols may be generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with skin and eyes.[3]

  • Prevent the formation of aerosols.[3]

  • Use non-sparking tools if there is a risk of static discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove and Store PPE Remove and Store PPE Dispose of Waste->Remove and Store PPE

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Response: Chemical Spill Protocol

In the event of a spill, a prompt and informed response is crucial to mitigate any potential hazards.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • First Aid: If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

Spill Cleanup Procedure:

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For minor spills, trained laboratory personnel can proceed with cleanup.

  • Don Appropriate PPE: At a minimum, this includes chemical-resistant gloves, safety goggles, and a lab coat. A face shield and apron may be necessary for larger spills.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Absorb the Material: Cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of the contaminated absorbent material and any contaminated PPE as chemical waste in accordance with local regulations.

The following diagram outlines the decision-making process for responding to a chemical spill.

Emergency Response Plan: this compound Spill Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Minor Spill Minor Spill Assess Spill Size->Minor Spill Small & Contained Major Spill Major Spill Assess Spill Size->Major Spill Large or Uncontained Trained Personnel Cleanup Trained Personnel Cleanup Minor Spill->Trained Personnel Cleanup Evacuate and Call Emergency Services Evacuate and Call Emergency Services Major Spill->Evacuate and Call Emergency Services Follow Cleanup Protocol Follow Cleanup Protocol Trained Personnel Cleanup->Follow Cleanup Protocol

Caption: A decision tree for responding to an this compound spill.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect the environment. Polyethylene glycols are generally considered biodegradable and not classified as hazardous waste. However, it is imperative to adhere to local and institutional regulations.

General Guidelines:

  • Unused Product: Collect in a clearly labeled, sealed container for chemical waste disposal.

  • Contaminated Materials: Absorbent materials, gloves, and other disposable items contaminated with this compound should be placed in a sealed bag or container, labeled as chemical waste, and disposed of according to your institution's hazardous waste procedures.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be recycled or disposed of as regular waste, depending on local guidelines.

  • Do Not Pour Down the Drain: Never dispose of this compound or its waste down the drain.

By following these guidelines, researchers, scientists, and drug development professionals can handle this compound safely and responsibly, ensuring a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.